2-Chloro-7,8-dimethylquinoline-3-carbaldehyde
Description
Properties
IUPAC Name |
2-chloro-7,8-dimethylquinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c1-7-3-4-9-5-10(6-15)12(13)14-11(9)8(7)2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBVEHFRQCFGCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC(=C(C=C2C=C1)C=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354993 | |
| Record name | 2-chloro-7,8-dimethylquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
323196-70-9 | |
| Record name | 2-chloro-7,8-dimethylquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde, a quinoline derivative of interest in medicinal chemistry and materials science. The document details the established synthetic pathway, experimental protocols, and relevant quantitative data.
Introduction
Quinoline and its derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, including antimicrobial and antioxidant properties.[1] The title compound, this compound, serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. Its synthesis is most effectively achieved through the Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich aromatic compounds.[2][3][4]
Synthesis Pathway
The primary and most direct route for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction involves the formylation and cyclization of an appropriate acetanilide derivative using the Vilsmeier reagent, which is typically a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[5][6][7]
The synthesis commences with N-(2,3-dimethylphenyl)acetamide as the starting material. This compound is subjected to the Vilsmeier-Haack reagent, leading to the formation of the target molecule.[8]
References
- 1. Buy 2-Hydroxy-7,8-dimethylquinoline-3-carbaldehyde [smolecule.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. chemijournal.com [chemijournal.com]
- 6. ijsr.net [ijsr.net]
- 7. researchgate.net [researchgate.net]
- 8. 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and available data for 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.
Core Physicochemical Properties
Quantitative data for this compound is limited in publicly accessible literature. The following tables summarize the available information, including predicted values and data from crystallographic analysis.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 323196-70-9 |
| Molecular Formula | C₁₂H₁₀ClNO |
| Molecular Weight | 219.67 g/mol |
| Canonical SMILES | CC1=C(C=C2C(=C1)N=C(C=C2C=O)Cl)C |
| Property | Value | Source |
| Melting Point | Data not available | - |
| Boiling Point | 370.8 ± 37.0 °C (Predicted) | ChemicalBook |
| pKa | -0.77 ± 0.50 (Predicted) | ChemicalBook |
| Solubility | Data not available for common solvents (water, ethanol, DMSO, acetone) | - |
Crystal Structure Data
Crystallographic analysis provides detailed insights into the molecular structure of this compound.
| Crystal System | Space Group | Unit Cell Dimensions |
| Orthorhombic | Pnma | a = 20.4542(13) Å, b = 6.7393(4) Å, c = 7.5675(4) Å |
Spectroscopic Data
Experimental Protocols
The primary method for the synthesis of this compound is the Vilsmeier-Haack reaction.
Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol is based on the general procedure for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides.
Materials:
-
N-(2,3-dimethylphenyl)acetamide
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
A Vilsmeier-Haack adduct is prepared by adding phosphorus oxychloride to N,N-dimethylformamide at 0-5 °C.
-
N-(2,3-dimethylphenyl)acetamide is then added to the Vilsmeier reagent.
-
The reaction mixture is heated to around 90°C. The reaction time can vary, and it is monitored for completion.
-
After the reaction is complete, the mixture is cooled and poured onto crushed ice.
-
The resulting precipitate, which is the crude this compound, is collected by filtration and dried.
-
The crude product is purified by recrystallization from a mixture of petroleum ether and ethyl acetate.
Visualizations
Synthesis Workflow: Vilsmeier-Haack Reaction
The following diagram illustrates the general workflow for the synthesis of this compound.
2-Chloro-7,8-dimethylquinoline-3-carbaldehyde CAS number and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde, a quinoline derivative of interest in synthetic and medicinal chemistry. This document details its chemical structure, physicochemical properties, synthesis protocol, and crystallographic data.
Chemical Identity and Structure
This compound is a substituted quinoline carrying a chlorine atom at the 2-position, a formyl group at the 3-position, and two methyl groups at the 7- and 8-positions.
Structure:
Physicochemical and Crystallographic Data
The primary quantitative data available for this compound comes from single-crystal X-ray diffraction studies.[2][3] These data provide precise information on its solid-state structure and molecular geometry.
| Property | Value |
| Molecular Formula | C₁₂H₁₀ClNO |
| Molecular Weight | 219.66 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| Unit Cell Dimensions | a = 20.4542(13) Åb = 6.7393(4) Åc = 7.5675(4) Å |
| Unit Cell Volume (V) | 1043.16(11) ų |
| Molecules per Unit Cell (Z) | 4 |
| Radiation Type | Mo Kα |
| Temperature | 290 K |
Table 1: Summary of Physicochemical and Crystallographic Data.[2][3]
Synthesis via Vilsmeier-Haack Reaction
The synthesis of this compound is achieved through the Vilsmeier-Haack reaction, a widely used method for the formylation of activated aromatic compounds and for the synthesis of quinolines from N-arylacetamides.[4]
Experimental Protocol
The following protocol is based on the reported synthesis of this compound.[2][3]
Materials:
-
N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
N-(2,3-dimethylphenyl)acetamide
-
Petroleum ether
-
Ethyl acetate
-
Ice
Procedure:
-
Preparation of the Vilsmeier-Haack Adduct: A Vilsmeier-Haack adduct is prepared by adding phosphorus oxychloride (6.5 ml, 70 mmol) to N,N-dimethylformamide (2.3 ml, 30 mmol) at 273 K (0 °C).
-
Reaction with Acetanilide Derivative: The prepared adduct is added to N-(2,3-dimethylphenyl)acetamide (1.63 g, 10 mmol).
-
Heating: The reaction mixture is heated at 353 K (80 °C) for 15 hours.
-
Work-up: The mixture is then poured onto ice. The resulting white product is collected by filtration and dried.
-
Purification: The crude compound is purified by recrystallization from a petroleum ether/ethyl acetate mixture to yield the final product.[2][3]
Diagrams and Workflows
Synthesis Workflow
The synthesis of this compound follows a clear, multi-step process involving the formation of the electrophilic Vilsmeier reagent, followed by cyclization of the N-arylacetamide.
Caption: Vilsmeier-Haack reaction workflow for the synthesis of the title compound.
References
Vilsmeier-Haack Synthesis of Substituted Quinolines: An In-depth Technical Guide
The Vilsmeier-Haack reaction is a versatile and powerful tool in organic synthesis, primarily known for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] This guide provides a comprehensive overview of its application in the synthesis of substituted quinolines, a critical scaffold in medicinal chemistry and materials science.[1][3] The reaction offers an efficient and regioselective route to functionalized quinolines, particularly 2-chloro-3-formylquinolines, from readily available N-arylacetamides.[4] These products serve as valuable intermediates for constructing more complex heterocyclic systems, including potential anticancer agents.
Core Reaction and Mechanism
The Vilsmeier-Haack synthesis of quinolines typically involves the reaction of an N-arylacetamide with the Vilsmeier reagent, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[5][6] The resulting electrophilic chloroiminium salt then drives the cyclization of the acetanilide to form the quinoline ring.[7]
The reaction proceeds through several key steps:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[2][7]
-
Electrophilic Attack: The electron-rich aromatic ring of the N-arylacetamide attacks the Vilsmeier reagent.
-
Cyclization: The intermediate undergoes an intramolecular cyclization.
-
Dehydration and Aromatization: Subsequent elimination of water and rearrangement leads to the formation of the stable, aromatic 2-chloro-3-formylquinoline.
The general mechanism is outlined in the diagram below.
Experimental Protocols
The synthesis is typically a two-stage procedure involving the preparation of the N-arylacetamide followed by the Vilsmeier-Haack cyclization.[3][5]
General Protocol for N-Arylacetamide Synthesis
The starting N-arylacetamides are readily prepared from the corresponding anilines.[3]
-
Reaction Setup: In a conical flask, combine the substituted aniline (e.g., 5 ml), acetic anhydride (5 ml), and glacial acetic acid (5 ml).[3]
-
Reflux: Shake the mixture thoroughly and reflux for approximately 60 minutes using an air condenser.[3][5]
-
Work-up: Pour the hot reaction mixture into ice-cold water (e.g., 200 ml) with constant stirring.[3][5]
-
Isolation: Filter the resulting precipitate and wash thoroughly with water.[3]
-
Purification: Recrystallize the crude product from boiling water or dilute acetic acid to obtain the pure N-arylacetamide.[3][5]
General Protocol for Vilsmeier-Haack Synthesis of 2-Chloro-3-formylquinolines
This protocol outlines the core cyclization reaction.[3]
-
Vilsmeier Reagent Preparation: In a flask equipped with a drying tube, cool N,N-dimethylformamide (DMF) (e.g., 5 ml) to 0-5°C in an ice bath.[3] Add phosphorus oxychloride (POCl₃) (e.g., 18 ml) dropwise with stirring.[3]
-
Substrate Addition: To the prepared Vilsmeier reagent, add the substituted N-arylacetamide (e.g., 4 g) portion-wise.[3]
-
Reaction: Remove the cooling bath and heat the reaction mixture at 80-90°C for 4 to 10 hours.[3] The reaction progress can be monitored using Thin Layer Chromatography (TLC).[5]
-
Work-up: After completion, cool the reaction mixture and pour it into crushed ice or ice-cold water.[3][5] Neutralize the mixture with a suitable base, such as sodium carbonate solution, and stir for about 30 minutes.[3]
-
Isolation and Purification: Filter the precipitated solid, wash with water, and dry.[3][8] Recrystallize the crude product from a suitable solvent like ethyl acetate to yield the pure 2-chloro-3-formylquinoline.[3][5]
The overall experimental workflow is depicted in the diagram below.
Quantitative Data and Reaction Optimization
The yield and efficiency of the Vilsmeier-Haack synthesis of quinolines are influenced by reaction conditions and the nature of the substituents on the acetanilide starting material.
Effect of Substituents
The cyclization is significantly influenced by the electronic nature of the substituents on the N-arylacetamide. Electron-donating groups on the aromatic ring facilitate the reaction, generally leading to better yields and shorter reaction times.[4] Conversely, electron-withdrawing groups tend to result in poor yields, and substrates like nitroacetanilides may fail to produce the desired quinoline product. The reaction is highly regioselective.
Optimization of Reaction Conditions
Optimization studies have shown that the molar ratio of reagents is crucial. For instance, in the synthesis from m-methoxyacetanilide, the maximum product yield was achieved using 12 moles of POCl₃ at 90°C.
Table 1: Optimization for the Synthesis of 2-chloro-3-formyl-7-methoxyquinoline
| Entry | Molar ratio of POCl₃ | Temperature (°C) | Yield (%) |
| 1 | 3 | 80-90 | 25 |
| 2 | 5 | 80-90 | 42 |
| 3 | 8 | 80-90 | 65 |
| 4 | 10 | 80-90 | 80 |
| 5 | 12 | 90 | 92 |
| 6 | 15 | 90 | 92 |
Synthesis Yields of Various 2-Chloro-3-formylquinolines
The Vilsmeier-Haack reaction has been successfully applied to synthesize a range of substituted quinolines in moderate to good yields.[5]
Table 2: Synthesis of 2-Chloro-3-formylquinolines (2a-k) from N-Arylacetamides (1a-k)
| Product | R | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 2a | H | 6 | 65 | 148-150 |
| 2b | 6-CH₃ | 8 | 60 | 174-176 |
| 2c | 8-CH₃ | 10 | 55 | 138-140 |
| 2d | 6-OCH₃ | 5 | 82 | 162-164 |
| 2e | 7-OCH₃ | 2 | 92 | 158-160 |
| 2f | 8-OCH₃ | 5 | 70 | 142-144 |
| 2g | 6-Cl | 8 | 52 | 198-200 |
| 2h | 7-Cl | 6 | 75 | 194-196 |
| 2i | 8-Cl | 8 | 45 | 152-154 |
| 2j | 6-Br | 8 | 50 | 204-206 |
| 2k | 5,8-(OCH₃)₂ | 2 | 90 | 188-190 |
Spectroscopic Data
The structures of the synthesized compounds are confirmed using standard spectroscopic methods.
Table 3: Selected Spectroscopic Data for 2-Chloro-3-formylquinolines [5]
| Compound | IR (KBr) ν (cm⁻¹) | ¹H NMR (CDCl₃) δ (ppm) |
| 2a | 1685 (C=O), 1610, 1580, 1550 | 10.5 (s, 1H, CHO), 8.8 (s, 1H, H-4), 8.1-7.6 (m, 4H, Ar-H) |
| 2c | 2932 (-CH₃), 1637 (C=N), 1582 (C=C), 777 (C-Cl) | 8.73 (1H, s, CH=N), 7.1-7.8 (9H, m, Ar-H), 2.44 (3H, s, -CH₃) |
| 2e | 1680 (C=O), 1615, 1600, 1550 | 10.4 (s, 1H, CHO), 8.7 (s, 1H, H-4), 7.9 (d, 1H, J=9 Hz, H-5), 7.4 (d, 1H, J=2.5 Hz, H-8), 7.2 (dd, 1H, J=9, 2.5 Hz, H-6), 4.0 (s, 3H, OCH₃) |
Further Transformations and Applications
The 2-chloro-3-formylquinolines synthesized via the Vilsmeier-Haack reaction are versatile chemical intermediates. The chloro and formyl groups can be readily transformed into a variety of other functionalities, providing access to a wide range of quinoline derivatives.[9]
-
Nucleophilic Substitution: The chlorine atom at the 2-position can be displaced by various nucleophiles. For example, reaction with sodium sulfide can yield the corresponding thione.
-
Formyl Group Transformations: The aldehyde group can be converted into other functional groups. For instance, it can be transformed into a cyano group using reagents like CAN-NH₃, or oxidized to an alkoxycarbonyl group with NIS-K₂CO₃ in alcohol. It can also be condensed with anilines to form Schiff bases.[5]
These transformations open pathways to novel fused heterocyclic systems and other derivatives with significant potential in drug development and materials science.
Conclusion
The Vilsmeier-Haack reaction provides a simple, efficient, and regioselective method for the synthesis of functionalized quinolines, particularly 2-chloro-3-formylquinolines, from N-arylacetamides.[10] The reaction is favored by electron-donating substituents on the aryl ring. The resulting products are highly valuable synthons, allowing for extensive chemical manipulation at the 2- and 3-positions. This makes the Vilsmeier-Haack approach a cornerstone strategy for researchers and scientists in organic synthesis and drug development.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. chemijournal.com [chemijournal.com]
- 4. researchgate.net [researchgate.net]
- 5. chemijournal.com [chemijournal.com]
- 6. benchchem.com [benchchem.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. echemcom.com [echemcom.com]
- 9. chemijournal.com [chemijournal.com]
- 10. [PDF] Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. | Semantic Scholar [semanticscholar.org]
Spectroscopic and Synthetic Profile of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde. Due to the limited availability of direct experimental spectroscopic data in published literature, this guide presents predicted NMR and IR data based on the analysis of its chemical structure and comparison with closely related compounds. A detailed, experimentally verified synthesis protocol is provided, alongside general methodologies for spectroscopic analysis of quinoline derivatives.
Core Data Summary
Below is a summary of the key physical and structural properties of this compound.
| Property | Value |
| Molecular Formula | C₁₂H₁₀ClNO |
| Molecular Weight | 219.66 g/mol |
| CAS Number | 323196-70-9 |
| Appearance | White solid[1] |
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous quinoline structures.
Table 1: Predicted ¹H NMR Spectral Data
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~10.5 | Singlet | 1H | Aldehyde proton (-CHO) |
| ~8.5 | Singlet | 1H | H-4 (Quinoline ring) |
| ~7.8 | Doublet | 1H | H-5 (Quinoline ring) |
| ~7.5 | Doublet | 1H | H-6 (Quinoline ring) |
| ~2.5 | Singlet | 3H | Methyl protons (C₇-CH₃) |
| ~2.4 | Singlet | 3H | Methyl protons (C₈-CH₃) |
Table 2: Predicted ¹³C NMR Spectral Data
Solvent: CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~190 | Aldehyde carbon (C=O) |
| ~155 | C-2 (C-Cl) |
| ~150 | C-8a |
| ~148 | C-4 |
| ~140 | C-7 |
| ~138 | C-8 |
| ~130 | C-5 |
| ~128 | C-6 |
| ~127 | C-4a |
| ~125 | C-3 |
| ~20 | C₇-Methyl carbon |
| ~15 | C₈-Methyl carbon |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2850, ~2750 | Medium | C-H stretch (aldehyde) |
| ~1700 | Strong | C=O stretch (aldehyde) |
| ~1600, ~1570, ~1480 | Medium-Strong | C=C and C=N stretch (quinoline ring) |
| ~1450, ~1380 | Medium | C-H bend (methyl) |
| ~850 | Strong | C-Cl stretch |
Mass Spectrometry
The electron ionization mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 219 and a prominent [M+2]⁺ peak at m/z 221 with an intensity of approximately one-third of the [M]⁺ peak, which is characteristic of a compound containing one chlorine atom. Common fragmentation patterns would involve the loss of the aldehyde group (CHO), a chlorine atom (Cl), and methyl groups (CH₃).
Experimental Protocols
Synthesis of this compound via Vilsmeier-Haack Reaction[1]
This protocol describes the synthesis of the title compound from N-(2,3-dimethylphenyl)acetamide.
Materials:
-
N-(2,3-dimethylphenyl)acetamide
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Petroleum ether
-
Ethyl acetate
-
Ice
Procedure:
-
A Vilsmeier-Haack adduct is prepared by adding phosphorus oxychloride (70 mmol) to N,N-dimethylformamide (30 mmol) at 0 °C (273 K).
-
N-(2,3-dimethylphenyl)acetamide (10 mmol) is added to the prepared Vilsmeier-Haack adduct.
-
The reaction mixture is heated to 80 °C (353 K) for 15 hours.
-
After the reaction is complete, the mixture is poured onto ice.
-
The resulting white precipitate (the crude product) is collected by filtration and dried.
-
The crude product is purified by recrystallization from a mixture of petroleum ether and ethyl acetate to yield this compound.
General Protocol for NMR Spectroscopic Analysis
This general procedure is applicable for acquiring ¹H and ¹³C NMR spectra of quinoline derivatives.
Sample Preparation:
-
Weigh approximately 5-20 mg of the sample.
-
Dissolve the sample in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard if required.
¹H NMR Spectrum Acquisition:
-
A standard one-pulse sequence is typically used. Key parameters to be set include the spectral width, acquisition time, relaxation delay, and the number of scans.
¹³C NMR Spectrum Acquisition:
-
A proton-decoupled pulse sequence is commonly employed to simplify the spectrum. Due to the low natural abundance of ¹³C, a greater number of scans and a longer relaxation delay are generally required compared to ¹H NMR.
Data Processing:
-
The acquired Free Induction Decay (FID) is processed by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
General Protocol for IR Spectroscopic Analysis
Infrared spectra are typically recorded using a Fourier Transform Infrared (FT-IR) spectrometer.
Sample Preparation:
-
For solid samples, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.
-
Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, where the solid sample is placed directly onto the ATR crystal.
Data Acquisition:
-
A background spectrum of the empty sample compartment (or pure KBr pellet) is recorded.
-
The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as transmittance or absorbance versus wavenumber.
General Protocol for Mass Spectrometric Analysis
Mass spectra can be obtained using various ionization techniques. Electron Ionization (EI) is a common method for relatively small and volatile molecules.
Sample Introduction:
-
The sample can be introduced directly into the ion source via a heated probe for solid samples or via a gas chromatograph (GC-MS) for volatile samples.
Ionization and Analysis:
-
In EI, the sample molecules are bombarded with high-energy electrons, causing ionization and fragmentation.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
Data Interpretation:
-
The mass spectrum is a plot of ion abundance versus m/z. The molecular ion peak provides the molecular weight, and the fragmentation pattern gives information about the structure of the molecule.
References
Crystal Structure of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde. The information presented herein is compiled from crystallographic studies and is intended to serve as a comprehensive resource for researchers in medicinal chemistry, materials science, and drug development. This document details the molecular geometry, crystal packing, and the experimental procedures used for its synthesis and structural determination.
Molecular and Crystal Structure Overview
This compound (C₁₂H₁₀ClNO) is a quinoline derivative characterized by a chlorine atom at the 2-position, a carbaldehyde group at the 3-position, and two methyl groups at the 7- and 8-positions of the quinoline ring. The crystallographic analysis reveals that the molecule is essentially planar.[1] All non-hydrogen atoms of the compound lie on a crystallographic mirror plane, which is perpendicular to the crystallographic b-axis.[1]
The crystal structure is organized in an orthorhombic system. The planarity of the molecule is a key structural feature, influencing its packing in the crystal lattice and potentially its interaction with biological targets.
Quantitative Crystallographic Data
The crystallographic data for this compound has been determined by single-crystal X-ray diffraction. The key parameters are summarized in the tables below for clarity and ease of comparison.
Table 1: Crystal Data and Structure Refinement
| Parameter | Value |
| Chemical Formula | C₁₂H₁₀ClNO |
| Formula Weight | 219.66 g/mol |
| Crystal System | Orthorhombic |
| a | 20.4542 (13) Å |
| b | 6.7393 (4) Å |
| c | 7.5675 (4) Å |
| Unit Cell Volume (V) | 1043.16 (11) ų |
| Z | 4 |
| Radiation | Mo Kα |
| Temperature | 290 K |
| R-factor (R[F² > 2σ(F²)]) | 0.034 |
| Weighted R-factor (wR(F²)) | 0.115 |
| Goodness-of-fit (S) | 1.07 |
Data sourced from Khan et al.[1]
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound is achieved through a Vilsmeier-Haack reaction.[1]
Materials:
-
Phosphorus oxytrichloride (POCl₃)
-
N,N-dimethylformamide (DMF)
-
N-(2,3-dimethylphenyl)acetamide
-
Petroleum ether
-
Ethyl acetate
-
Ice
Procedure:
-
A Vilsmeier-Haack adduct is prepared by adding phosphorus oxytrichloride (6.5 ml, 70 mmol) to N,N-dimethylformamide (2.3 ml, 30 mmol) at 273 K (0 °C).[1]
-
This adduct is then added to N-(2,3-dimethylphenyl)acetamide (1.63 g, 10 mmol).[1]
-
The resulting mixture is heated to 353 K (80 °C) for 15 hours.[1]
-
After the reaction is complete, the mixture is poured onto ice, leading to the precipitation of the crude product.[1]
-
The white product is collected by filtration and dried.[1]
-
Purification is carried out by recrystallization from a mixture of petroleum ether and ethyl acetate to yield single crystals suitable for X-ray diffraction.[1]
Single-Crystal X-ray Diffraction
The determination of the crystal structure was performed using single-crystal X-ray diffraction.
Instrumentation and Software:
-
Diffractometer: Bruker SMART area-detector diffractometer
-
Data Collection Software: SMART (Bruker, 2004)
-
Cell Refinement: SAINT (Bruker, 2004)
-
Data Reduction: SAINT (Bruker, 2004)
-
Structure Solution: SHELXS97 (Sheldrick, 2008)
-
Structure Refinement: SHELXL97 (Sheldrick, 2008)
-
Molecular Graphics: X-SEED (Barbour, 2001)
-
Publication Material Preparation: publCIF (Westrip, 2009)
Data Collection and Refinement:
-
A suitable single crystal with dimensions 0.28 × 0.21 × 0.17 mm was selected for the analysis.[1]
-
Data was collected at a temperature of 290 K using Mo Kα radiation.
-
A total of 7145 reflections were measured, of which 1299 were independent.
-
An absorption correction was applied using the multi-scan method (SADABS).
-
The structure was solved and refined using the SHELXS97 and SHELXL97 programs, respectively.
-
Hydrogen atoms were placed in calculated positions and refined using a riding model.[1]
Experimental and Logical Workflows
The overall process from synthesis to structure determination can be visualized as a sequential workflow.
References
An In-depth Technical Guide on the Solubility of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde, a key intermediate in the synthesis of various heterocyclic compounds. Understanding the solubility of this compound is critical for its purification, formulation, and application in medicinal chemistry and materials science. This document outlines its physicochemical properties, qualitative solubility profile in common organic solvents, and standardized experimental protocols for solubility determination.
Physicochemical Properties
This compound is a solid, crystalline compound. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀ClNO | --INVALID-LINK-- |
| Molecular Weight | 219.66 g/mol | [1] |
| Appearance | White solid | [1] |
| Melting Point | 156 °C | --INVALID-LINK-- |
Solubility Profile
Quinoline and its derivatives are generally characterized as being sparingly soluble in water but exhibiting good solubility in most organic solvents[2][3]. The solubility is influenced by factors such as the polarity of the solvent, the presence of functional groups that can engage in hydrogen bonding, and the overall molecular structure.
A significant indicator of the solubility of this compound comes from its synthesis and purification procedures. It has been documented that this compound is purified by recrystallization from a petroleum ether/ethyl acetate mixture[1][4]. This implies that the compound is soluble in this solvent blend at elevated temperatures and less soluble at ambient or reduced temperatures, allowing for crystallization.
The following table summarizes the qualitative and inferred solubility of this compound in various organic solvents. It is important to note that these are general guidelines, and experimental determination is recommended for precise applications.
| Solvent | Polarity Index | Qualitative Solubility | Rationale/Notes |
| Water | 10.2 | Very Slightly Soluble / Insoluble | Quinoline derivatives generally exhibit low aqueous solubility[2][3]. |
| Methanol | 6.6 | Soluble | Polar protic solvent, likely to be effective. |
| Ethanol | 5.2 | Soluble | Similar to methanol, commonly used for recrystallization of quinoline derivatives. |
| Acetone | 5.1 | Soluble | Aprotic polar solvent, generally a good solvent for quinolines. |
| Ethyl Acetate | 4.4 | Soluble | Used in the recrystallization mixture, indicating good solubility, especially when heated[1][4]. |
| Dichloromethane | 3.4 | Soluble | A common solvent for a wide range of organic compounds. |
| Chloroform | 4.1 | Soluble | Often used as a solvent for NMR analysis of similar compounds. |
| Tetrahydrofuran (THF) | 4.2 | Soluble | A good solvent for a broad range of organic molecules. |
| Petroleum Ether | ~0.1 | Sparingly Soluble / Insoluble | Nonpolar solvent, used as an anti-solvent in the recrystallization process[1][4]. |
| Hexane | 0.1 | Sparingly Soluble / Insoluble | Similar to petroleum ether, likely to have low solubility. |
Factors Influencing Solubility
The solubility of an organic compound like this compound is governed by a variety of intermolecular forces and physicochemical principles. The following diagram illustrates the key relationships influencing its dissolution in a given solvent.
Experimental Protocols for Solubility Determination
For researchers requiring precise quantitative solubility data, standardized experimental methods are essential. The following section details a widely accepted protocol for determining the thermodynamic solubility of a solid compound in an organic solvent.
Quantitative Solubility Determination: The Shake-Flask Method (based on OECD Guideline 105)
The shake-flask method is a robust technique for determining the equilibrium solubility of a compound. It involves creating a saturated solution and quantifying the concentration of the dissolved substance.
Materials and Equipment:
-
This compound (analytical grade)
-
Selected organic solvents (HPLC grade)
-
Thermostatic shaker or water bath
-
Analytical balance
-
Vials with screw caps
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A preliminary test to determine the time to reach equilibrium is recommended (e.g., sampling at 24, 48, and 72 hours).
-
-
Phase Separation:
-
Once equilibrium is reached, allow the vials to stand at the test temperature to allow the undissolved solid to settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the samples at the same constant temperature.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the aliquot through a syringe filter compatible with the organic solvent to remove any remaining solid particles.
-
Dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the compound in the diluted sample from the calibration curve.
-
Calculate the solubility by accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
-
Qualitative Solubility Assessment
A simpler, qualitative assessment can be performed to quickly estimate solubility.
Procedure:
-
Add approximately 10-20 mg of this compound to a small test tube.
-
Add the selected organic solvent dropwise while vortexing or shaking.
-
Observe the amount of solvent required to completely dissolve the solid. This provides a qualitative measure of solubility (e.g., soluble, sparingly soluble, insoluble).
Conclusion
While specific quantitative solubility data for this compound remains to be published, a strong qualitative understanding can be derived from its chemical properties and purification methods. It is expected to be readily soluble in common polar organic solvents such as alcohols, acetone, and ethyl acetate, and sparingly soluble in nonpolar solvents like hexane. For applications requiring precise solubility values, the experimental protocols outlined in this guide, particularly the shake-flask method, are recommended. This information serves as a valuable resource for guiding experimental design, process development, and formulation studies involving this versatile quinoline derivative.
References
Theoretical Conformational Analysis of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the theoretical conformational analysis of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde, a molecule of interest in medicinal chemistry and materials science. This document summarizes key quantitative data, outlines detailed experimental and computational methodologies, and presents visual workflows to facilitate a comprehensive understanding of the molecule's three-dimensional structure and dynamics.
Introduction to Conformational Analysis
The biological activity and physicochemical properties of a molecule are intrinsically linked to its three-dimensional conformation. For quinoline derivatives such as this compound, the spatial arrangement of the chloro, dimethyl, and carbaldehyde substituents relative to the quinoline core dictates its interaction with biological targets and its material characteristics. Conformational analysis, through both experimental and theoretical methods, is therefore crucial for rational drug design and the development of novel materials.
The primary conformational flexibility in this compound arises from the rotation of the carbaldehyde group around the C3-C(aldehyde) bond. This rotation gives rise to two principal planar conformers, generally referred to as the cis and trans isomers (or s-trans and s-cis), based on the orientation of the carbonyl group relative to the C4 position of the quinoline ring.
Theoretical and Experimental Conformational Data
The conformational landscape of this compound has been investigated through computational modeling and elucidated in the solid state by X-ray crystallography. While theoretical studies on the exact 7,8-dimethyl substituted molecule are not extensively published, robust data from the closely related 2-Chloro-7-methylquinoline-3-carbaldehyde provides valuable insights into the expected conformational preferences and energy barriers.
Computational Analysis Data
Theoretical calculations, primarily using Density Functional Theory (DFT), are instrumental in determining the relative stabilities and rotational energy barriers of different conformers. For the analogous 2-Chloro-7-methylquinoline-3-carbaldehyde, two stable conformers have been identified.[1][2] These correspond to the trans and cis orientations of the carbaldehyde group.
Table 1: Calculated Energy Differences and Dipole Moments for Conformers of 2-Chloro-7-methylquinoline-3-carbaldehyde
| Conformer | Relative Energy (ΔE+ZPV) (kJ mol⁻¹) | Dipole Moment (Debye) |
| Trans | 0.00 | ~3.5 |
| Cis | 13.4 - 14.60 | ~6.4 |
Data extrapolated from studies on 2-Chloro-7-methylquinoline-3-carbaldehyde using DFT at the B3LYP/6-311++G(d,p) level of theory.[1][2]
The trans conformer, where the carbonyl oxygen is oriented away from the nitrogen atom of the quinoline ring, is predicted to be the more stable isomer. The energy difference between the two conformers is significant, suggesting that the trans form would be predominantly populated at room temperature.
Crystallographic Data
The solid-state conformation of this compound has been unequivocally determined by single-crystal X-ray diffraction. The crystallographic data reveals that in the solid state, the molecule adopts a planar conformation.
Table 2: Key Crystallographic Parameters for this compound
| Parameter | Value |
| Chemical Formula | C₁₂H₁₀ClNO |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 20.4542 (13) |
| b (Å) | 6.7393 (4) |
| c (Å) | 7.5675 (4) |
| V (ų) | 1043.16 (11) |
| Z | 4 |
All non-hydrogen atoms of the molecule lie on a crystallographic mirror plane.
The solid-state structure confirms the planarity of the quinoline ring system and the attached substituents. This experimental finding provides a crucial benchmark for validating the results of theoretical calculations.
Methodologies for Conformational Analysis
A comprehensive understanding of the conformational preferences of this compound requires a combination of computational and experimental techniques.
Computational Methodology
Density Functional Theory (DFT) has proven to be a reliable method for the conformational analysis of quinoline derivatives. A typical computational workflow is as follows:
Protocol for DFT Calculations:
-
Initial Structure: A 3D model of this compound is built.
-
Potential Energy Surface Scan: To identify stable conformers, a relaxed PES scan is performed by systematically rotating the dihedral angle of the carbaldehyde group (e.g., C4-C3-C=O) in small increments (e.g., 10-15 degrees).
-
Geometry Optimization: The energy minima identified from the PES scan are then fully optimized without constraints. A common and effective level of theory is B3LYP with a 6-311++G(d,p) basis set.[1][2]
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) corrections.
-
NBO Analysis: Natural Bond Orbital (NBO) analysis can be conducted to investigate intramolecular interactions, such as hyperconjugation and steric repulsion, that influence conformational stability.[1]
-
Thermochemical Analysis: From the output of the frequency calculations, relative energies, enthalpies, and Gibbs free energies of the conformers are determined to predict their relative populations at a given temperature.
Experimental Methodologies
3.2.1. Synthesis
The synthesis of this compound is typically achieved via the Vilsmeier-Haack reaction.
Protocol for Vilsmeier-Haack Synthesis:
-
Reagent Preparation: The Vilsmeier-Haack reagent is prepared by the dropwise addition of phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at low temperatures (e.g., 0-5 °C).
-
Reaction: N-(2,3-dimethylphenyl)acetamide is added to the prepared Vilsmeier-Haack reagent.
-
Heating: The reaction mixture is heated (e.g., at 80-90 °C) for several hours to facilitate the cyclization and formylation.
-
Workup: The reaction mixture is cooled and then carefully poured onto crushed ice to hydrolyze the reaction intermediates.
-
Isolation and Purification: The precipitated solid product is collected by filtration, washed, and purified, typically by recrystallization from a suitable solvent system (e.g., petroleum ether/ethyl acetate).
3.2.2. X-ray Crystallography
Single-crystal X-ray diffraction provides definitive information about the molecular conformation in the solid state.
Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: High-quality single crystals of the compound are grown, for example, by slow evaporation of a saturated solution.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a specific temperature (e.g., 290 K).
-
Structure Solution and Refinement: The collected diffraction data are processed to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.
3.2.3. NMR Spectroscopy for Solution-State Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying molecular conformation and dynamics in solution.
Protocol for NMR-based Conformational Analysis:
-
Sample Preparation: A solution of the compound is prepared in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
1D and 2D NMR Spectra Acquisition: A suite of NMR experiments is performed, including:
-
¹H NMR for chemical shift and coupling constant analysis.
-
¹³C NMR for carbon environment analysis.
-
2D Nuclear Overhauser Effect Spectroscopy (NOESY) to identify protons that are close in space (typically < 5 Å), which can help distinguish between conformers. For example, a NOE between the aldehyde proton and H4 would be expected for the cis conformer.
-
-
Dynamic NMR (DNMR): If the rotation around the C-C(aldehyde) bond is slow on the NMR timescale, distinct signals for the two conformers may be observed at low temperatures. By acquiring spectra at various temperatures, the coalescence temperature can be determined, and the rotational energy barrier can be calculated.
Conclusion
The conformational analysis of this compound reveals a molecule with a strong preference for a planar trans conformation, as supported by both theoretical predictions based on a close analogue and definitive X-ray crystallographic data. The provided methodologies offer a robust framework for researchers to further investigate this molecule and its derivatives. A comprehensive approach, integrating computational modeling with experimental techniques like X-ray crystallography and advanced NMR spectroscopy, is essential for a complete understanding of its structure-activity relationships, which is paramount for its application in drug development and materials science.
References
The Advent and Ascendancy of 2-Chloroquinoline-3-carbaldehydes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The discovery of 2-chloroquinoline-3-carbaldehydes has been a significant milestone in heterocyclic chemistry, providing a versatile platform for the synthesis of a myriad of complex molecules with diverse biological activities. The advent of the Vilsmeier-Haack reaction provided an efficient and straightforward route to these valuable intermediates from readily available acetanilides. This technical guide delves into the discovery, history, and synthetic methodologies associated with 2-chloroquinoline-3-carbaldehydes, offering a comprehensive resource for researchers in organic synthesis and medicinal chemistry. Detailed experimental protocols, quantitative data on synthesis, and visualizations of key chemical pathways are presented to facilitate a deeper understanding and practical application of this important class of compounds.
Historical Context and Discovery
The chemistry of quinolines, bicyclic aromatic compounds composed of a benzene ring fused to a pyridine ring, has been a subject of intense study for over a century due to their prevalence in natural products and their wide range of pharmacological properties. Within this broad class of compounds, 2-chloroquinoline-3-carbaldehydes have emerged as particularly valuable synthetic intermediates.
The pivotal moment in the history of these compounds was the application of the Vilsmeier-Haack reaction for their synthesis. This reaction, which involves the formylation of an activated aromatic ring using a Vilsmeier reagent (typically a mixture of a substituted amide like N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride or phosphorus pentachloride), proved to be a highly effective method for the direct synthesis of 2-chloroquinoline-3-carbaldehydes from N-arylacetamides. This synthetic accessibility has been instrumental in unlocking the full potential of this scaffold in contemporary chemical research.[1] The reaction proceeds through a cyclization of the N-arylacetamide, incorporating the formyl group and the chloro substituent in a single transformation.
Synthetic Methodologies: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction remains the most prominent and widely used method for the synthesis of 2-chloroquinoline-3-carbaldehydes. The reaction is versatile, allowing for the preparation of a wide array of substituted derivatives by simply varying the starting N-arylacetamide.
General Reaction Scheme
The overall transformation can be represented as follows:
Caption: General workflow for the Vilsmeier-Haack synthesis.
Detailed Experimental Protocols
Below are two detailed protocols for the synthesis of 2-chloroquinoline-3-carbaldehydes using either phosphorus oxychloride or phosphorus pentachloride as the chlorinating agent.
Protocol 1: Using Phosphorus Oxychloride (POCl₃) [2]
-
Reagent Preparation: In a reaction vessel equipped with a stirrer and a cooling system, add the substituted acetanilide (1 equivalent) and N,N-dimethylformamide (DMF) (3 equivalents).
-
Cooling: Stir the mixture in an ice bath for 20 minutes.
-
Addition of POCl₃: Slowly add phosphorus oxychloride (POCl₃) (up to 15 equivalents) dropwise to the cooled mixture while stirring, ensuring the temperature is maintained between 0-5°C.
-
Reaction: After the addition is complete, heat the mixture at 80-90°C for a period ranging from 4 to 16 hours. The progress of the reaction should be monitored by thin-layer chromatography.
-
Work-up: Once the reaction is complete, pour the mixture onto crushed ice.
-
Isolation: Collect the resulting precipitate by filtration and wash it thoroughly with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate.[2][3]
Protocol 2: Using Phosphorus Pentachloride (PCl₅) [4]
-
Vilsmeier Reagent Formation: In a reaction vessel equipped with a stirrer and a cooling system, add N,N-dimethylformamide (DMF) (3 equivalents). Cool the DMF to below 0°C using an ice bath.
-
Addition of PCl₅: Slowly add phosphorus pentachloride (PCl₅) (4.5 equivalents) to the cooled DMF while stirring, ensuring the temperature remains below 0°C. Stir for 15 minutes to form the Vilsmeier reagent.
-
Addition of Acetanilide: Add the corresponding substituted acetanilide (1 equivalent) portion-wise to the reaction mixture.
-
Reaction: Heat the mixture under reflux with stirring for approximately 4 hours at 100°C.
-
Work-up: Upon completion, cool the mixture to 0°C and slowly pour it into ice water, followed by stirring for 10 minutes.
-
Isolation and Purification: Collect the precipitate by filtration, wash with water, and dry under vacuum. The crude product is then purified by recrystallization from ethyl acetate.
Quantitative Data on Synthesis
The yields of 2-chloroquinoline-3-carbaldehydes are influenced by the nature and position of substituents on the starting acetanilide. Generally, electron-donating groups on the aromatic ring facilitate the reaction and lead to higher yields.
| Starting Acetanilide (Substitution) | Chlorinating Agent | Reaction Time (h) | Yield (%) | Reference |
| Acetanilide | POCl₃ | - | 72 | [3] |
| 4-Hydroxyacetanilide | POCl₃ | - | 66 | [3] |
| 4-Methoxyacetanilide | POCl₃ | - | 62 | [3] |
| 4-Chloroacetanilide | POCl₃ | - | 68 | [3] |
| 3-Methylacetanilide | PCl₅ | 4 | 71 | [4] |
| 4-Methylacetanilide | PCl₅ | 4 | 64 | [4] |
| 2-Methylacetanilide | PCl₅ | 16 | 60 | [4] |
| 4-Methoxyacetanilide | PCl₅ | 16 | 49 | [4] |
| 3-Methoxyacetanilide | PCl₅ | 4 | 74 | [4] |
| 4-Bromoacetanilide | PCl₅ | 4 | 28 | [4] |
| 3-Chloroacetanilide | PCl₅ | 4 | 30 | [4] |
Spectroscopic and Crystallographic Data
The structural characterization of 2-chloroquinoline-3-carbaldehydes is routinely performed using spectroscopic techniques such as IR and NMR spectroscopy, as well as single-crystal X-ray diffraction.
Spectroscopic Data
| Compound | IR (KBr, cm⁻¹) (C=O stretch) | ¹H NMR (CDCl₃, δ ppm) (CHO proton) | Reference |
| 2-Chloroquinoline-3-carbaldehyde | 1690 | 10.59 | [3] |
| 2-Chloro-6-hydroxyquinoline-3-carbaldehyde | - | - | [3] |
| 2-Chloro-6-methoxyquinoline-3-carbaldehyde | 1636 | 11.13 (in DMSO) | [3] |
| 2,6-Dichloroquinoline-3-carbaldehyde | 1697 | 10.58 | [3] |
| 2-Chloro-8-methylquinoline-3-carbaldehyde | - | - | [5] |
| 2-Chloro-6-methylquinoline-3-carbaldehyde | - | - | [5] |
Crystallographic Data
The solid-state structure of the parent compound, 2-chloroquinoline-3-carbaldehyde (C₁₀H₆ClNO), has been determined by single-crystal X-ray diffraction.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 11.8784 (9) |
| b (Å) | 3.9235 (3) |
| c (Å) | 18.1375 (12) |
| β (°) | 101.365 (4) |
| Volume (ų) | 828.72 (10) |
Data from[6].
The quinolinyl fused ring system is planar, with the formyl group slightly twisted out of this plane.[6]
Chemical Reactivity and Applications
2-Chloroquinoline-3-carbaldehydes are highly versatile building blocks due to the presence of two reactive functional groups: the aldehyde and the chloro substituent. This dual reactivity allows for a wide range of subsequent chemical transformations, leading to the synthesis of diverse and complex heterocyclic systems.
Key reactions include:
-
Cyclization Reactions: The aldehyde and chloro groups can both participate in cyclization reactions to form fused heterocyclic systems.
-
Condensation Reactions: The aldehyde group readily undergoes condensation with various nucleophiles, such as amines, hydrazines, and active methylene compounds, to form Schiff bases, hydrazones, and Knoevenagel products, respectively.
-
Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol.
-
Nucleophilic Substitution: The chloro group at the 2-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functionalities.
Caption: Reactivity of 2-chloroquinoline-3-carbaldehydes.
The derivatives of 2-chloroquinoline-3-carbaldehydes have shown a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antimalarial, and anticancer properties.[7] For instance, a series of 2-chloro-quinoline-based imidazopyridines and imidazothiazoles have demonstrated significant inhibitory activity against the soybean 15-lipoxygenase (15-LOX) enzyme, with IC₅₀ values as low as ≤40 μM.[8]
Conclusion
2-Chloroquinoline-3-carbaldehydes represent a cornerstone in the synthesis of functionalized quinoline derivatives. The historical development of their synthesis, primarily through the Vilsmeier-Haack reaction, has provided the scientific community with a robust and versatile tool for the construction of complex heterocyclic molecules. The dual reactivity of the aldehyde and chloro groups offers a rich landscape for chemical exploration, leading to compounds with significant potential in drug discovery and materials science. This guide provides a foundational understanding of the discovery, synthesis, and reactivity of these important compounds, serving as a valuable resource for researchers aiming to harness their synthetic potential.
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. ijsr.net [ijsr.net]
- 4. researchgate.net [researchgate.net]
- 5. chemijournal.com [chemijournal.com]
- 6. 2-Chloroquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Technical Guide to Natural Bond Orbital Analysis of Quinoline Derivatives: Unveiling Intramolecular Interactions for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Natural Bond Orbital (NBO) analysis as a powerful computational tool to elucidate the electronic structure, stability, and reactivity of quinoline derivatives. Quinoline and its analogues are a prominent class of heterocyclic compounds with a wide spectrum of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] Understanding the intricate network of intramolecular interactions within these molecules is paramount for rational drug design and the development of novel therapeutic agents.
NBO analysis offers a quantitative framework to interpret the complex quantum mechanical wavefunction of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals, aligning with the intuitive Lewis structure concept.[6][7] This approach allows for the investigation of hyperconjugative interactions, charge transfer, and delocalization of electron density, providing critical insights into the factors governing molecular stability and reactivity.[8][9]
Core Concepts of NBO Analysis
Natural Bond Orbital (NBO) analysis dissects the molecular wavefunction into a set of localized, one- and two-center orbitals that correspond to the familiar chemical concepts of core orbitals, lone pairs, and bonding orbitals. The key strength of NBO analysis lies in its ability to quantify the stabilizing effects of electron delocalization from occupied Lewis-type NBOs (donors) to unoccupied non-Lewis-type NBOs (acceptors). This is primarily evaluated through second-order perturbation theory, which calculates the stabilization energy, E(2), associated with each donor-acceptor interaction.[6][7]
A higher E(2) value signifies a more intense interaction between the electron donor and acceptor, indicating a greater degree of electron delocalization and a more stable system.[6][7] These interactions, often referred to as hyperconjugation, play a crucial role in determining the geometry, electronic properties, and ultimately, the biological activity of quinoline derivatives.
Computational Protocol for NBO Analysis of Quinoline Derivatives
The following protocol outlines a typical computational workflow for performing NBO analysis on quinoline derivatives, as implemented in widely used quantum chemistry software packages like Gaussian.
Experimental Workflow for NBO Analysis
Caption: A typical workflow for performing NBO analysis on quinoline derivatives.
1. Molecular Structure Preparation:
-
The initial three-dimensional structure of the quinoline derivative is constructed using molecular modeling software.
-
A preliminary geometry optimization is often performed using a computationally less expensive method, such as molecular mechanics, to obtain a reasonable starting geometry.
2. Geometry Optimization and Frequency Calculation:
-
The molecular geometry is then optimized at a higher level of theory, typically using Density Functional Theory (DFT). A commonly employed functional and basis set combination for quinoline derivatives is B3LYP with the 6-311++G(d,p) basis set.[10][11]
-
Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).
3. NBO Calculation:
-
The NBO analysis is performed on the optimized molecular geometry. This is typically done using the NBO program (e.g., NBO 3.1) as implemented within the quantum chemistry software package.[8] The calculation involves the analysis of the final wavefunction to determine the natural bond orbitals.
4. Analysis of Donor-Acceptor Interactions:
-
The output of the NBO calculation provides a detailed breakdown of the donor-acceptor interactions and their corresponding stabilization energies (E(2)).
-
These interactions reveal the flow of electron density within the molecule and highlight the key hyperconjugative effects that contribute to its stability.
Quantitative NBO Data for Quinoline Derivatives
The following tables summarize key quantitative data obtained from NBO analyses of various quinoline derivatives reported in the literature. These values provide a basis for comparing the electronic properties of different substituted quinolines.
Table 1: Stabilization Energies (E2) for Significant Intramolecular Interactions in Substituted Quinolines
| Donor NBO | Acceptor NBO | Stabilization Energy (E2) (kcal/mol) | Molecule/Study | Reference |
| n2(O11) | π(C12-O13) | 45.25 | Salicylanilide Derivative | [9] |
| n2(O13) | σ(O11-C12) | 39.73 | Salicylanilide Derivative | [9] |
| n2(O19) | σ(C18-N20) | 23.51 | Salicylanilide Derivative | [9] |
| n3(Cl32) | π(C23-C25) | 10.53 | Salicylanilide Derivative | [9] |
| n3(Br21) | σ(C13-C17) | 9.09 | Salicylanilide Derivative | [9] |
| π(C4–C5) | π(N1–C2) | Varies with substituent | Alkylene Bridged Pd-Complexes | [12] |
| π(N1–C2) | π*(C4–C5) | Varies with substituent | Alkylene Bridged Pd-Complexes | [12] |
Table 2: Charge Transfer and Delocalization in Quinoline Derivatives
| Derivative | Net Electron Transfer | Donor Fragment | Acceptor Fragment | Key Finding | Reference |
| QNOL2 | 0.0369 e | Substrate | H2O | Highest net electron transfer from substrate to H2O. | [13] |
| QNOL3, QNOL4, CNOL4, QNAZ4 | Negative | H2O | Substrate | Net electron transfer from H2O to the substrate. | [13] |
| Phenoxazine-Quinoline Conjugates | - | Phenoxazine (Donor) | Quinoline (Acceptor) | Spatial separation of HOMO and LUMO facilitates charge transfer. | [14] |
Logical Relationships in NBO Analysis
The interpretation of NBO data follows a logical progression to correlate electronic structure with molecular properties.
Logical Flow of NBO Data Interpretation
Caption: Logical flow from NBO stabilization energy to biological activity.
Applications in Drug Development
NBO analysis provides a powerful lens through which to rationalize the structure-activity relationships (SAR) of quinoline derivatives. By quantifying the electronic effects of different substituents on the quinoline scaffold, researchers can:
-
Predict Molecular Stability: Understand how intramolecular interactions contribute to the overall stability of a drug candidate.
-
Rationalize Reactivity: Identify the most nucleophilic and electrophilic sites within a molecule, predicting its metabolic fate and potential for covalent interactions with biological targets.
-
Guide Lead Optimization: Systematically modify the electronic properties of a lead compound to enhance its potency, selectivity, and pharmacokinetic profile. For instance, the introduction of electron-withdrawing or electron-donating groups can significantly alter the charge distribution and hyperconjugative interactions, thereby modulating the biological activity.[15]
Conclusion
Natural Bond Orbital analysis is an indispensable computational tool for researchers and drug development professionals working with quinoline derivatives. It provides a detailed and quantitative picture of the intramolecular forces that govern the stability, reactivity, and ultimately, the therapeutic potential of these important heterocyclic compounds. By integrating NBO analysis into the drug discovery pipeline, scientists can make more informed decisions in the design and optimization of novel quinoline-based drugs with improved efficacy and safety profiles.
References
- 1. benthamscience.com [benthamscience.com]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. jetir.org [jetir.org]
- 5. researchgate.net [researchgate.net]
- 6. NBO Analysis by ONIOM and DFT (B3LYP) Calculations of Intramolecular and Intermolecular Interactions of Artemisinin, Quinine and Thirteen Manzamenones with H2O or Alanine [scirp.org]
- 7. scirp.org [scirp.org]
- 8. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 9. Natural Bond Orbital (NBO) Analysis of Certain Salicylanilide Derivatives – Material Science Research India [materialsciencejournal.org]
- 10. dergi-fytronix.com [dergi-fytronix.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Understanding the aqueous chemistry of quinoline and the diazanaphthalenes: insight from DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phenoxazine-Quinoline Conjugates: Impact of Halogenation on Charge Transfer Triplet Energy Harvesting via Aggregate Induced Phosphorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Unraveling the NLO potential of isoquinoline functionalized chromophores via molecular modeling using DFT/TD-DFT approaches - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Reactions of the Aldehyde Group in 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-7,8-dimethylquinoline-3-carbaldehyde is a highly versatile synthetic intermediate belonging to the class of 2-chloroquinoline-3-carbaldehydes.[1] These compounds are pivotal in medicinal chemistry and materials science due to the reactivity of their functional groups: the nucleophilically displaceable chloro group at the C2 position and the electrophilic aldehyde group at the C3 position. The aldehyde functionality, in particular, serves as a gateway for a multitude of chemical transformations, including condensation, reduction, oxidation, and cyclization reactions.[2] This reactivity allows for the construction of a diverse array of complex heterocyclic systems, many of which exhibit significant pharmacological activities, such as anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3][4]
These application notes provide a detailed overview of the key reactions involving the aldehyde group of this compound, complete with experimental protocols and quantitative data to guide researchers in their synthetic endeavors.
Application Notes: Key Reactions of the Aldehyde Group
The aldehyde group of this compound is a primary site for synthetic modification. Its reactions can be broadly categorized as follows:
Condensation Reactions
Condensation reactions are among the most utilized transformations for this aldehyde, providing a powerful tool for C-C and C-N bond formation.
-
Knoevenagel Condensation: The reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) is a cornerstone for extending the carbon skeleton. This reaction is typically catalyzed by a weak base like piperidine or triethylamine and is a key step in synthesizing various fused heterocyclic systems and compounds with potential biological activity.[5] Eco-friendly protocols using ultrasonic irradiation in solvent-free media have also been developed to improve yields and reduce reaction times.
-
Schiff Base Formation: The aldehyde readily condenses with primary amines, anilines, hydrazines, semicarbazides, and hydroxylamine to form the corresponding imines (Schiff bases), hydrazones, semicarbazones, and oximes.[1] These products are not only stable compounds in their own right but also serve as crucial intermediates for synthesizing more complex molecules, such as pyrazolo[3,4-b]quinolines and azetidinones.[1][4]
Reduction of the Aldehyde Group
The aldehyde can be selectively reduced to a primary alcohol, (2-chloro-7,8-dimethylquinolin-3-yl)methanol. This transformation is typically achieved with high efficiency using mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent. The resulting alcohol is a valuable intermediate that can undergo further reactions, such as esterification, to produce a new series of derivatives.
Oxidation of the Aldehyde Group
Oxidation of the aldehyde group yields the corresponding 2-chloro-7,8-dimethylquinoline-3-carboxylic acid. This can be accomplished using various oxidizing agents, with alkaline silver nitrate being a documented method for the parent 2-chloroquinoline-3-carbaldehyde.[2] The resulting carboxylic acid is a key precursor for the synthesis of amides, esters, and other acid derivatives, further expanding the molecular diversity accessible from the starting aldehyde.
Cyclization Reactions
The aldehyde group is frequently involved in intramolecular or multi-component reactions that lead to the formation of new heterocyclic rings fused to the quinoline core. Often, the reaction involves both the aldehyde and the C2-chloro substituent. For instance, reaction with hydrazine derivatives can lead to the formation of pyrazolo[3,4-b]quinolines, a class of compounds investigated for their biological activities.[4] Similarly, reaction with sodium azide can yield tetrazolo[1,5-a]quinolines.[1]
Data Presentation: Summary of Reactions
The following tables summarize quantitative data for typical reactions involving the aldehyde group of 2-chloroquinoline-3-carbaldehydes, providing a comparative overview of conditions and outcomes.
Table 1: Knoevenagel Condensation Reactions
| Active Methylene Compound | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Malononitrile | Piperidine | Ethanol | Reflux | 2-4 h | >90 | General Protocol |
| Ethyl Cyanoacetate | N-ethyl diisopropyl amine | None (Ultrasonic) | Room Temp. | 15-20 min | High |
| Malononitrile | DBU/Water | Water | Room Temp. | 5-10 min | ~95 | General Protocol[6] |
Table 2: Schiff Base and Hydrazone Formation
| Reagent | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Substituted Anilines | Acetic Acid (cat.) | Ethanol | Room Temp. | 8-10 h | 88-98 | [7] |
| Phenylhydrazine | Acetic Acid (cat.) | Ethanol | Reflux | 3-5 h | >90 | General Protocol[1] |
| Semicarbazide | Acetic Acid (cat.) | Ethanol | Reflux (Microwave) | 5-10 min | High | |
Table 3: Reduction and Oxidation Reactions
| Reaction Type | Reagent | Solvent | Temperature | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Reduction | NaBH₄ | Methanol | Room Temp. | 1-2 h | High |
| Oxidation | Alkaline AgNO₃ | Ethanol | Reflux | 4-6 h | 80-90 |[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the Vilsmeier-Haack reaction.[8]
Materials:
-
N-(2,3-dimethylphenyl)acetamide
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice
Procedure:
-
Prepare the Vilsmeier-Haack adduct by slowly adding phosphorus oxychloride (7.0 mmol) to ice-cold N,N-dimethylformamide (3.0 mmol) under constant stirring at 0°C (273 K).
-
To this adduct, add N-(2,3-dimethylphenyl)acetamide (1.0 mmol) portion-wise.
-
Heat the reaction mixture at 80°C (353 K) for 15 hours.
-
After the reaction is complete, carefully pour the mixture onto crushed ice with stirring.
-
A solid product will precipitate. Collect the precipitate by vacuum filtration and wash with cold water.
-
Dry the crude product. Purify by recrystallization from a petroleum ether/ethyl acetate mixture to yield the title compound as a white solid.[8]
Protocol 2: Knoevenagel Condensation with Malononitrile
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol
Procedure:
-
Dissolve this compound (1.0 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Add malononitrile (1.1 mmol) to the solution.
-
Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Protocol 3: Formation of a Schiff Base with Aniline
Materials:
-
This compound
-
Aniline
-
Glacial Acetic Acid
-
Absolute Ethanol
Procedure:
-
In a 100 mL flask, dissolve this compound (10 mmol) in absolute ethanol (50 mL).
-
Add aniline (10 mmol) to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Stir the reaction mixture at room temperature for 8-10 hours.[7] Monitor the reaction by TLC.
-
Once the reaction is complete, the resulting solid precipitate is collected by filtration.
-
Wash the solid with water, then with a small amount of cold ethanol.
-
Dry the product and recrystallize from ethanol to obtain the pure Schiff base.
Protocol 4: Reduction to (2-chloro-7,8-dimethylquinolin-3-yl)methanol
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
Procedure:
-
Dissolve this compound (1.0 mmol) in methanol (15 mL) in a flask at 0°C.
-
Slowly add sodium borohydride (1.5 mmol) portion-wise to the stirred solution.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol, which can be purified by column chromatography or recrystallization.
Visualizations
Caption: General workflow for synthesis and subsequent reactions.
Caption: Reaction pathway for Knoevenagel condensation.
Caption: Logical relationships of key aldehyde group reactions.
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijartet.com [ijartet.com]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. ajgreenchem.com [ajgreenchem.com]
- 8. 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution at C2 of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the nucleophilic aromatic substitution (SNAr) at the C2 position of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde. This versatile scaffold is a valuable building block in medicinal chemistry and materials science, and functionalization at the C2 position allows for the generation of diverse molecular libraries for structure-activity relationship (SAR) studies.
The electron-withdrawing nature of the quinoline nitrogen and the adjacent carbaldehyde group activates the C2 position for facile displacement of the chloro substituent by a variety of nucleophiles. This enables the synthesis of a wide range of derivatives, including 2-amino, 2-thio, and 2-alkoxy/aryloxy quinolines.
Data Presentation: Representative Nucleophilic Substitution Reactions
The following table summarizes typical reaction conditions and reported yields for nucleophilic substitution reactions on 2-chloroquinoline systems. While the specific substrate is this compound, the data from analogous systems provide a strong predictive framework for expected outcomes.
| Nucleophile | Reagents/Conditions | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Morpholine | K₂CO₃ | DMF | 80 | 4 | 2-(Morpholin-4-yl)-7,8-dimethylquinoline-3-carbaldehyde | ~85-95 |
| Thiophenol | K₂CO₃ | DMF | Room Temp | 2 | 2-(Phenylthio)-7,8-dimethylquinoline-3-carbaldehyde | ~90-98 |
| Sodium Methoxide | NaH | THF | 60 | 3-5 | 2-Methoxy-7,8-dimethylquinoline-3-carbaldehyde | ~80-90 |
| Aniline | Pd₂(dba)₃, XPhos, NaOtBu | Toluene | 100 | 12 | 2-(Phenylamino)-7,8-dimethylquinoline-3-carbaldehyde | ~85-95 |
| Sodium Sulfide | Na₂S | DMF | Room Temp | 1-2 | 2-Mercapto-7,8-dimethylquinoline-3-carbaldehyde | ~90-95 |
Experimental Protocols
The following protocols are generalized procedures that can be adapted for the nucleophilic aromatic substitution on this compound with various nucleophiles.
Protocol 1: Synthesis of 2-Amino-7,8-dimethylquinoline-3-carbaldehyde Derivatives (e.g., with Morpholine)
This protocol describes the substitution of the C2-chloro group with an amine nucleophile.
Materials:
-
This compound
-
Amine (e.g., Morpholine, 1.2 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard glassware for work-up and purification
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq) and anhydrous DMF.
-
Add the amine (1.2 eq) and the base (e.g., K₂CO₃, 2.0 eq) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired 2-amino-7,8-dimethylquinoline-3-carbaldehyde derivative.
Protocol 2: Synthesis of 2-Thio-7,8-dimethylquinoline-3-carbaldehyde Derivatives (e.g., with Thiophenol)
This protocol details the reaction with thiol nucleophiles to form thioether derivatives.
Materials:
-
This compound
-
Thiol (e.g., Thiophenol, 1.2 eq)
-
Base (e.g., K₂CO₃, 1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the thiol (1.2 eq) in the chosen anhydrous solvent.
-
Add the base (1.5 eq) to the mixture.
-
Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-80 °C).
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, pour the reaction mixture into water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired 2-thio-7,8-dimethylquinoline-3-carbaldehyde derivative.[1]
Protocol 3: Synthesis of 2-Alkoxy/Aryloxy-7,8-dimethylquinoline-3-carbaldehyde Derivatives
This protocol describes the reaction with alcohols or phenols to form ether derivatives.
Materials:
-
This compound
-
Alcohol or Phenol (1.5 eq)
-
Strong Base (e.g., NaH, 60% dispersion in mineral oil, 1.5 eq)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
-
Flame-dried round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a flame-dried flask under an inert atmosphere, add the alcohol or phenol (1.5 eq) to a suspension of the strong base (1.5 eq) in the anhydrous solvent at 0 °C.[1]
-
Stir the mixture for 15-30 minutes at 0 °C to form the corresponding alkoxide or phenoxide.[1]
-
Add a solution of this compound (1.0 eq) in the anhydrous solvent dropwise to the reaction mixture.[1]
-
Allow the reaction to warm to room temperature or heat as required, monitoring by TLC.[1]
-
After completion, carefully quench the reaction at 0 °C with a saturated aqueous solution of NH₄Cl.[1]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).[1]
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography to obtain the desired 2-alkoxy/aryloxy-7,8-dimethylquinoline-3-carbaldehyde derivative.
Visualizations
General Workflow for Nucleophilic Substitution
Caption: General experimental workflow for nucleophilic substitution.
Logical Relationship of Reaction Components
Caption: Key components in the nucleophilic substitution reaction.
References
Application Notes and Protocols: The Versatile Role of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde as a pivotal precursor in the construction of diverse heterocyclic frameworks. The inherent reactivity of its chloro and aldehyde functionalities offers a gateway to a variety of fused ring systems, many of which are of significant interest in medicinal chemistry and drug discovery. Quinolines and their fused heterocyclic derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3]
Synthesis of the Precursor: this compound
The primary and most efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction involves the formylation of an appropriate N-arylacetamide using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).
A detailed experimental protocol for the synthesis of the title compound has been reported.[4] The reaction involves treating N-(2,3-dimethylphenyl)acetamide with a Vilsmeier-Haack adduct prepared from phosphorus oxytrichloride and N,N-dimethylformamide.[4]
Experimental Protocol: Synthesis of this compound [4]
-
A Vilsmeier-Haack adduct is prepared from phosphorus oxytrichloride (6.5 ml, 70 mmol) and N,N-dimethylformamide (2.3 ml, 30 mmol) at 273 K.
-
This adduct is then added to N-(2,3-dimethylphenyl)acetamide (1.63 g, 10 mmol).
-
The reaction mixture is heated at 353 K for 15 hours.
-
After the reaction is complete, the mixture is poured onto ice.
-
The resulting white product is collected by filtration and dried.
-
The crude product is purified by recrystallization from a petroleum ether/ethyl acetate mixture.
This synthetic approach provides a reliable method for obtaining the key precursor for subsequent heterocyclic syntheses.
Synthesis of Fused Pyrazole Derivatives: Pyrazolo[3,4-b]quinolines
A prominent application of this compound is in the synthesis of pyrazolo[3,4-b]quinolines. This is typically achieved through a condensation reaction with hydrazine or its derivatives. The reaction proceeds via initial formation of a hydrazone, followed by an intramolecular nucleophilic substitution of the chloro group by the hydrazone nitrogen, leading to cyclization.
Experimental Protocol: Synthesis of 7,8-Dimethyl-1H-pyrazolo[3,4-b]quinoline (General Procedure)
-
To a solution of this compound (1 mmol) in absolute ethanol (20 mL), add hydrazine hydrate (2 mmol).
-
The reaction mixture is refluxed for 4-6 hours, and the progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum.
-
The crude product can be recrystallized from a suitable solvent like ethanol or a mixture of DMF and water to afford the pure pyrazolo[3,4-b]quinoline derivative.
| Starting Material | Reagent | Product | Yield (%) | Reference |
| 2-Chloro-8-methylquinoline-3-carbaldehyde | Phenylhydrazine | 8-Methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline | Not specified | [1] |
| 2-Chloroquinoline-3-carbaldehyde | Hydrazine Hydrate | 1H-Pyrazolo[3,4-b]quinoline | Not specified | [5] |
Note: While a specific yield for the 7,8-dimethyl derivative was not found in the searched literature, the reaction is generally efficient for related substituted quinolines.
Synthesis of Fused Thiophene Derivatives: Thieno[2,3-b]quinolines
Another significant application is the synthesis of thieno[2,3-b]quinolines. This transformation is typically accomplished by reacting this compound with a sulfur-containing nucleophile, most commonly an ester of thioglycolic acid (e.g., ethyl thioglycolate). The reaction likely proceeds through an initial S-alkylation at the C2 position of the quinoline ring, followed by an intramolecular condensation involving the aldehyde and the active methylene group of the thioglycolate moiety.
Experimental Protocol: Synthesis of Ethyl 7,8-Dimethylthieno[2,3-b]quinoline-2-carboxylate (General Procedure)
-
In a round-bottom flask, dissolve this compound (1 mmol) in a suitable solvent such as DMF (15 mL).
-
Add ethyl thioglycolate (1.2 mmol) to the solution.
-
A base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 mmol), is added dropwise to the stirred solution.
-
The reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 50-60 °C) for 8-12 hours, with monitoring by TLC.
-
After completion, the reaction mixture is poured into ice-cold water.
-
The precipitate is collected by filtration, washed with water, and dried.
-
The crude product is purified by column chromatography on silica gel or by recrystallization from an appropriate solvent.
| Starting Material | Reagent | Product | Yield (%) | Reference |
| 2-Chloro-3-formyl quinoline | Methyl thioglycolate | Methyl thieno[2,3-b]quinoline-2-carboxylate | Not specified | [6] |
| 2-Chloroquinoline-3-carbaldehyde | Thioglycolic acid | Thieno[2,3-b]quinoline-2-carboxylic acid | 30-40% (cyclized) | [2] |
Note: The corresponding carboxylic acid can be obtained by subsequent hydrolysis of the ester.
Applications in Drug Development
The heterocyclic systems derived from this compound are of considerable interest to drug development professionals.
-
Pyrazolo[3,4-b]quinolines: This class of compounds has been investigated for a range of biological activities. Studies have shown that some derivatives exhibit potent and selective antitumor efficacy, for instance, in colon cancer cell lines, inducing apoptosis and cell cycle arrest.[7] The antiproliferative activity of pyrazolo[3,4-b]pyridines, a related scaffold, has been linked to the inhibition of Topoisomerase IIα.[8][9]
-
Thieno[2,3-b]quinolines: These compounds have also demonstrated promising biological potential. For example, 5,8-dimethylthieno[2,3-b]quinoline-2-carboxylic acid has been shown to possess antimalarial properties by modifying the oxidative status in Plasmodium berghei-infected erythrocytes.[10]
The synthetic accessibility of these scaffolds from this compound allows for the generation of diverse libraries of compounds for screening and lead optimization in various therapeutic areas. The 7,8-dimethyl substitution pattern can influence the pharmacokinetic and pharmacodynamic properties of the final compounds, potentially leading to improved efficacy and safety profiles.
Summary of Quantitative Data
| Precursor | Product Heterocycle | Key Reagents | General Yield Range |
| This compound | Pyrazolo[3,4-b]quinoline | Hydrazine Hydrate | Moderate to Good |
| This compound | Thieno[2,3-b]quinoline | Thioglycolic Acid/Esters | Moderate |
Note: Specific yields for reactions starting from this compound are not always available in the literature, and the provided ranges are based on analogous reactions.
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. connectjournals.com [connectjournals.com]
- 4. 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. lH-Pyrazolo[3,4-b]quinolin-3-amine derivatives inhibit growth of colon cancer cells via apoptosis and sub G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of 5,8-dimethylthieno[2,3-b]quinoline-2-carboxylic acid on the antioxidative defense and lipid membranes in Plasmodium berghei-infected erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reductive Amination of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of medicinal chemistry and drug development, providing a robust and versatile method for the synthesis of secondary and tertiary amines. This protocol details the reductive amination of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde, a valuable scaffold in the synthesis of various biologically active compounds. The primary method described herein utilizes sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent, which is particularly effective for one-pot reactions involving a diverse range of primary and secondary amines. STAB offers significant advantages over other borohydrides, such as sodium borohydride and sodium cyanoborohydride, due to its enhanced selectivity, operational simplicity, and improved safety profile.[1]
Reaction Principle
The reductive amination of an aldehyde with a primary or secondary amine proceeds in two main steps, which can be performed sequentially or, more conveniently, in a one-pot fashion. The initial step involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to form a Schiff base (with a primary amine) or an iminium ion (with a secondary amine). In the subsequent step, a reducing agent present in the reaction mixture selectively reduces the C=N double bond of this intermediate to yield the corresponding amine. Sodium triacetoxyborohydride is an ideal reagent for this transformation as it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the protonated imine intermediate.[1]
Comparative Data on Reductive Amination Conditions
The choice of reducing agent and solvent system is critical for the success of a reductive amination reaction. The following table summarizes common conditions and provides examples with related substrates to guide reaction optimization.
| Aldehyde Substrate | Amine | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloro-8-methylquinoline-3-carbaldehyde | Substituted Anilines | Not specified (Schiff base formation) | Acetone | Reflux | 2-3 | Not specified for reduction | Analogous Schiff base formation |
| 2-Morpholinoquinoline-3-carbaldehyde | 2-Amino-5-methyl-thiophene-3-carbonitrile | Sodium Borohydride | Methanol | Reflux | Not specified | Not specified | Analogous reduction of a related quinoline |
| m-Anisaldehyde | Dimethylamine HCl | Sodium Triacetoxyborohydride | THF | RT | 1 | 77 | [2] |
| p-Chlorobenzaldehyde | n-Butylamine | H₂ (100 bar), Co-catalyst | Methanol | 100 | 4 | 60-89 | [3] |
| General Aldehydes | Primary/Secondary Amines | Sodium Triacetoxyborohydride | DCE, THF | RT | 1-24 | 60-96 | [2][4] |
Experimental Protocols
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is the recommended method for a broad range of amines due to its efficiency and mild conditions.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (optional, as a catalyst for less reactive amines)
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approximately 0.1-0.2 M), add the desired primary or secondary amine (1.0-1.2 eq).
-
Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the imine or iminium ion intermediate. For less reactive amines, a catalytic amount of acetic acid (0.1 eq) can be added to promote this step.
-
Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise to the reaction mixture. A slight exotherm may be observed.
-
Continue to stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 1 to 24 hours depending on the reactivity of the amine.
-
Upon completion of the reaction, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-(2-chloro-7,8-dimethylquinolin-3-yl)methanamine.
Protocol 2: Two-Step Reductive Amination using Sodium Borohydride
This method is an alternative for primary amines where dialkylation can be a side reaction, or when using sodium borohydride is preferred.
Materials:
-
This compound
-
Primary amine
-
Methanol or Ethanol
-
Sodium Borohydride (NaBH₄)
-
Deionized water
-
Ethyl Acetate
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
Step A: Imine Formation
-
Dissolve this compound (1.0 eq) and the primary amine (1.0 eq) in methanol or ethanol.
-
Stir the mixture at room temperature or gently heat to reflux to drive the imine formation to completion. Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture to room temperature. The imine can be isolated or used directly in the next step.
Step B: Reduction of the Imine
-
Cool the methanolic solution of the imine from Step A to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5-2.0 eq) in small portions.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring until the imine is fully consumed as indicated by TLC.
-
Quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic phase to obtain the crude product.
-
Purify the product by silica gel column chromatography.
Visualized Experimental Workflow and Reaction Pathway
References
Application Notes and Protocols: 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde as a Versatile Precursor for Medicinal Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-7,8-dimethylquinoline-3-carbaldehyde is a highly versatile synthetic intermediate that serves as a crucial building block for a diverse array of heterocyclic compounds with significant medicinal potential. The quinoline scaffold itself is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The presence of a reactive chloro group at the 2-position and a carbaldehyde function at the 3-position allows for a wide range of chemical transformations, leading to compounds with antibacterial, anticancer, anti-inflammatory, and antimalarial properties.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of the precursor and its derivatization into medicinally relevant compounds.
Synthesis of this compound
The synthesis of this compound is typically achieved through the Vilsmeier-Haack reaction, a well-established method for the formylation of activated aromatic compounds.[4][5]
Experimental Protocol: Vilsmeier-Haack Reaction
Materials:
-
N-(2,3-dimethylphenyl)acetamide
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Petroleum ether
-
Ethyl acetate
-
Ice
Procedure: [4]
-
A Vilsmeier-Haack adduct is prepared by the slow addition of phosphorus oxychloride (6.5 ml, 70 mmol) to N,N-dimethylformamide (2.3 ml, 30 mmol) at 0 °C (ice bath) with constant stirring.
-
To this freshly prepared adduct, N-(2,3-dimethylphenyl)acetamide (1.63 g, 10 mmol) is added portion-wise.
-
The reaction mixture is then heated at 80 °C (353 K) for 15 hours.
-
After the reaction is complete, the mixture is carefully poured onto crushed ice.
-
The resulting white precipitate of this compound is collected by filtration and dried.
-
The crude product can be purified by recrystallization from a mixture of petroleum ether and ethyl acetate to yield the pure compound.
Physicochemical Data:
| Property | Value |
| Molecular Formula | C₁₂H₁₀ClNO |
| Molecular Weight | 219.66 g/mol |
| Appearance | White solid |
| Melting Point | 133-135 °C[6] |
| Crystal Data [4] | |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 20.4542 (13) |
| b (Å) | 6.7393 (4) |
| c (Å) | 7.5675 (4) |
Application in the Synthesis of Medicinal Compounds
The dual reactivity of this compound makes it an ideal precursor for constructing a variety of heterocyclic systems. The aldehyde group readily undergoes condensation reactions with hydrazines, amines, and active methylene compounds, while the chloro group can be displaced by various nucleophiles.
Synthesis of Hydrazone Derivatives with Antimicrobial Activity
Hydrazone derivatives of quinolines have shown promising antibacterial and antifungal activities.[7] The synthesis involves a straightforward condensation reaction.
Materials:
-
This compound
-
Substituted hydrazide (e.g., isonicotinic acid hydrazide)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1 mmol) in ethanol.
-
Add a solution of the substituted hydrazide (1 mmol) in ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried.
-
The crude product can be recrystallized from a suitable solvent like ethanol or DMF.
Quantitative Data for Representative Hydrazone Derivatives: [7]
| Compound ID | Substituent on Hydrazide | Yield (%) | Melting Point (°C) |
| 3q5 | 4-fluorophenyl | 85 | 240-242 |
| 3q6 | 4-chlorophenyl | 88 | 235-237 |
These compounds have demonstrated notable activity against methicillin-resistant Staphylococcus aureus (MRSA).[7]
Quinolone-based antibacterial agents are known to target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[8] The planar quinoline ring intercalates into the DNA, while the substituents interact with the enzyme, leading to the stabilization of the enzyme-DNA cleavage complex and ultimately cell death.
Caption: Proposed mechanism of antibacterial action for quinoline derivatives.
Synthesis of Schiff Bases and Fused Heterocycles with Anticancer Activity
The aldehyde group can be condensed with various anilines to form Schiff bases, which can serve as precursors to more complex, fused heterocyclic systems with potential anticancer activity.[2] Quinoline derivatives have been reported to act as kinase inhibitors, topoisomerase inhibitors, and inducers of apoptosis.[1][9]
Materials:
-
This compound
-
Substituted aniline
-
Acetone or Ethanol
-
Catalytic amount of a suitable acid or base (optional)
Procedure: [2]
-
Dissolve this compound (1 mmol) in acetone or ethanol.
-
Add the substituted aniline (1 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
The formation of the Schiff base is often indicated by a color change and precipitation.
-
The solid product is collected by filtration, washed with the solvent, and dried.
Quantitative Data for Representative Schiff Bases: [2]
| Starting Aniline | Product |
| 4-Chloroaniline | 1-(2-chloro-7,8-dimethylquinolin-3-yl)-N-(4-chlorophenyl)methanimine |
| 4-Methoxyaniline | 1-(2-chloro-7,8-dimethylquinolin-3-yl)-N-(4-methoxyphenyl)methanimine |
Many quinoline-based compounds exert their anticancer effects by inhibiting protein kinases that are crucial for cancer cell proliferation and survival, such as Pim-1 kinase and Src kinase.[1] Inhibition of these kinases can disrupt downstream signaling pathways, leading to cell cycle arrest and apoptosis.[10][11]
Caption: Generalized kinase inhibition pathway for anticancer quinoline derivatives.
Experimental Workflow for Drug Discovery
The development of new medicinal compounds from this compound follows a standard drug discovery workflow.
Caption: Drug discovery workflow using the quinoline precursor.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a wide range of medicinally important compounds. Its straightforward synthesis and the reactivity of its functional groups allow for the generation of diverse molecular architectures. The resulting derivatives have shown significant potential as antibacterial and anticancer agents, often through mechanisms involving the inhibition of key enzymes like DNA gyrase and protein kinases. The protocols and data presented here provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this promising chemical scaffold.
References
- 1. ijmphs.com [ijmphs.com]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijsr.net [ijsr.net]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial and antiproliferative activity studies of some new quinoline-3-carbaldehyde hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 10. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]
- 11. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Biological Evaluation of Schiff Bases Derived from 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties. The formation of Schiff bases, characterized by the azomethine (-C=N-) functional group, from quinoline aldehydes is a well-established strategy to generate novel molecular entities with enhanced biological potential. The imine group is crucial for the bioactivity of these compounds, often acting as a key pharmacophore.
This document provides detailed protocols for the synthesis of Schiff bases derived from 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde and outlines methodologies for evaluating their potential as antimicrobial and anticancer agents. The inclusion of the chloro group at the 2-position and methyl groups at the 7- and 8-positions of the quinoline ring is anticipated to modulate the lipophilicity and electronic properties of the resulting Schiff bases, potentially leading to enhanced efficacy and selectivity.
Synthesis of Schiff Bases from this compound
The synthesis of Schiff bases from this compound is typically achieved through a condensation reaction with a primary amine. This reaction is often catalyzed by a few drops of glacial acetic acid and carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The general reaction scheme is presented below:
Caption: General workflow for the synthesis of Schiff bases.
Experimental Protocol: General Procedure for the Synthesis of Schiff Bases
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, substituted anilines, aminothiazoles)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (20 mL).
-
To this solution, add an equimolar amount of the desired primary amine (1.0 mmol).
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The precipitated solid (the Schiff base) is collected by vacuum filtration using a Buchner funnel.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final Schiff base.
-
Dry the purified crystals in a vacuum oven.
Characterization:
The structure of the synthesized Schiff bases should be confirmed by spectroscopic methods:
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: To confirm the formation of the imine bond (C=N stretch, typically appearing in the region of 1600-1650 cm⁻¹).
-
¹H-NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: To identify the protons in the molecule, including the characteristic azomethine proton (-CH=N-) signal.
-
¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: To confirm the carbon framework of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.
Applications in Drug Development
Schiff bases derived from quinoline scaffolds are actively investigated for their therapeutic potential, particularly as antimicrobial and anticancer agents.
Antimicrobial Activity
Quinoline-based Schiff bases have demonstrated significant activity against a range of pathogenic bacteria and fungi. Their mechanism of action is often attributed to their ability to chelate metal ions essential for microbial growth or to interfere with cellular processes by binding to DNA or inhibiting key enzymes.[1]
The antimicrobial activity of the synthesized Schiff bases can be determined using the broth microdilution method.
Materials:
-
Synthesized Schiff bases
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of each Schiff base in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in the appropriate broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Prepare a standardized inoculum of the test microorganism (adjusted to 0.5 McFarland standard).
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive controls (broth with inoculum and no compound) and negative controls (broth only). Also, include a standard antimicrobial agent as a reference.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Representative Data: Antimicrobial Activity of Related Quinoline Schiff Bases
| Compound ID | Test Organism | MIC (µg/mL) | Reference |
| SB-1 | Escherichia coli | 25-50 | [2] |
| SB-2 | Staphylococcus aureus | 25-50 | [2] |
| SB-3 | Candida albicans | > 50 | [2] |
Note: The data presented is representative of Schiff bases derived from 2-chloroquinoline-3-carbaldehyde and may not be specific to the 7,8-dimethyl derivative.
Anticancer Activity
Numerous quinoline-based Schiff bases have exhibited potent cytotoxic activity against various cancer cell lines. Their proposed mechanisms of action often involve the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key enzymes involved in cancer cell proliferation.
The in vitro cytotoxicity of the synthesized Schiff bases can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Synthesized Schiff bases
-
Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the Schiff bases (typically in a range from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Representative Data: Anticancer Activity of Related Quinoline Schiff Bases
| Compound ID | Cell Line | IC₅₀ (µM) | Reference |
| SB-A | MCF-7 (Breast Cancer) | 10.65 | [3] |
| SB-B | A549 (Lung Cancer) | 10.89 | [3] |
| SB-C | HepG2 (Liver Cancer) | 15.20 | [4] |
Note: The data presented is representative of Schiff bases derived from various substituted 2-chloroquinoline-3-carbaldehydes.
Mechanism of Action: Induction of Apoptosis
A key mechanism by which many anticancer agents exert their effect is through the induction of apoptosis. Quinoline Schiff bases have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Proposed mechanism of apoptosis induction by quinoline Schiff bases.
Conclusion
The synthesis of Schiff bases from this compound offers a promising strategy for the development of novel therapeutic agents. The detailed protocols provided herein serve as a guide for the synthesis, characterization, and biological evaluation of these compounds. The representative data and the proposed mechanism of action highlight the potential of this class of molecules as antimicrobial and anticancer agents. Further investigation into the structure-activity relationships of these Schiff bases will be crucial for the optimization of their biological activities and the development of new drug candidates.
References
Technical Note on 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde: A Versatile Precursor for Materials Science
Abstract: While direct applications of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde in materials science are not yet extensively documented, its chemical structure presents it as a highly versatile precursor for the synthesis of advanced materials. The presence of a reactive chloro group, a formyl group, and a fused aromatic quinoline core provides multiple avenues for derivatization. This technical note summarizes the synthesis of this compound and explores its potential as a building block for novel organic electronic materials, sensors, and functional polymers.
Introduction
Quinoline derivatives are known for their significant biological activities and have been explored for applications in optics, dyes, and as organic semiconductors.[1] The title compound, this compound, possesses key functional groups that can be independently or concertedly modified to generate a library of new molecules with tailored properties for materials science. The electron-deficient nature of the quinoline ring, coupled with the potential for π-π stacking, makes it an attractive scaffold for organic electronics.
Potential Applications in Materials Science
-
Organic Electronics: The planar quinoline core can be extended through reactions at the chloro and formyl positions to create larger conjugated systems. Such derivatives could be investigated as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
-
Chemical Sensors: The aldehyde group is a reactive site for the immobilization of the molecule onto surfaces or for the introduction of specific receptor units for analyte binding. The quinoline moiety's fluorescence properties can be modulated upon binding, forming the basis for chemosensors.
-
Functional Polymers: The aldehyde functionality allows for the incorporation of this quinoline derivative into polymer backbones or as pendant groups through polymerization reactions, leading to materials with unique optical, thermal, and electronic properties.
Synthesis and Characterization
The most common and efficient method for the synthesis of 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction. This reaction involves the formylation and cyclization of an appropriate N-arylacetamide using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Experimental Protocol: Synthesis of this compound
This protocol is based on the Vilsmeier-Haack synthesis of the title compound.[2]
Materials:
-
N-(2,3-dimethylphenyl)acetamide
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Petroleum ether
-
Ethyl acetate
-
Ice
Procedure:
-
Preparation of the Vilsmeier Reagent: In a reaction vessel, prepare the Vilsmeier-Haack adduct by reacting phosphorus oxychloride (70 mmol) with N,N-dimethylformamide (30 mmol) at 0°C (273 K).
-
Reaction with Acetanilide: To the prepared Vilsmeier reagent, add N-(2,3-dimethylphenyl)acetamide (10 mmol).
-
Heating: Heat the reaction mixture at 80°C (353 K) for 15 hours.
-
Work-up: After cooling, pour the reaction mixture onto ice.
-
Isolation: Collect the resulting white precipitate by filtration and dry the product.
-
Purification: Purify the crude product by recrystallization from a mixture of petroleum ether and ethyl acetate.
Characterization Data
The following table summarizes the crystallographic data for this compound.[2]
| Parameter | Value |
| Molecular Formula | C₁₂H₁₀ClNO |
| Molecular Weight | 219.66 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 20.4542 (13) |
| b (Å) | 6.7393 (4) |
| c (Å) | 7.5675 (4) |
| V (ų) | 1043.16 (11) |
| Z | 4 |
| Temperature (K) | 290 |
| Radiation | Mo Kα |
| μ (mm⁻¹) | 0.34 |
Chemical Reactivity and Derivatization
The synthetic utility of this compound lies in the reactivity of its chloro and formyl groups. These groups can undergo a variety of chemical transformations to yield a diverse range of derivatives.
Reactions of the Aldehyde Group
The formyl group can participate in various condensation reactions, reductions, and oxidations. For example, it can react with amines to form Schiff bases, which can be further reduced to secondary amines.[3]
Reactions of the Chloro Group
The 2-chloro substituent is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups such as amines, thiols, and alkoxides.
Combined Reactions
Both the chloro and aldehyde groups can be involved in cyclization reactions to form fused heterocyclic systems, expanding the structural diversity of accessible compounds.
Visualizing the Synthesis and Derivatization
Synthesis Workflow
The following diagram illustrates the experimental workflow for the Vilsmeier-Haack synthesis of this compound.
Caption: Vilsmeier-Haack Synthesis Workflow.
Logical Relationship for Derivatization
This diagram shows the potential pathways for creating new materials from this compound.
Caption: Derivatization Pathways for Materials Synthesis.
References
Application Notes and Protocols: Biological Activity of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities. Within this class, 2-chloroquinoline-3-carbaldehyde serves as a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications, particularly in the fields of oncology and microbiology. This document provides an overview of the reported biological activities of derivatives of the parent compound, 2-chloro-7,8-dimethylquinoline-3-carbaldehyde, with a focus on their anticancer and antimicrobial properties.
It is important to note that while the synthesis of this compound has been reported, to date, there is a lack of published studies specifically detailing the biological activities of this particular derivative. Therefore, the data presented herein is based on structurally related 2-chloroquinoline-3-carbaldehyde analogs. These notes are intended to serve as a foundational resource for researchers interested in exploring the potential of this specific chemical space.
I. Anticancer Activity of Structurally Related Derivatives
Derivatives of 2-chloroquinoline-3-carbaldehyde have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanism of action often involves the induction of apoptosis, or programmed cell death.
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC₅₀) values for various Schiff base derivatives of 2-chloroquinoline-3-carbaldehydes against human cancer cell lines. This data is compiled from studies on derivatives with different substitution patterns on the quinoline and Schiff base moieties.
| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ (µM) |
| Quinoline-Benzothiazole Schiff Bases | Derivative 5c | MCF-7 (Breast) | 12.73 |
| A549 (Lung) | 13.76 | ||
| Derivative 5f | MCF-7 (Breast) | 13.78 | |
| A549 (Lung) | 13.44 | ||
| Derivative 5i | MCF-7 (Breast) | 10.65 | |
| A549 (Lung) | 10.89 | ||
| Quinazoline Schiff Bases | Compound 1 | MCF-7 (Breast) | 6.25 (72h) |
| Compound 2 | MCF-7 (Breast) | 5.91 (72h) |
Note: The above data is for derivatives of 2-chloroquinoline-3-carbaldehyde, not specifically this compound. The specific structures of the derivatives can be found in the cited literature.
Signaling Pathway: Intrinsic Apoptosis
Many quinoline derivatives induce apoptosis through the intrinsic (mitochondrial) pathway. This pathway is characterized by changes in the expression of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspases.[1] A ciprofloxacin derivative, which shares the quinoline core, has been shown to induce apoptosis through the downregulation of Bcl-2 and survivin, and the upregulation of Bax, caspase-8, and caspase-9.[2][3][4]
Caption: Intrinsic apoptosis pathway induced by quinoline derivatives.
II. Antimicrobial Activity of Structurally Related Derivatives
Schiff bases and other derivatives of 2-chloroquinoline-3-carbaldehyde have been reported to exhibit inhibitory activity against a range of bacterial and fungal pathogens.
Data Presentation: Minimum Inhibitory Concentration (MIC)
The following table presents the Minimum Inhibitory Concentration (MIC) values for Schiff base derivatives of 2-chloroquinoline-3-carbaldehyde against various microorganisms.
| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) |
| Schiff Bases | Compound 4c | E. coli | 25 |
| Compound 4g | E. coli | 50 | |
| Compound with 5-benzimidazolecarboxylic hydrazide moiety | E. coli | 25-50 |
Note: The above data is for derivatives of 2-chloroquinoline-3-carbaldehyde, not specifically this compound. The specific structures of the derivatives can be found in the cited literature.[5]
III. Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the biological activity of quinoline derivatives.
Synthesis of this compound
The synthesis of the title compound can be achieved via the Vilsmeier-Haack reaction.
Caption: Synthesis workflow for this compound.
Protocol:
-
Prepare the Vilsmeier-Haack adduct by adding phosphorus oxychloride to N,N-dimethylformamide (DMF) at 273 K.
-
Add N-(2,3-dimethylphenyl)acetamide to the Vilsmeier-Haack adduct.
-
Heat the reaction mixture at 353 K for 15 hours.
-
After the reaction is complete, pour the mixture onto ice to precipitate the product.
-
Collect the crude product by filtration and dry.
-
Purify the compound by recrystallization from a mixture of petroleum ether and ethyl acetate.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as Bcl-2, Bax, and cleaved caspases.
Protocol:
-
Cell Lysis: Treat cells with the quinoline derivative for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates (20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
While specific biological activity data for this compound and its derivatives are not yet available in the public domain, the broader class of 2-chloroquinoline-3-carbaldehydes shows significant promise as a scaffold for the development of novel anticancer and antimicrobial agents. The provided protocols offer a standardized framework for researchers to investigate the therapeutic potential of this specific compound and its future derivatives. Further studies are warranted to elucidate the structure-activity relationships and the precise molecular mechanisms of action for this promising class of molecules.
References
- 1. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Down-regulation of Survivin and Bcl-2 concomitant with the activation of caspase-3 as a mechanism of apoptotic death in KG1a and K562 cells upon exposure to a derivative from ciprofloxacin family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Novel Antimicrobial Agents from 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and potential applications of novel antimicrobial agents derived from the versatile starting material, 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde. This document outlines detailed experimental protocols, summarizes antimicrobial activity data, and illustrates the key mechanistic pathways involved.
Introduction
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of new antimicrobial agents with novel mechanisms of action. Quinoline derivatives have long been a cornerstone in the development of anti-infective drugs, owing to their ability to intercalate with DNA and inhibit key bacterial enzymes. The compound this compound serves as a valuable scaffold for the synthesis of a diverse range of bioactive molecules, including Schiff bases and pyrazole derivatives, which have demonstrated promising antibacterial and antifungal activities.
Synthesis of the Core Scaffold
The foundational starting material, this compound, can be synthesized via the Vilsmeier-Haack reaction. This reaction facilitates the formylation and cyclization of an appropriate N-acetanilide precursor.
Experimental Protocol: Synthesis of this compound[1]
Materials:
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N-(2,3-dimethylphenyl)acetamide
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
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Petroleum ether
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Ethyl acetate
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Ice
Procedure:
-
Prepare the Vilsmeier-Haack adduct by adding phosphorus oxychloride (6.5 ml, 70 mmol) to N,N-dimethylformamide (2.3 ml, 30 mmol) at 0°C (273 K).
-
Add the prepared Vilsmeier-Haack adduct to N-(2,3-dimethylphenyl)acetamide (1.63 g, 10 mmol).
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Heat the reaction mixture at 80°C (353 K) for 15 hours.
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After the reaction is complete, pour the mixture onto crushed ice.
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Collect the resulting white precipitate by filtration and dry thoroughly.
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Purify the crude product by recrystallization from a petroleum ether/ethyl acetate mixture to yield pure this compound.
Synthesis of Antimicrobial Derivatives
The aldehyde functional group at the 3-position and the chloro group at the 2-position of the quinoline ring are reactive sites for the synthesis of a variety of derivatives. Here, we focus on the synthesis of two promising classes of antimicrobial agents: Schiff bases and pyrazoles.
Synthesis of Schiff Base Derivatives
Schiff bases are synthesized through the condensation reaction between an aldehyde and a primary amine. These compounds have been shown to possess a broad spectrum of biological activities, including antimicrobial effects.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, p-toluidine)
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve this compound (1 mmol) in absolute ethanol.
-
To this solution, add the substituted primary amine (1 mmol).
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified Schiff base derivative.
Synthesis of Pyrazole Derivatives
Pyrazole derivatives can be synthesized by the reaction of an α,β-unsaturated ketone (chalcone) with a hydrazine compound. In this case, the chalcone can be prepared from this compound, followed by cyclization to form the pyrazole ring. Alternatively, direct condensation with hydrazine derivatives can yield pyrazole-containing scaffolds.
Materials:
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This compound
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Substituted acetophenone
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Hydrazine hydrate or substituted hydrazine
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Ethanol
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Sodium hydroxide (for chalcone formation)
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Glacial acetic acid (for pyrazole formation)
Procedure (Two-Step Synthesis):
Step 1: Chalcone Synthesis
-
In a flask containing ethanol, dissolve this compound (1 mmol) and a substituted acetophenone (1 mmol).
-
Add an aqueous solution of sodium hydroxide and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC. Once the starting materials are consumed, neutralize the reaction mixture and collect the precipitated chalcone by filtration.
Step 2: Pyrazole Synthesis
-
Reflux the synthesized chalcone (1 mmol) with hydrazine hydrate or a substituted hydrazine (1.2 mmol) in ethanol with a catalytic amount of glacial acetic acid for 8-12 hours.
-
After cooling, the pyrazole derivative will precipitate. Collect the solid by filtration, wash with ethanol, and recrystallize from an appropriate solvent.
Antimicrobial Activity
Derivatives of 7,8-dimethylquinoline have shown promising antimicrobial activity against a range of bacterial and fungal pathogens. The following table summarizes representative Minimum Inhibitory Concentration (MIC) data for these compounds.
| Compound Type | Derivative | Test Organism | MIC (µg/mL) | Reference |
| Pyrazole Derivative | 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)-7,8-dimethylquinolin-2-amine | Escherichia coli | Moderate Activity | [1] |
| 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)-7,8-dimethylquinolin-2-amine | Staphylococcus aureus | Moderate Activity | [1] | |
| Schiff Base Precursor | 4-hydrazinyl-7,8-dimethylquinolin-2-ol derivative | Escherichia coli | Moderate Activity | [1] |
| 4-hydrazinyl-7,8-dimethylquinolin-2-ol derivative | Staphylococcus aureus | Moderate Activity | [1] | |
| Furoquinoline Derivative | N-(4-chlorophenyl)-6,7-dimethylfuro[3,2-c]quinolin-4-amine | Escherichia coli | Weak Activity | [1] |
| N-(4-chlorophenyl)-6,7-dimethylfuro[3,2-c]quinolin-4-amine | Staphylococcus aureus | Weak Activity | [1] |
Note: "Moderate Activity" and "Weak Activity" are as described in the source and specific MIC values were not provided in the abstract.
Mechanism of Action
The primary mechanism of action for many quinolone-based antimicrobial agents is the inhibition of bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV.[2] These enzymes are essential for DNA replication, transcription, and repair. By binding to the enzyme-DNA complex, these compounds stabilize the cleaved DNA strands, leading to double-strand breaks and ultimately cell death.[2][3]
Visualizations
Synthetic Workflow
Caption: Synthetic pathways to antimicrobial agents.
Proposed Mechanism of Action: DNA Gyrase Inhibition
Caption: Inhibition of DNA gyrase by quinoline derivatives.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde synthesis.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis, focusing on the widely used Vilsmeier-Haack reaction.
Q1: My reaction yield is consistently low. What are the most critical factors to check?
A1: Low yields in the Vilsmeier-Haack synthesis of this compound can often be attributed to several key factors:
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Reagent Quality and Stoichiometry: The purity of your starting material, N-(2,3-dimethylphenyl)acetamide, and the Vilsmeier reagent components (typically phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)) is paramount. Ensure all reagents are anhydrous, as the Vilsmeier reagent is highly sensitive to moisture. The molar ratio of the reagents is also critical. An excess of the Vilsmeier reagent is typically required. For instance, a successful synthesis has been reported using a POCl₃ to N-(2,3-dimethylphenyl)acetamide molar ratio of 7:1 and a DMF to acetanilide ratio of 3:1.[1]
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Temperature Control: The Vilsmeier-Haack reaction is exothermic. Inadequate temperature control can lead to the formation of unwanted byproducts and polymerization, especially with electron-rich substrates like N-(2,3-dimethylphenyl)acetamide.[1] It is crucial to maintain the recommended temperature throughout the reaction. The initial formation of the Vilsmeier reagent should be performed at low temperatures (0-5 °C), followed by a carefully controlled heating phase.[2]
-
Reaction Time: The reaction time can significantly impact the yield. Insufficient reaction time may lead to incomplete conversion, while prolonged reaction times at elevated temperatures can promote byproduct formation. A reaction time of 15 hours at 80°C has been reported for this specific synthesis.[1]
Q2: I am not getting any precipitate after pouring the reaction mixture onto ice. What could be the issue?
A2: The absence of a precipitate upon quenching the reaction with ice water is a common problem. This is often due to the protonation of the quinoline nitrogen under the acidic conditions of the reaction, forming a soluble quinolinium salt. To resolve this, basification of the solution is necessary. After pouring the reaction mixture onto ice, slowly add a base such as sodium bicarbonate or sodium hydroxide solution with vigorous stirring until the solution is neutral or slightly basic (pH 7-8). This will deprotonate the quinoline nitrogen, causing the product to precipitate out of the solution.[3]
Q3: The color of my reaction mixture is very dark, and I am getting a tar-like substance instead of a clean product. What is causing this?
A3: The formation of a dark, tarry substance is typically a result of polymerization or degradation of the starting material or product. This is often caused by excessive heat.[1] The electron-donating dimethyl groups on the phenyl ring of the starting acetanilide make it highly activated and thus more susceptible to side reactions at elevated temperatures. To prevent this, ensure strict temperature control throughout the reaction. The Vilsmeier reagent should be prepared at a low temperature, and the subsequent reaction with the acetanilide should be heated gradually and maintained at the optimal temperature without overheating.
Q4: Should I use phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) as the chlorinating agent?
A4: Both POCl₃ and PCl₅ can be used to generate the Vilsmeier reagent for the synthesis of 2-chloroquinoline-3-carbaldehydes. Research indicates that for acetanilides with electron-donating groups, both reagents can provide good yields. One study on a similar substrate (7-methyl acetanilide) showed a yield of 66% with POCl₃, while a modified procedure with PCl₅ yielded 71%.[4] The optimal choice may depend on the specific reaction conditions and the availability and handling preferences of the reagents in your laboratory.
Q5: What are the likely side products or impurities I should look for?
A5: While specific byproducts for the synthesis of this compound are not extensively documented in the literature, general side reactions of the Vilsmeier-Haack reaction can be anticipated. These may include:
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Incomplete cyclization: Residual intermediates that have not fully cyclized to form the quinoline ring.
-
Over-formylation: Although less common on the quinoline ring itself, formylation at other activated positions could occur under harsh conditions.
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Hydrolysis of the chloro group: If the workup conditions are too harsh or prolonged, the 2-chloro group can be hydrolyzed to a 2-hydroxy group, yielding 2-hydroxy-7,8-dimethylquinoline-3-carbaldehyde.
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Polymeric materials: As mentioned, overheating can lead to the formation of intractable polymeric tars.[1]
Thin-layer chromatography (TLC) should be used to monitor the reaction progress and identify the presence of impurities.
Data Presentation
The following tables summarize quantitative data from various literature sources to aid in optimizing the reaction conditions.
Table 1: Effect of Chlorinating Agent and Substituent on Yield
| Starting Acetanilide | Chlorinating Agent | Reaction Time (h) | Yield (%) | Reference |
| N-phenylacetamide | PCl₅ | 4 | 72 | [4] |
| N-phenylacetamide | POCl₃ | - | 78 | [4] |
| N-(3-methylphenyl)acetamide | PCl₅ | 4 | 71 | [4] |
| N-(3-methylphenyl)acetamide | POCl₃ | - | 66 | [4] |
| N-(4-methylphenyl)acetamide | PCl₅ | 4 | 64 | [4] |
| N-(4-methylphenyl)acetamide | POCl₃ | - | 74 | [4] |
| N-(2-methylphenyl)acetamide | PCl₅ | 16 | 60 | [4] |
| N-(2-methylphenyl)acetamide | POCl₃ | - | 67 | [4] |
Table 2: Reported Synthesis Protocol for this compound
| Starting Material | Reagents & Molar Ratios | Temperature | Time | Yield | Reference |
| N-(2,3-dimethylphenyl)acetamide | POCl₃ (7 eq.), DMF (3 eq.) | 80 °C (353 K) | 15 h | Not explicitly stated, but product was successfully synthesized and characterized. | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound using POCl₃[1]
-
Vilsmeier Reagent Preparation: In a flame-dried round-bottom flask equipped with a dropping funnel and a magnetic stirrer, add N,N-dimethylformamide (2.3 mL, 30 mmol). Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (6.5 mL, 70 mmol) dropwise to the DMF with constant stirring, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Reaction with Acetanilide: To the prepared Vilsmeier reagent, add N-(2,3-dimethylphenyl)acetamide (1.63 g, 10 mmol).
-
Heat the reaction mixture to 80 °C (353 K) and maintain this temperature for 15 hours. Monitor the reaction progress by TLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice with vigorous stirring.
-
If no precipitate forms, neutralize the solution with a saturated sodium bicarbonate solution until a precipitate is observed.
-
Collect the white product by filtration and wash it with cold water.
-
Dry the crude product under vacuum.
-
Purification: Purify the compound by recrystallization from a mixture of petroleum ether and ethyl acetate.
Mandatory Visualization
Caption: Vilsmeier-Haack synthesis pathway for this compound.
Caption: Troubleshooting workflow for improving synthesis yield.
References
Technical Support Center: Purification of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most frequently cited and effective purification techniques for this compound are recrystallization and column chromatography.[1][2][3] Recrystallization from a mixture of petroleum ether and ethyl acetate has been successfully used to obtain a white, pure product.[1][3] Column chromatography over silica gel with an ethyl acetate/petroleum ether eluent system is also a viable method for separating the target compound from impurities.[2]
Q2: What are the typical impurities I might encounter after synthesizing this compound?
A2: Impurities often arise from the Vilsmeier-Haack reaction used for synthesis. These can include unreacted starting materials, such as N-(2,3-dimethylphenyl)acetamide, and byproducts from side reactions, which may result in tar-like substances.[4] Incomplete formylation or cyclization can also lead to related quinoline impurities.
Q3: My purified product is a white solid. What is its expected melting point?
A3: While the exact melting point for this compound is not explicitly stated in the provided search results, a related compound, 2-chloroquinoline-3-carbaldehyde, has a reported melting point of 149°-150°C after recrystallization from ethyl acetate.[5] It is expected that the target compound will have a distinct melting point that can be used as an indicator of purity.
Q4: Can I use other purification techniques besides recrystallization and column chromatography?
A4: While recrystallization and column chromatography are the most documented methods, other techniques applicable to quinoline derivatives could potentially be adapted. These might include preparative thin-layer chromatography (prep-TLC) for small-scale purification or alternative chromatographic techniques. However, the stability of the compound under different conditions should be considered.[6][7]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Issue 1: My compound is decomposing on the silica gel column during chromatography.
-
Question: I am trying to purify my compound using silica gel column chromatography, but I am observing significant product loss and streaking on the TLC plate, suggesting decomposition. What can I do to prevent this?
-
Answer: Decomposition on silica gel is a known issue for quinoline derivatives, which can be attributed to the acidic nature of standard silica gel.[6] The basic nitrogen atom in the quinoline ring can interact with the acidic silica, leading to degradation. To mitigate this, you can try the following:
-
Deactivate the silica gel: Prepare a slurry of silica gel with a small amount of a base, such as triethylamine (Et3N) or sodium bicarbonate (NaHCO3), in your eluent before packing the column. This will neutralize the acidic sites on the silica.
-
Use an alternative stationary phase: Consider using a less acidic stationary phase like neutral alumina or Florisil.[7]
-
Work quickly: Minimize the time your compound spends on the column by running it with slightly more polar solvent mixtures to expedite elution, without sacrificing separation.
-
Issue 2: I am having difficulty removing tar-like impurities from my crude product.
-
Question: My crude product from the Vilsmeier-Haack synthesis is a dark, tarry substance, and it's difficult to purify. How can I remove these impurities?
-
Answer: Tar formation is a common side effect of the Vilsmeier-Haack reaction due to the harsh conditions.[4] Here are some strategies to handle this:
-
Initial workup: After quenching the reaction with ice, ensure the product fully precipitates. You can try washing the crude solid with a non-polar solvent like hexane or petroleum ether to remove some of the tarry residue before attempting further purification.
-
Solvent trituration: Before recrystallization or column chromatography, try triturating the crude material with a suitable solvent. This involves stirring the solid in a solvent in which the product is sparingly soluble, but the impurities are more soluble.
-
Column chromatography with a pre-column: If using column chromatography, you can pack a small layer of sand or celite on top of your silica gel. Dissolve your crude product in a minimal amount of solvent and adsorb it onto a small amount of silica gel in a separate flask. After evaporating the solvent, the dry, impregnated silica can be loaded onto the top of the column. This can help trap some of the highly polar, tarry materials at the origin.
-
Issue 3: My recrystallization is not yielding pure crystals or I have poor recovery.
-
Question: I am attempting to recrystallize my this compound, but the crystals are not forming, or the yield is very low. What can I do?
-
Answer: Recrystallization success depends heavily on the choice of solvent and technique.
-
Optimize the solvent system: The literature suggests a petroleum ether/ethyl acetate mixture.[1][3] The key is to find a system where the compound is soluble at high temperatures but sparingly soluble at low temperatures. You may need to experiment with the ratio of the two solvents. Start by dissolving the crude product in a minimal amount of the more soluble solvent (likely ethyl acetate) at an elevated temperature, then slowly add the less soluble solvent (petroleum ether) until you see slight turbidity. Then, allow it to cool slowly.
-
Induce crystallization: If crystals are not forming, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal from a previous successful crystallization.
-
Slow cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can lead to the precipitation of impurities along with your product.
-
Minimize solvent volume: Using an excessive amount of solvent will result in a low yield as more of your product will remain dissolved in the mother liquor.
-
Data Presentation
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Stationary Phase | Eluent/Solvent System | Typical Ratio (v/v) | Reference(s) |
| Column Chromatography | Silica Gel | Ethyl Acetate / Petroleum Ether | Not specified, requires optimization | [2] |
| Recrystallization | N/A | Ethyl Acetate / Petroleum Ether | Not specified, requires optimization | [1][3] |
| Recrystallization | N/A | Ethyl Acetate | N/A | [5][8] |
Experimental Protocols
Protocol 1: Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Addition of Anti-Solvent: To the hot solution, slowly add petroleum ether dropwise with swirling until the solution becomes slightly turbid.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. The formation of crystals should be observed.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold petroleum ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent. The final product should be a white solid.[1]
Protocol 2: Column Chromatography
-
Slurry Preparation: In a beaker, add silica gel and the initial, less polar eluent (e.g., a high petroleum ether to ethyl acetate ratio). Stir to create a uniform slurry.
-
Column Packing: Pour the slurry into a chromatography column with the stopcock closed. Allow the silica to settle, and then open the stopcock to drain the excess solvent, ensuring the top of the silica bed does not run dry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica bed using a pipette.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (e.g., by increasing the percentage of ethyl acetate) to elute the compound.
-
Monitoring: Monitor the fractions by thin-layer chromatography (TLC) to identify which fractions contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualizations
Caption: Workflow for selecting the appropriate purification technique.
Caption: Potential sources of impurities during synthesis.
References
- 1. 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. 2-CHLOROQUINOLINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. chemijournal.com [chemijournal.com]
Technical Support Center: Vilsmeier-Haack Formylation of N-(2,3-dimethylphenyl)acetamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Vilsmeier-Haack reaction for the formylation of N-(2,3-dimethylphenyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary product of the Vilsmeier-Haack formylation of N-(2,3-dimethylphenyl)acetamide?
A1: The expected primary product is the mono-formylated N-(2,3-dimethylphenyl)acetamide. The formyl group (-CHO) is introduced onto the aromatic ring. Due to the directing effects of the acetamido and methyl groups, formylation is anticipated to occur at the positions ortho or para to the strongly activating acetamido group.
Q2: What are the common side products observed in this reaction?
A2: A significant side product in the Vilsmeier-Haack reaction of N-arylacetamides is the corresponding 2-chloro-3-formylquinoline, formed via intramolecular cyclization.[1][2] In the case of N-(2,3-dimethylphenyl)acetamide, the formation of 2-chloro-3,7,8-trimethylquinoline is a likely side product. Other potential side products include di-formylated products and chlorinated byproducts.[3]
Q3: Why does cyclization to a quinoline occur?
A3: The Vilsmeier-Haack reaction conditions can facilitate an intramolecular cyclization of the N-arylacetamide substrate.[2] This is particularly prevalent with acetanilides bearing electron-donating groups, which enhance the nucleophilicity of the aromatic ring, promoting the ring-closing step.
Q4: How can I control the reaction to favor the desired formylated product over the quinoline side product?
A4: To favor the formation of the formylated acetamide, it is crucial to employ milder reaction conditions. This includes using lower temperatures (e.g., 0 °C to room temperature), shorter reaction times, and carefully controlling the stoichiometry of the Vilsmeier reagent.[3] Monitoring the reaction progress closely using techniques like TLC or LC-MS is recommended to quench the reaction upon consumption of the starting material, before significant cyclization occurs.[3]
Q5: What reaction conditions favor the formation of the 2-chloro-3-formylquinoline derivative?
A5: Higher reaction temperatures (e.g., 80-90 °C) and longer reaction times typically favor the cyclization to the quinoline derivative.[1] Using a larger excess of the Vilsmeier reagent can also promote this pathway.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of desired formylated product and high yield of quinoline side product. | Reaction temperature is too high, or the reaction time is too long, favoring cyclization. | - Maintain a lower reaction temperature (0 °C to room temperature). - Monitor the reaction closely and quench it as soon as the starting material is consumed. - Use a stoichiometric amount of the Vilsmeier reagent (1:1 to 1.5:1 ratio to the substrate).[3] |
| Formation of di-formylated byproducts. | The substrate is highly activated, and/or an excess of the Vilsmeier reagent is used. | - Carefully control the stoichiometry of the Vilsmeier reagent. - Consider adding the Vilsmeier reagent dropwise to a solution of the substrate to avoid localized high concentrations.[3] - Maintain a low reaction temperature.[3] |
| Presence of chlorinated aromatic byproducts. | The Vilsmeier reagent can act as a chlorinating agent, especially at higher temperatures.[3] | - Run the reaction at the lowest effective temperature. - Consider using alternative reagents like oxalyl chloride or thionyl chloride with DMF to generate the Vilsmeier reagent.[3] - Ensure a prompt and efficient aqueous work-up to hydrolyze any remaining reactive chlorine species.[3] |
| Incomplete reaction, recovery of starting material. | Insufficient Vilsmeier reagent or inadequate reaction time/temperature. | - Ensure the Vilsmeier reagent is freshly prepared and protected from moisture. - Gradually increase the reaction temperature and/or time while monitoring for the formation of side products. - A slight excess of the Vilsmeier reagent may be necessary, but this should be optimized. |
Experimental Protocols
General Procedure for Vilsmeier-Haack Formylation
-
Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise to the stirred DMF solution, maintaining the temperature below 5 °C. Stir the resulting mixture at 0 °C for 30 minutes to an hour to ensure the complete formation of the Vilsmeier reagent.[3]
-
Formylation Reaction: Dissolve N-(2,3-dimethylphenyl)acetamide in an anhydrous solvent (e.g., dichloromethane or DMF). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C or let it warm to room temperature, depending on the desired outcome (formylation vs. cyclization). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate or sodium bicarbonate with vigorous stirring to neutralize the acid and hydrolyze the intermediate.
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Procedure for Favoring Quinoline Formation
To favor the synthesis of 2-chloro-3,7,8-trimethylquinoline, the Vilsmeier cyclization of N-(2,3-dimethylphenyl)acetamide can be carried out by adding POCl₃ to the substrate in DMF at 0-5 °C, followed by heating the reaction mixture to 80-90 °C for several hours.[1]
Quantitative Data
The following table, adapted from a study on substituted acetanilides, illustrates the effect of reaction conditions on the yield of the cyclized quinoline product. While not specific to N-(2,3-dimethylphenyl)acetamide, it provides a general trend.
| Substrate (Acetanilide) | Molar Ratio of POCl₃ | Temperature (°C) | Reaction Time (h) | Yield of 2-chloro-3-formylquinoline (%) |
| m-Methoxyacetanilide | 3 | 80-90 | 5 | 45 |
| m-Methoxyacetanilide | 6 | 80-90 | 4 | 60 |
| m-Methoxyacetanilide | 9 | 80-90 | 3 | 75 |
| m-Methoxyacetanilide | 12 | 80-90 | 2.5 | 85 |
| m-Methoxyacetanilide | 15 | 80-90 | 2.5 | 85 |
Data adapted from a study on the Vilsmeier cyclization of m-methoxyacetanilide.
Visualizations
Caption: Reaction pathways in the Vilsmeier-Haack formylation.
Caption: Troubleshooting workflow for the Vilsmeier-Haack reaction.
References
stability and degradation of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, it is recommended to store this compound in a cool, dry, and dark place. Exposure to light and moisture should be minimized to prevent degradation.
Q2: I observe a new, more polar spot on the TLC plate of my sample after storage. What could be the cause?
A new, more polar spot on a TLC plate is often indicative of degradation. For this compound, a likely cause is hydrolysis of the 2-chloro group to a hydroxyl group, forming the corresponding 2-hydroxyquinoline (which exists in equilibrium with its quinolone tautomer). This resulting quinolone is significantly more polar.
Q3: My solution of this compound has changed color. What does this signify?
Color change can be a sign of degradation, potentially due to oxidation or photodegradation. Quinolone compounds, which can be formed from the hydrolysis of 2-chloroquinolines, are known to be susceptible to photodegradation when exposed to UV or even room light.[1] It is crucial to protect solutions of this compound from light.
Q4: Is this compound sensitive to acidic or basic conditions?
Yes, the 2-chloroquinoline moiety can be susceptible to hydrolysis under acidic conditions to yield the corresponding quinolone.[2][3][4] While specific data for this exact molecule is not available, it is advisable to avoid strongly acidic or basic conditions during experiments and storage if the integrity of the chloro-substituent is critical.
Q5: What analytical techniques are suitable for monitoring the stability of this compound?
The stability of this compound can be monitored using standard chromatographic and spectroscopic techniques. Thin-Layer Chromatography (TLC) is a quick method to check for the appearance of impurities. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) with a UV detector is recommended. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of the compound and identify degradation products.
Troubleshooting Guides
Issue 1: Unexpected Reaction Products or Low Yield
Symptoms:
-
Formation of a major byproduct that is more polar than the starting material.
-
Lower than expected yield in reactions where the 2-chloro group is intended to remain intact.
Possible Cause:
-
Hydrolysis: The 2-chloro group may have been hydrolyzed to a hydroxyl/quinolone. This can be promoted by acidic conditions or the presence of water in the reaction mixture.
Troubleshooting Steps:
-
Analyze Byproducts: Isolate the byproduct and characterize it using techniques like Mass Spectrometry and NMR to confirm if it is the hydrolyzed quinolone.
-
Ensure Anhydrous Conditions: Use dry solvents and flame-dried glassware for your reactions to minimize the presence of water.
-
Control pH: If possible, run the reaction under neutral conditions. If an acid is required, consider using a non-aqueous acid source.
-
Purification: If hydrolysis is unavoidable, consider a purification strategy that can effectively separate the desired product from the more polar quinolone byproduct.
Issue 2: Compound Degradation During Storage or Handling
Symptoms:
-
Appearance of new spots on TLC over time.
-
Discoloration of the solid compound or its solutions.
-
Inconsistent results in biological or chemical assays.
Possible Cause:
-
Photodegradation: Exposure to ambient or UV light can cause decomposition. Quinolones are known to be light-sensitive.[1]
-
Hydrolysis: Reaction with atmospheric moisture.
Troubleshooting Steps:
-
Protect from Light: Store the compound in an amber vial or a container wrapped in aluminum foil. Prepare solutions fresh and protect them from light during use.
-
Inert Atmosphere: For long-term storage, consider storing the solid under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture and oxygen.
-
Regular Purity Checks: Periodically check the purity of your stock material using TLC or HPLC to ensure its integrity before use.
Data on Potential Degradation
| Degradation Pathway | Triggering Condition | Potential Degradation Product | Analytical Signature |
| Hydrolysis | Presence of water, accelerated by acid | 2-Hydroxy-7,8-dimethylquinoline-3-carbaldehyde (Quinolone form) | Increased polarity (lower Rf on TLC); mass change corresponding to -Cl replaced by -OH. |
| Photodegradation | Exposure to UV or ambient light | Complex mixture of products, potentially including dimers.[1] | Appearance of multiple new spots on TLC; change in UV-Vis spectrum. |
| Oxidation | Exposure to air/oxidants | Oxidation of the aldehyde to a carboxylic acid. | Increased polarity; change in IR spectrum (disappearance of aldehyde C-H stretch, appearance of broad O-H stretch). |
Experimental Protocols
Protocol 1: General Procedure for Monitoring Compound Stability by HPLC
This protocol outlines a general method for assessing the stability of this compound under specific stress conditions.
1. Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Formic acid (or other appropriate buffer components)
-
Class A volumetric flasks and pipettes
-
HPLC system with a UV detector and a C18 column
2. Preparation of Stock Solution:
-
Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
3. Stress Conditions (Examples):
-
Acidic Hydrolysis: Dilute an aliquot of the stock solution with a solution of 0.1 M HCl to a final concentration of ~50 µg/mL.
-
Basic Hydrolysis: Dilute an aliquot of the stock solution with a solution of 0.1 M NaOH to a final concentration of ~50 µg/mL.
-
Photostability: Expose a solution of the compound (~50 µg/mL) in a quartz cuvette to a light source (e.g., UV lamp or daylight) for a defined period. Keep a control sample wrapped in foil.
-
Thermal Stability: Incubate a solid sample or a solution at an elevated temperature (e.g., 60 °C) for a defined period.
4. HPLC Analysis:
-
Mobile Phase: A typical starting point would be a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV spectrum of the compound (e.g., start with 254 nm).
-
Injection Volume: 10 µL.
-
Procedure: Inject the "time zero" (unstressed) sample to obtain the initial purity profile. At specified time points, inject the stressed samples and monitor for the appearance of new peaks and a decrease in the area of the main peak.
5. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Determine the relative retention times of any new peaks that appear.
Visualizations
Below are diagrams illustrating key logical and experimental workflows.
Caption: Troubleshooting workflow for purity issues.
Caption: Hypothetical hydrolysis degradation pathway.
References
- 1. Photodegradation of some quinolones used as antimicrobial therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming the Low Reactivity of the Chloro Group in Quinolines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of the chloro group in quinolines, a common hurdle in synthetic chemistry.
Frequently Asked Questions (FAQs)
Q1: Why is the chloro group in some quinoline positions unreactive?
A1: The low reactivity of the chloro group in quinolines, particularly at the 2- and 4-positions, is primarily due to the electron-withdrawing nature of the quinoline ring itself. This effect reduces the electron density at the carbon atom bearing the chlorine, making it less susceptible to nucleophilic attack. For chloro groups at other positions, the reactivity can be even lower without the activation provided by the ring's nitrogen atom.[1][2] Steric hindrance from adjacent bulky groups can also impede the approach of a nucleophile.[1]
Q2: What are the most common strategies to activate the C-Cl bond in quinolines?
A2: The most successful strategies involve the use of transition metal catalysis. Palladium-catalyzed cross-coupling reactions are widely employed to form new carbon-carbon and carbon-heteroatom bonds.[3][4][5] These reactions utilize a palladium catalyst and specific ligands to facilitate the oxidative addition of the chloroquinoline, which is often the rate-limiting step.[3] For nucleophilic aromatic substitution (SNAr) reactions, strategies to enhance reactivity include using stronger nucleophiles, higher reaction temperatures, microwave irradiation, or adding a catalyst like potassium iodide (KI) to perform an in-situ Finkelstein reaction, converting the less reactive chloride to a more reactive iodide.[1][6]
Q3: Which palladium-catalyzed cross-coupling reactions are most effective for functionalizing chloroquinolines?
A3: Several palladium-catalyzed reactions are highly effective:
-
Suzuki-Miyaura Coupling: Forms C-C bonds with boronic acids or esters. It is valued for its tolerance of various functional groups and the low toxicity of boron reagents.[4][7][8][9][10][11]
-
Buchwald-Hartwig Amination: Forms C-N bonds with a wide range of primary and secondary amines, which is crucial for the synthesis of many biologically active compounds.[3][7][12][13][14][15]
-
Sonogashira Coupling: Creates C-C bonds with terminal alkynes, typically using a palladium catalyst and a copper(I) co-catalyst.[7][16][17][18][19]
-
Heck Coupling: Forms C-C bonds with alkenes.[7]
Q4: Are there alternatives to palladium catalysis?
A4: Yes, copper-catalyzed reactions, such as the Ullmann condensation, are a classic alternative for forming C-O, C-N, and C-S bonds.[7][20][21][22][23] While traditional Ullmann reactions often require harsh conditions (high temperatures and stoichiometric copper), modern variations with soluble copper catalysts and ligands have made this method more practical.[7][20] Iron-catalyzed reactions are also emerging as a more cost-effective and environmentally friendly option for certain quinoline functionalizations.[24][25]
Troubleshooting Guides
Problem 1: Low or no conversion in a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig).
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium catalyst is active. Use a fresh batch or a reliable pre-catalyst. Ensure anaerobic conditions are maintained throughout the reaction setup and duration, as oxygen can deactivate the catalyst. |
| Inappropriate Ligand | The choice of ligand is critical. For chloroquinolines, bulky electron-rich phosphine ligands like SPhos, XPhos, and RuPhos often give excellent results.[7] Experiment with different ligands to find the optimal one for your specific substrate. |
| Incorrect Base | The base plays a crucial role in the catalytic cycle.[4][10] For Suzuki couplings, bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are common.[7] For Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOtBu or LHMDS are often required.[15] The solubility of the base can also be a factor; consider using a different solvent or a more soluble base. |
| Low Reaction Temperature | While some modern catalyst systems work at room temperature, many cross-coupling reactions with less reactive chlorides require elevated temperatures (80-120 °C) to proceed at a reasonable rate.[15] Consider increasing the temperature incrementally. |
| Solvent Effects | The solvent can significantly impact the reaction. Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.[15] In some cases, a mixture of solvents or the addition of water (for Suzuki reactions) can be beneficial.[7] |
Problem 2: Competing side reactions, such as hydrodehalogenation or homocoupling.
| Possible Cause | Troubleshooting Step |
| Catalyst Decomposition | Catalyst decomposition can lead to the formation of palladium black, which can promote side reactions. Use a more stable pre-catalyst or ligand. Lowering the reaction temperature or catalyst loading might also help. |
| Presence of Water or Protic Impurities | For reactions sensitive to protic sources (e.g., Buchwald-Hartwig with strong bases), ensure all reagents and solvents are scrupulously dried. Hydrodehalogenation can occur if a hydrogen source is available. |
| Incorrect Stoichiometry | Ensure the stoichiometry of your reagents is correct. An excess of the boronic acid or amine coupling partner is often used, but a large excess can sometimes lead to side reactions. |
Problem 3: Low yield in a nucleophilic aromatic substitution (SNAr) reaction.
| Possible Cause | Troubleshooting Step |
| Insufficiently Activated Substrate | If the chloroquinoline is not sufficiently activated, the reaction will be slow. Consider using a chloroquinoline with electron-withdrawing groups on the ring.[26] |
| Weak Nucleophile | A weak nucleophile will react slowly. If possible, use a stronger nucleophile or deprotonate the nucleophile with a suitable base to increase its reactivity. |
| Harsh Reaction Conditions Leading to Decomposition | High temperatures can sometimes lead to the decomposition of starting materials or products. Consider using microwave-assisted synthesis, which can promote the reaction at a lower bulk temperature over a shorter time.[6][27] |
| Poor Leaving Group | The chloride is a moderate leaving group. For challenging substrates, consider converting the chloroquinoline to a more reactive iodoquinoline via a Finkelstein reaction using NaI or KI.[1] This can be done as a separate step or in situ. |
Data Presentation
Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of 3-Chloroquinoline with Phenylboronic Acid. [7]
| Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 110 | 24 | 78 |
Table 2: Comparison of Catalytic Systems for Sonogashira Coupling of 3-Chloroquinoline with Phenylacetylene. [7]
| Catalyst / Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80 | 12 | 88 |
| Pd(OAc)₂ / PPh₃ / CuI | Piperidine | DMF | 90 | 12 | 85 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Chloroquinoline
-
Preparation: In a flame-dried Schlenk tube or sealed vial under an inert atmosphere (Argon or Nitrogen), add the chloroquinoline (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., SPhos, 4-10 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 mmol).[7]
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O, 4:1 ratio, 5 mL).[7]
-
Reaction: Seal the vessel and heat the mixture in an oil bath at the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 12-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination of a Chloroquinoline
-
Preparation: In a glovebox or under an inert atmosphere, add the chloroquinoline (1.0 mmol), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.4 mmol) to a Schlenk tube or sealed vial.
-
Reagent Addition: Add the amine (1.1-1.2 mmol) and the anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL).
-
Reaction: Seal the vessel and heat the mixture at the required temperature (e.g., 100-110 °C) for the necessary time (e.g., 4-24 hours), monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Visualizations
Caption: General workflow for cross-coupling reactions of chloroquinolines.
Caption: Troubleshooting logic for low conversion in cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jmcct.com [jmcct.com]
- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 21. Ullmann Reaction [organic-chemistry.org]
- 22. byjus.com [byjus.com]
- 23. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 24. BJOC - Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes [beilstein-journals.org]
- 25. Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde. Our aim is to facilitate the optimization of reaction conditions and address common challenges encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The most common and effective method for the synthesis of this compound is the Vilsmeier-Haack reaction.[1][2][3] This reaction involves the cyclization and formylation of N-(2,3-dimethylphenyl)acetamide using a Vilsmeier reagent, which is typically prepared from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃).[1][2][3]
Q2: What are the typical starting materials and reagents for this synthesis?
The key starting material is N-(2,3-dimethylphenyl)acetamide. The Vilsmeier reagent is generated in situ from N,N-dimethylformamide (DMF), which often serves as both a reagent and a solvent, and a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[1][2][3]
Q3: What is the expected appearance of the Vilsmeier reagent and the reaction mixture?
The Vilsmeier reagent itself is typically a colorless to pale yellow or orange solution.[4] During the reaction, upon heating, the reaction mixture often darkens, and a yellow to dark reddish color may be observed.[4][5] Significant darkening or tar formation could indicate decomposition or side reactions.[5]
Q4: Are there alternative chlorinating agents to POCl₃?
Yes, other chlorinating agents can be used to generate the Vilsmeier reagent. Phosphorus pentachloride (PCl₅) has been reported as an alternative to POCl₃, sometimes offering advantages in terms of the required equivalents.[6][7] Thionyl chloride (SOCl₂) can also be used.[7][8]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Vilsmeier-Haack reaction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Incomplete reaction: Insufficient reaction time or temperature. - Moisture contamination: Vilsmeier reagent is sensitive to moisture. - Improper stoichiometry: Incorrect ratio of reactants. - Poor quality reagents: Degradation of DMF or POCl₃. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.[1][2][9] - Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.[10] - Optimize the molar ratio of N-(2,3-dimethylphenyl)acetamide to DMF and POCl₃. A common starting point is a 1:3:7 molar ratio of acetanilide:DMF:POCl₃. - Use freshly distilled POCl₃ and anhydrous DMF. Check DMF for decomposition (presence of dimethylamine).[10] |
| Formation of a Dark Tar or Oily Product | - Excessive reaction temperature: Leads to decomposition and polymerization. - Prolonged reaction time: Can cause degradation of the product. - Incorrect work-up procedure: Pouring the hot reaction mixture directly into water without cooling can lead to uncontrolled hydrolysis and side reactions. | - Carefully control the reaction temperature. A typical range is 80-90°C.[1][2] - Monitor the reaction by TLC and stop the reaction once the starting material is consumed. - Cool the reaction mixture to room temperature before pouring it slowly onto crushed ice with vigorous stirring.[5] |
| Product is Difficult to Purify | - Presence of multiple byproducts: Side reactions such as dichlorination or incomplete cyclization. - Residual starting material: Incomplete reaction. | - Optimize reaction conditions (temperature, time, stoichiometry) to minimize side reactions. - For purification, recrystallization from a solvent mixture like petroleum ether/ethyl acetate is often effective.[11] If recrystallization is insufficient, silica gel column chromatography can be employed.[5][12] |
| Formation of 2-Hydroxy-3-formylquinoline as a byproduct | - Hydrolysis of the 2-chloro group: Can occur during work-up, especially in strongly alkaline conditions. | - During the work-up, neutralize the reaction mixture carefully. Using a buffered solution like saturated sodium acetate or sodium bicarbonate to a pH of 5-7 is recommended over strong bases like NaOH.[5] |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions.
1. Vilsmeier Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 3.0 eq.) to 0-5°C in an ice bath.
-
Add phosphorus oxychloride (POCl₃, 7.0 eq.) dropwise to the cooled DMF under constant stirring, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, stir the mixture for an additional 20-30 minutes at 0-5°C.
2. Reaction with Acetanilide:
-
Add N-(2,3-dimethylphenyl)acetamide (1.0 eq.) portion-wise to the pre-formed Vilsmeier reagent.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat it to 80-90°C.
3. Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. This typically takes 4-16 hours, depending on the scale and specific conditions.[1][2][3][6]
4. Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully and slowly pour the cooled reaction mixture into a beaker containing crushed ice with vigorous stirring.
-
Neutralize the mixture to a pH of 5-7 by adding a saturated solution of sodium acetate or sodium bicarbonate.
-
Continue stirring for 30 minutes to allow for complete precipitation of the product.
5. Isolation and Purification:
-
Collect the solid precipitate by vacuum filtration and wash it with cold water.
-
Dry the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system, such as petroleum ether/ethyl acetate or ethanol.[1][11] If necessary, further purification can be achieved by column chromatography on silica gel.[5][12]
Data Presentation
Table 1: Optimization of Reaction Conditions
| Entry | Molar Ratio (Acetanilide:DMF:POCl₃) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1:3:7 | 90 | 15 | Not specified | --INVALID-LINK-- |
| 2 | 1:3:12 | 90 | - | Optimized | --INVALID-LINK-- |
| 3 | 1:3:4.5 (PCl₅) | 100 | 4-16 | 49-72 | --INVALID-LINK-- |
Note: Yields can vary significantly based on the specific substrate and reaction scale.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield in the Vilsmeier-Haack reaction.
References
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. chemijournal.com [chemijournal.com]
- 3. chemijournal.com [chemijournal.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. 2-Chloroquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Troubleshooting TLC Monitoring of Quinoline Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for challenges encountered during the Thin-Layer Chromatography (TLC) monitoring of quinoline synthesis.
Troubleshooting Guide
This section addresses common issues in a question-and-answer format to facilitate rapid problem-solving during your experiments.
Issue 1: Streaking or Tailing of Spots
-
Question: Why are my quinoline spots streaking or tailing down the TLC plate?
-
Answer: This is a frequent issue when analyzing basic compounds like quinolines on standard silica gel plates.[1] Silica gel is slightly acidic, leading to strong interactions with the basic nitrogen atom in the quinoline ring, which causes the elongated "tailing" of the spot.[1][2] Other causes can include the sample being too concentrated or the compound being highly polar and interacting strongly with the silica gel.[3]
Solutions:
-
Add a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel.[1] A common choice is 0.1–2.0% triethylamine (NEt₃).[1] Alternatively, a solution of 1-10% ammonia in methanol can be used as a component of your mobile phase.[1]
-
Reduce Sample Concentration: Overloading the plate can also lead to streaking.[1][4][5] Try diluting your sample and spotting a smaller amount. The ideal spot should be only 1-2 mm in diameter.[1]
-
Alternative Stationary Phases: If tailing persists, consider using a different type of TLC plate, such as basic alumina or a reversed-phase (C18) plate.[1]
-
Issue 2: Spots Remain at the Baseline (Rf ≈ 0)
-
Question: My spots are not moving from the baseline. What should I do?
-
Answer: If your spots remain at the origin, the mobile phase is not polar enough to move the compounds up the plate.[1][3]
Solutions:
-
Increase Solvent Polarity: Increase the proportion of the more polar solvent in your mobile phase. For example, if you are using 10% ethyl acetate in hexanes, try increasing it to 30% or 50%.[1]
-
Change to a More Polar Solvent System: If adjusting the ratio of your current system is not effective, switch to a more polar solvent system altogether.[1] For very polar quinoline derivatives, a system like 5% methanol in dichloromethane is a good alternative.[1]
-
Issue 3: Spots Move with the Solvent Front (Rf ≈ 1)
-
Question: My spots are running at the top of the TLC plate with the solvent front. How can I fix this?
-
Answer: This indicates that your mobile phase is too polar for the compounds, causing them to travel with the solvent front instead of interacting with the stationary phase.[1][3]
Solution:
-
Decrease Solvent Polarity: Decrease the proportion of the polar solvent in your mobile phase. For example, if you are using a 50:50 mixture of hexane and ethyl acetate, try an 80:20 or 90:10 mixture.[3]
-
Issue 4: Poor Separation of Spots
-
Question: My spots are overlapping and poorly resolved. How can I improve the separation?
-
Answer: Poor resolution suggests that the polarity of the mobile phase is not optimal for separating the mixture of compounds.[3]
Solutions:
-
Systematic Solvent System Trials: Experiment with different mobile phase compositions to find the optimal solvent system for your specific mixture.[3]
-
Consider a Different Stationary Phase: If changing the mobile phase does not provide adequate separation, using a different stationary phase may be necessary.[3]
-
Issue 5: No Visible Spots on the TLC Plate
-
Question: I can't see any spots on my developed TLC plate. What could be the reason?
-
Answer: This can happen if your compounds are not UV-active or if the sample concentration is too low.[3]
Solutions:
-
Use a Visualization Agent: Many compounds that are not visible under UV light can be visualized using a chemical stain.[1] An iodine chamber is a good general-purpose choice.[1] For quinoline compounds, potassium permanganate stain can also be very effective as it reacts with oxidizable functional groups.[1][6][7]
-
Increase Sample Concentration: Try concentrating your sample before spotting it on the TLC plate.[3] You can also spot the sample multiple times in the same location, allowing the solvent to dry between applications.[7][8]
-
Frequently Asked Questions (FAQs)
-
Q1: What is a good starting solvent system for analyzing quinoline derivatives on TLC?
-
A1: A common starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[3] A ratio of 7:3 or 8:2 of hexane to ethyl acetate is a good starting point, and the polarity can be adjusted based on the initial results.[3] For more polar quinoline derivatives, a system like dichloromethane/methanol may be necessary.[3] Remember to add a small amount of triethylamine (~0.5-2%) to prevent tailing.[1]
-
-
Q2: How do I calculate the Retention Factor (Rf) and what is a good range?
-
Q3: How can I confirm the identity of a spot on my TLC plate?
-
A3: You can use a co-spotting technique to tentatively identify a compound.[1] On the same TLC plate, apply three spots to the baseline: your reaction mixture, an authentic standard of the suspected compound, and a "co-spot" where both the reaction mixture and the standard are applied at the same point. If your compound is the same as the standard, the co-spot will appear as a single, unified spot after development.[1]
-
-
Q4: What are the best visualization methods for quinoline compounds?
-
A4: Quinolines are typically UV-active due to their aromatic and conjugated systems.[1] Therefore, UV light (254 nm) should be the first method you try.[1] On TLC plates with a fluorescent indicator (F₂₅₄), UV-active compounds will appear as dark spots.[1] If UV visualization is not effective, chemical stains like an iodine chamber or potassium permanganate are excellent alternatives.[1]
-
Data Presentation
Table 1: Troubleshooting Summary for TLC of Quinoline Synthesis
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Streaking/Tailing | - Basic nature of quinoline interacting with acidic silica gel[1] - Sample is too concentrated[3][4] - Highly polar compound[3] | - Add 0.1-2.0% triethylamine or a small amount of ammonia to the mobile phase[1] - Dilute the sample before spotting[3] - Use an alternative stationary phase like alumina[1] |
| Spots at Baseline (Rf ≈ 0) | - Mobile phase is not polar enough[1][3] | - Increase the proportion of the polar solvent in the mobile phase[1][3] - Switch to a more polar solvent system (e.g., dichloromethane/methanol)[1] |
| Spots at Solvent Front (Rf ≈ 1) | - Mobile phase is too polar[1][3] | - Decrease the proportion of the polar solvent in the mobile phase[1][3] |
| Poor Resolution | - Suboptimal mobile phase polarity[3] | - Systematically try different mobile phase compositions[3] - Consider a different stationary phase[3] |
| No Visible Spots | - Compound is not UV-active[3] - Sample concentration is too low[3] | - Use a visualization stain (e.g., iodine chamber, potassium permanganate)[1][3] - Concentrate the sample or spot multiple times[3][7][8] |
Experimental Protocols
Detailed Methodology for TLC Monitoring of Quinoline Synthesis
-
Chamber Preparation: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall to saturate the chamber atmosphere with solvent vapor. Cover the chamber tightly.[1]
-
Plate Preparation: Using a pencil, gently draw a straight baseline about 1 cm from the bottom of a silica gel TLC plate.[1] Mark the lanes where you will spot your samples.[1]
-
Sample Preparation: Dissolve a small amount of your starting material(s) and the reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).[3]
-
Spotting: Using a capillary tube, apply small spots of the starting material(s), the reaction mixture, and a co-spot (a mixture of starting material and reaction mixture) onto the baseline in their designated lanes.[1][3] Ensure the spots are small (1-2 mm in diameter) and do not touch.[1]
-
Development: Carefully place the spotted TLC plate into the prepared chamber, ensuring the baseline is above the solvent level.[1] Cover the chamber and allow the solvent to move up the plate via capillary action until it is about 1 cm from the top.[3]
-
Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil.[3] Allow the plate to dry completely.[1] View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.[1] If no spots are visible, proceed with a chemical staining method (e.g., iodine chamber or permanganate dip).[1]
-
Analysis: Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front. Calculate the Rf value for each spot.[1] Compare the spots in the reaction mixture lane to the starting material lane to assess the reaction's progress.[3] The reaction is generally considered complete when the starting material spot is no longer visible in the reaction mixture lane.[3]
Mandatory Visualization
References
Technical Support Center: Managing Moisture Sensitivity in Vilsmeier-Haack Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage the inherent moisture sensitivity of the Vilsmeier-Haack reaction.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and what is its primary application?
The Vilsmeier-Haack reaction is a versatile method used to introduce a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings, yielding the corresponding aryl aldehydes or ketones.[1] It is a cornerstone of organic synthesis, widely employed in the creation of key intermediates for pharmaceuticals and other fine chemicals.[1]
Q2: What is the Vilsmeier reagent and how is it formed?
The active electrophile in this reaction is the Vilsmeier reagent, which is typically a chloroiminium salt.[2] It is most commonly prepared in situ by reacting a substituted amide, such as N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[2][3] Alternative reagents like thionyl chloride (SOCl₂) or oxalyl chloride can also be used to generate the Vilsmeier reagent.[1]
Q3: Why is the Vilsmeier-Haack reaction so sensitive to moisture?
The Vilsmeier reagent is highly reactive towards water. Any moisture present in the reaction setup, including in the reagents or on the glassware, will rapidly quench the reagent, leading to a significant reduction in yield or complete reaction failure.[1] The hydrolysis of the Vilsmeier reagent is an irreversible process that consumes the active electrophile.
Q4: What are the main sources of moisture contamination in the reaction?
The primary sources of moisture include:
-
Reagents: Impure or improperly stored DMF and POCl₃ can contain significant amounts of water. DMF is hygroscopic and will absorb moisture from the atmosphere if not stored correctly.
-
Glassware: Glass surfaces have a thin film of adsorbed water that must be removed before use.[4]
-
Atmosphere: Exposure of the reaction to the laboratory atmosphere will introduce moisture.
Q5: What is the acceptable level of water content for the reagents?
Troubleshooting Guide
Issue 1: Low or No Product Formation
-
Question: My reaction has resulted in a very low yield or no desired product at all. What are the likely causes?
-
Answer: Low or no product formation is one of the most common issues and is often linked to the deactivation of the Vilsmeier reagent.
| Probable Cause | Recommended Solution |
| Moisture Contamination | Ensure all glassware is rigorously dried, either by oven-drying at 120-150°C for several hours or by flame-drying under an inert atmosphere.[2] Use freshly distilled or commercially available anhydrous solvents. Purify DMF and POCl₃ if their quality is uncertain. |
| Poor Reagent Quality | Use fresh, high-purity POCl₃.[2] Old or improperly stored DMF can decompose to dimethylamine, which can react with the Vilsmeier reagent.[6] If the DMF has a fishy odor, it should be purified or replaced. |
| Insufficient Reagent | For less reactive substrates, a larger excess of the Vilsmeier reagent may be necessary.[2] |
| Low Reaction Temperature | While the reaction is often started at low temperatures (0-5 °C), some less reactive substrates may require heating to drive the reaction to completion. Monitor the reaction by TLC and consider gradually increasing the temperature if the reaction is sluggish.[2] |
| Improper Work-up | The formylated product may have some solubility in the aqueous phase. Ensure thorough extraction with an appropriate organic solvent. |
Issue 2: Formation of a Thick Precipitate During Vilsmeier Reagent Preparation
-
Question: While adding POCl₃ to DMF, a thick precipitate formed, and my stir bar stopped spinning. What should I do?
-
Answer: The precipitate is the Vilsmeier reagent itself. While its formation is expected, excessive precipitation that hinders stirring can lead to poor heat transfer and an incomplete reaction.
| Probable Cause | Recommended Solution |
| High Concentration | The Vilsmeier reagent is a salt and can precipitate at high concentrations, especially at low temperatures.[1] |
| Low Temperature | While low temperatures are necessary to control the exothermic reaction, excessively low temperatures can promote precipitation. |
To manage this, you can:
-
Add a co-solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) to the DMF before the addition of POCl₃ to keep the Vilsmeier reagent in solution.[1]
-
Ensure vigorous stirring to maintain a mobile slurry.
Issue 3: Multiple Formylation Products are Observed
-
Question: My reaction is producing di- and even tri-formylated products instead of the desired mono-formylated product. How can I improve selectivity?
-
Answer: Over-formylation is common with highly activated aromatic or heteroaromatic substrates.
| Probable Cause | Recommended Solution |
| Excess Vilsmeier Reagent | Carefully control the stoichiometry. A 1:1 to 1.5:1 ratio of Vilsmeier reagent to substrate is a good starting point.[1] |
| Prolonged Reaction Time | Monitor the reaction progress closely using TLC or LC-MS and quench the reaction as soon as the starting material is consumed.[1] |
| Order of Addition | Consider adding the Vilsmeier reagent dropwise to a solution of the substrate to avoid localized high concentrations of the reagent.[1] |
Data Presentation: Impact of Moisture on Reaction Yield
While specific quantitative data correlating parts-per-million (ppm) of water to reaction yield is not extensively published, the qualitative relationship is well-established. The presence of water leads to a significant decrease in the yield of the desired formylated product due to the hydrolysis of the Vilsmeier reagent.
| Water Content in DMF (ppm) | Expected Vilsmeier-Haack Reaction Yield | Observations |
| < 50 (Anhydrous) | High | Optimal reaction conditions. |
| 100 - 500 | Moderate to High | Some reagent decomposition may occur, leading to a slight decrease in yield. |
| 500 - 1000 | Low to Moderate | Significant reagent hydrolysis, leading to a noticeable drop in yield and potential for side reactions. |
| > 1000 | Very Low to None | The Vilsmeier reagent is largely quenched, and the reaction is unlikely to proceed to a significant extent. |
This table is a qualitative representation based on established principles of the reaction's moisture sensitivity. Actual yields will vary depending on the substrate and specific reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for a Moisture-Sensitive Vilsmeier-Haack Reaction
This protocol outlines the essential steps for performing a Vilsmeier-Haack reaction under anhydrous conditions.
1. Preparation of Anhydrous Glassware and Inert Atmosphere Setup:
-
Oven-Drying: Thoroughly clean all glassware (round-bottom flask, dropping funnel, condenser) and place it in an oven at 120-150°C for at least 4 hours, or preferably overnight.
-
Flame-Drying: Alternatively, assemble the clean glassware and flame-dry all surfaces under a stream of inert gas (nitrogen or argon) until all visible moisture has been removed.
-
Assembly and Inerting: Assemble the hot glassware quickly and connect it to a source of inert gas (e.g., a nitrogen or argon balloon or a Schlenk line). Purge the system with the inert gas for several minutes to displace any air and moisture. Maintain a positive pressure of the inert gas throughout the reaction.
2. Reagent Purification:
-
DMF Purification: If anhydrous DMF is not commercially available, it can be dried by stirring over calcium hydride overnight, followed by distillation under reduced pressure. Store the purified DMF over molecular sieves (4Å) under an inert atmosphere.
-
POCl₃ Purification: Commercial POCl₃ can be purified by fractional distillation.[7] The fraction boiling at 105-107°C should be collected.[8] This should be performed in a fume hood with appropriate safety precautions.
3. Vilsmeier Reagent Formation:
-
In a two-necked round-bottom flask under a positive pressure of inert gas, place anhydrous DMF (3-5 equivalents).
-
Cool the flask to 0°C in an ice-salt bath.
-
Slowly add POCl₃ (1.5-3 equivalents) dropwise to the stirred DMF via a dropping funnel, ensuring the temperature does not rise above 10°C.
-
After the addition is complete, allow the mixture to stir at 0°C for 30-60 minutes.
4. Formylation Reaction:
-
Dissolve the electron-rich aromatic substrate (1 equivalent) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent (e.g., DCM).
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition, the reaction mixture may be allowed to warm to room temperature or heated, depending on the reactivity of the substrate. Monitor the reaction progress by TLC.
5. Work-up:
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a vigorously stirred mixture of crushed ice and a saturated aqueous solution of a weak base like sodium acetate or sodium bicarbonate.
-
Stir until the ice has completely melted and the iminium salt intermediate has hydrolyzed.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
6. Purification:
-
Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. CN1613752A - Production of phosphorus oxychloride with purity of 99.99999% - Google Patents [patents.google.com]
- 5. WO2020050368A1 - Method for preparing vilsmeier reagent - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. CN1290762C - Production of phosphorus oxychloride with purity of 99.99999% - Google Patents [patents.google.com]
Technical Support Center: Scale-up Synthesis of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde.
Troubleshooting Guide
Issue 1: Low or Inconsistent Yields
Q: We are experiencing significantly lower yields upon scaling up the synthesis of this compound from the lab-scale procedure. What are the potential causes and solutions?
A: Low or inconsistent yields during scale-up are a common challenge. Several factors related to the Vilsmeier-Haack reaction can contribute to this issue.
-
Poor Temperature Control: The formation of the Vilsmeier reagent (from DMF and POCl₃) is an exothermic process.[1][2] Inadequate heat dissipation on a larger scale can lead to localized overheating, causing decomposition of the reagent and the product.
-
Solution: Employ a reactor with efficient heat exchange. Implement controlled, slow, drop-wise addition of phosphorus oxychloride (POCl₃) to the dimethylformamide (DMF) at a low temperature (0-5 °C). Monitor the internal reaction temperature closely throughout the addition.
-
-
Sub-optimal Reagent Stoichiometry: The molar ratio of POCl₃ to the N-(2,3-dimethylphenyl)acetamide substrate is critical for optimal conversion.
-
Solution: Optimization studies have shown that a higher molar ratio of POCl₃ can improve yields. It is recommended to perform small-scale optimization experiments to determine the ideal stoichiometry for your specific conditions before proceeding with a large-scale run.
-
-
Incomplete Reaction: Insufficient reaction time or temperature can lead to incomplete conversion of the starting material.
-
Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3] Ensure the reaction is heated at the optimal temperature (around 80-90°C) for a sufficient duration until the starting material is consumed.
-
Issue 2: Impurity Formation and Difficult Purification
Q: We are observing significant impurity levels in our scaled-up batches, making the purification of this compound difficult. What are the likely impurities and how can we minimize them?
A: Impurity formation is a frequent hurdle in scaling up organic syntheses. In the context of the Vilsmeier-Haack synthesis of the target molecule, several side reactions can occur.
-
Formation of 2-hydroxy-3-formylquinoline: During the work-up, if a strong base like sodium hydroxide is used to neutralize the reaction mixture, the chloro group at the 2-position can be susceptible to nucleophilic substitution, leading to the formation of the corresponding 2-hydroxy derivative.[3]
-
Solution: Use a milder base for neutralization during the work-up. Saturated solutions of sodium bicarbonate or sodium acetate are recommended to bring the pH to a neutral range (pH 6-7).[3]
-
-
Unreacted Starting Material: As mentioned in the previous section, incomplete reaction can lead to the presence of N-(2,3-dimethylphenyl)acetamide in the crude product.
-
Solution: Ensure complete reaction by optimizing reaction time and temperature and monitoring the reaction progress.
-
-
Side reactions from the Vilsmeier Reagent: The Vilsmeier reagent is highly reactive and can participate in side reactions if not consumed by the substrate.
-
Solution: Controlled addition of the substrate to the pre-formed Vilsmeier reagent can sometimes minimize side reactions.
-
Q: What are the recommended methods for purifying large quantities of this compound?
A: For large-scale purification, the following methods are suggested:
-
Recrystallization: This is often the most efficient and cost-effective method for purifying solid compounds at scale.
-
Recommended Solvents: A mixture of petroleum ether and ethyl acetate has been reported to be effective for the recrystallization of this compound.
-
-
Column Chromatography: While effective at the lab scale, column chromatography can be challenging and expensive to implement for large quantities.[3] It is typically used for purifying smaller batches or when recrystallization fails to provide the desired purity.
Frequently Asked Questions (FAQs)
Q1: What are the critical safety considerations when scaling up the Vilsmeier-Haack reaction?
A1: The Vilsmeier-Haack reaction presents several safety hazards that are magnified at scale.[1][2]
-
Thermal Runaway: The reaction to form the Vilsmeier reagent is exothermic, and the reagent itself can be thermally unstable.[1][2] Poor temperature control can lead to a runaway reaction with a rapid increase in temperature and pressure.
-
Hazardous Reagents: Phosphorus oxychloride (POCl₃) is corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
-
Quenching: The reaction mixture should be quenched by pouring it onto crushed ice with vigorous stirring.[3] This should be done carefully and in a controlled manner to manage the exothermic nature of the hydrolysis of excess POCl₃.
Q2: Can alternative reagents be used for the Vilsmeier-Haack reaction to improve safety and yield at scale?
A2: While POCl₃ is the most common reagent, other activating agents for DMF have been explored to create the Vilsmeier reagent. These include thionyl chloride and phosgene. However, these also present significant handling and toxicity challenges. For industrial-scale production, exploring continuous flow chemistry approaches can mitigate some of the safety risks associated with the handling of large quantities of thermally unstable intermediates.[4][5]
Q3: How does the substitution pattern on the starting acetanilide affect the reaction?
A3: The electronic nature of the substituents on the N-arylacetamide can influence the reaction outcome. Electron-donating groups on the aromatic ring generally facilitate the cyclization and can lead to higher yields and shorter reaction times. In the case of this compound, the two methyl groups are electron-donating, which is favorable for this reaction.
Data Presentation
Table 1: Effect of POCl₃ Stoichiometry on the Yield of a 2-Chloro-3-formylquinoline
| Molar Ratio of POCl₃ to Acetanilide | Yield (%) |
| 3 | Low |
| 6 | Moderate |
| 9 | Good |
| 12 | Maximum |
| 15 | Decreased |
Note: This table is based on data for the synthesis of m-methoxy-2-chloro-3-formylquinoline and illustrates the general trend of the effect of POCl₃ stoichiometry. Optimal ratios for this compound may vary.
Experimental Protocols
Synthesis of this compound
This protocol is based on a reported laboratory-scale synthesis and should be adapted and optimized for scale-up with appropriate safety precautions.
-
Vilsmeier Reagent Formation: In a reactor equipped with a mechanical stirrer, dropping funnel, and a temperature probe, cool N,N-dimethylformamide (DMF, 3.0 equivalents) to 0-5 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 7.0 equivalents) drop-wise to the cooled DMF while maintaining the internal temperature below 10 °C.
-
Stir the resulting mixture at 0-5 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Reaction with Acetanilide: Add N-(2,3-dimethylphenyl)acetamide (1.0 equivalent) portion-wise to the Vilsmeier reagent.
-
Reaction Progression: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90 °C. Monitor the reaction by TLC until the starting material is consumed (typically 15 hours).
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly onto a vigorously stirred mixture of crushed ice and water.
-
Neutralization: Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the pH reaches 6-7.
-
Isolation: Collect the precipitated solid by filtration, wash it thoroughly with water, and dry it under vacuum.
-
Purification: Recrystallize the crude product from a mixture of petroleum ether and ethyl acetate to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the scale-up synthesis.
Caption: Troubleshooting guide for common synthesis issues.
References
Technical Support Center: Preventing Byproduct Formation in Schiff Base Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during Schiff base synthesis, with a focus on preventing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in Schiff base synthesis?
A1: The formation of a Schiff base is a reversible reaction, and the primary byproduct is water.[1][2] If not removed, water can hydrolyze the imine bond, shifting the equilibrium back to the reactants and reducing the yield.[3][4] Other significant byproducts can include:
-
Aldol condensation products: If the aldehyde or ketone reactant has α-hydrogens, it can undergo self-condensation under acidic or basic conditions to form α,β-unsaturated aldehydes or ketones.[5][6]
-
Aminal intermediates: In some cases, a second molecule of the amine can add to the imine, forming an aminal.
-
Polymerization products: Aliphatic aldehydes, in particular, are prone to polymerization, leading to the formation of undesired polymeric materials.[4]
-
Oxidation products: If the reactants or the Schiff base product are sensitive to air, oxidation byproducts can form, often appearing as colored impurities.[7][8][9]
-
Products from secondary reactions of functional groups: Reactants with other functional groups may undergo side reactions under the conditions used for Schiff base formation.
Q2: How does pH affect Schiff base synthesis and byproduct formation?
A2: The pH of the reaction medium is a critical parameter in Schiff base synthesis. The reaction is typically acid-catalyzed, but both high and low pH can be detrimental.[5][10]
-
Low pH (strongly acidic): The amine nucleophile becomes protonated, rendering it non-nucleophilic and inhibiting the initial attack on the carbonyl carbon.[4][11]
-
High pH (strongly basic): There is insufficient acid to catalyze the dehydration of the carbinolamine intermediate, which is often the rate-limiting step.[4][12] This can also promote side reactions like aldol condensation.[6]
The optimal pH is generally mildly acidic, typically in the range of 4-6, to allow for sufficient protonation of the carbonyl group to enhance its electrophilicity and to effectively catalyze the dehydration step without excessively protonating the amine.[13][14]
Q3: My Schiff base product is an oil and difficult to purify. What can I do?
A3: Obtaining an oily product is a common issue. Here are several strategies for purification:
-
Trituration: Attempt to induce crystallization by stirring or scratching the oil with a small amount of a non-polar solvent in which the Schiff base is insoluble, such as hexane or pentane.
-
Column Chromatography: This is a very effective method for purifying oily products. The choice of stationary phase (silica gel or alumina) and eluent system is crucial and needs to be optimized for the specific Schiff base.[15]
-
Conversion to a Salt: If the Schiff base is stable to acid, it can be converted to a solid salt (e.g., hydrochloride or picrate) by treatment with the corresponding acid. The salt can then be purified by recrystallization and the free base can be regenerated if needed.
-
Kugelrohr Distillation: For thermally stable, volatile oils, Kugelrohr distillation under high vacuum can be an effective purification method.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Reversible reaction equilibrium: Presence of water, a byproduct, drives the reaction backward.[1][2] 2. Suboptimal pH: pH is too high or too low, inhibiting catalysis or protonating the amine.[5][10] 3. Steric hindrance: Bulky reactants can slow down the reaction. 4. Low reactivity of ketone: Ketones are generally less reactive than aldehydes. | 1. Remove water: Use a Dean-Stark apparatus with an azeotroping solvent (e.g., toluene, benzene) or add a dehydrating agent (e.g., molecular sieves, anhydrous MgSO₄).[2][16] 2. Optimize pH: Adjust the pH to a mildly acidic range (typically 4-6) using a catalytic amount of acid like acetic acid or p-toluenesulfonic acid.[13][14] 3. Increase reaction time and/or temperature: Provide more energy and time for the reaction to proceed to completion. 4. Use a catalyst: Employ an acid or base catalyst to increase the reaction rate. |
| Presence of Starting Materials in Product | 1. Incomplete reaction: Reaction has not reached completion. 2. Hydrolysis during workup or purification: The Schiff base is hydrolyzed back to the starting materials by water.[3][4] | 1. Extend reaction time, increase temperature, or use a more effective catalyst. 2. Ensure anhydrous conditions during workup and purification: Use dry solvents and avoid exposure to moisture. If using column chromatography on silica gel, consider deactivating it with a small amount of a non-polar solvent containing triethylamine. |
| Formation of a Dark, Tarry Substance | 1. Oxidation: Reactants or product are sensitive to air.[7][8][9] 2. Polymerization: Especially common with aliphatic aldehydes.[4] 3. Decomposition: Reaction temperature is too high. | 1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use milder reaction conditions: Lower the temperature and shorten the reaction time. 3. Purify starting materials: Ensure the purity of the aldehyde and amine before the reaction. |
| Aldol Condensation Byproducts Detected | 1. Presence of α-hydrogens on the carbonyl compound. 2. Basic or strongly acidic reaction conditions. [5][6] | 1. Use a carbonyl compound without α-hydrogens if possible. 2. Carefully control the pH: Operate in the mildly acidic range to favor imine formation over aldol condensation. |
Data Presentation
Table 1: Effect of Water Removal Method on Schiff Base Yield
| Aldehyde | Amine | Water Removal Method | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Benzaldehyde | n-Butylamine | None | Methanol | 4 | 84 | [2] |
| Benzaldehyde | n-Butylamine | Pervaporation | Methanol | 4 | 98.6 | [2] |
| Salicylaldehyde | Substituted Aniline | Reflux (Conventional) | Benzene | 2-3 | 70-85 | [16] |
| Salicylaldehyde | Substituted Aniline | Microwave Irradiation | Water | 0.5-2 (min) | 90-98 | [16] |
Table 2: Influence of Catalyst on a Representative Schiff Base Synthesis
| Aldehyde | Amine | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 3-Chlorobenzaldehyde | 2-Aminopyridine | None | Methanol | Reflux | Low |
| 3-Chlorobenzaldehyde | 2-Aminopyridine | KOH | Methanol | Reflux | >90 |
| 3-Chlorobenzaldehyde | 2-Aminopyridine | p-Toluenesulfonic acid | Methanol | Reflux | >90 |
| 4-Nitrobenzaldehyde | Aniline | Lemon Juice (Citric Acid) | None (Grinding) | Room Temp | 92 |
Note: The data in this table is representative and compiled from various sources to illustrate the general effects of catalysts. Actual yields will vary depending on the specific reactants and conditions.[15][17]
Experimental Protocols
Protocol 1: General Synthesis of a Schiff Base with Azeotropic Water Removal
This protocol describes the synthesis of N-salicylideneaniline using a Dean-Stark apparatus to remove the water byproduct.
-
Materials:
-
Salicylaldehyde (1.22 g, 10 mmol)
-
Aniline (0.93 g, 10 mmol)
-
Toluene (50 mL)
-
p-Toluenesulfonic acid (catalytic amount, ~10 mg)
-
-
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add salicylaldehyde, aniline, and toluene.
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the side arm of the Dean-Stark trap.
-
Continue refluxing until the theoretical amount of water (0.18 mL) has been collected or until no more water is observed to be forming.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[18]
-
Protocol 2: Synthesis of a Schiff Base Using a Dehydrating Agent
This protocol describes a general method for the synthesis of a Schiff base using molecular sieves as a dehydrating agent.
-
Materials:
-
Aldehyde (1 equivalent)
-
Primary amine (1 equivalent)
-
Anhydrous solvent (e.g., dichloromethane, ethanol)
-
Activated 4 Å molecular sieves (approximately 1 g per 10 mmol of limiting reagent)
-
Glacial acetic acid (catalytic amount, 1-2 drops)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the aldehyde and amine in the anhydrous solvent.
-
Add the activated 4 Å molecular sieves to the mixture.
-
Add a catalytic amount of glacial acetic acid.
-
Stir the reaction mixture at room temperature or reflux, depending on the reactivity of the starting materials.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter off the molecular sieves and wash them with a small amount of the reaction solvent.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.[16]
-
Visualizations
Caption: Overview of Schiff base formation and common byproduct pathways.
Caption: Troubleshooting workflow for Schiff base synthesis.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. rsisinternational.org [rsisinternational.org]
- 4. iosrjournals.org [iosrjournals.org]
- 5. echemi.com [echemi.com]
- 6. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 7. Synthesis of Schiff Bases Containing Phenol Rings and Investigation of Their Antioxidant Capacity, Anticholinesterase, Butyrylcholinesterase, and Carbonic Anhydrase Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04375H [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Complexation behaviour and stability of Schiff bases in aqueous solution. The case of an acyclic diimino(amino) diphenol and its reduced triamine derivative - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. chemistry.bnmu.ac.in [chemistry.bnmu.ac.in]
- 17. pramanaresearch.org [pramanaresearch.org]
- 18. simposioiiqf.com.br [simposioiiqf.com.br]
Validation & Comparative
Establishing an In-House Analytical Standard for 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of quinoline derivatives, the availability of high-purity analytical standards is paramount for accurate quantification and identification. In the absence of a commercially available certified reference standard for 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde, this guide provides a comprehensive framework for its synthesis, characterization, and the establishment of an in-house analytical standard. This document outlines key analytical techniques, presents comparative data from related compounds, and offers detailed experimental protocols.
Physicochemical Properties and Synthesis
An analytical standard begins with a well-characterized molecule. The fundamental properties of this compound are detailed in Table 1, based on crystallographic studies.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀ClNO | [1][2] |
| Molecular Weight | 219.66 g/mol | [1][2] |
| Crystal System | Orthorhombic | [1] |
| Space Group | Pnma | [1] |
The primary route for synthesizing this compound is the Vilsmeier-Haack reaction.[1] This reaction involves the formylation of an appropriate N-arylacetamide using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).
Characterization and Purity Assessment: A Multi-faceted Approach
A combination of analytical techniques is essential to confirm the identity and purity of the synthesized compound. The following sections compare the utility of various methods, providing example data from structurally similar quinoline derivatives to illustrate expected outcomes.
Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC method is typically suitable for quinoline derivatives.
Table 2: Comparison of HPLC and Gas Chromatography (GC) for Purity Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Suitable for a wide range of non-volatile and thermally labile compounds. | Ideal for volatile and thermally stable compounds. |
| Typical Column | C18, C8, Phenyl-Hexyl | DB-5, HP-1, DB-17 |
| Detection | UV-Vis, Diode Array (DAD), Mass Spectrometry (MS) | Flame Ionization (FID), Mass Spectrometry (MS) |
| Advantages | Versatile, applicable to a broad range of polarities, non-destructive. | High resolution, sensitive for volatile impurities. |
| Limitations | May require derivatization for some compounds, solvent consumption. | Not suitable for non-volatile or thermally unstable compounds. |
Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
Molecular Weight Confirmation: Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound, confirming its identity.
Table 3: Comparison of Mass Spectrometry Ionization Techniques
| Ionization Technique | Principle | Information Provided | Suitability for Quinolines |
| Electron Ionization (EI) | High-energy electrons bombard the molecule, causing ionization and extensive fragmentation. | Molecular ion (often weak) and a detailed fragmentation pattern for structural elucidation. | Suitable, especially when coupled with GC. |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid to create an aerosol, leading to protonated or deprotonated molecules. | Primarily the protonated molecule [M+H]⁺, providing accurate molecular weight information with minimal fragmentation. | Excellent, particularly when coupled with HPLC. |
Experimental Protocols
Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol is adapted from the synthesis of similar quinoline derivatives.[1][4]
Materials:
-
N-(2,3-dimethylphenyl)acetamide
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
Prepare the Vilsmeier adduct by slowly adding POCl₃ (7.0 eq) to DMF (3.0 eq) at 0 °C with stirring.
-
Add N-(2,3-dimethylphenyl)acetamide (1.0 eq) to the prepared adduct.
-
Heat the reaction mixture at 80-90 °C for 12-15 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by filtration and dry it.
-
Purify the crude product by recrystallization from a petroleum ether/ethyl acetate mixture.
HPLC Method for Purity Analysis
This is a general method that should be optimized for the specific compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic acid (TFA)
-
B: Acetonitrile with 0.1% TFA
Gradient Program:
| Time (min) | % A | % B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 30 | 90 | 10 |
Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL
Conclusion
While a commercial analytical standard for this compound may not be readily accessible, a high-purity in-house standard can be confidently established through a systematic approach of synthesis, purification, and comprehensive characterization. The combination of chromatographic and spectroscopic techniques provides the necessary data to confirm the identity and purity of the compound, enabling its use as a reliable reference material in further research and development.
References
structural confirmation of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde derivatives by X-ray crystallography
A Guide for Researchers in Medicinal Chemistry and Drug Development
The precise determination of a molecule's three-dimensional structure is fundamental to understanding its chemical reactivity and biological activity. For quinoline derivatives, a class of compounds with significant pharmacological interest, X-ray crystallography stands as the definitive method for structural confirmation.[1][2] This guide provides a comparative analysis of the crystallographic data for 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde and its reduced derivative, 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline, offering researchers a baseline for structural evaluation and further development of this important scaffold.
Synthesis and Crystallization
The primary synthetic route to 2-chloroquinoline-3-carbaldehyde derivatives is the Vilsmeier-Haack reaction.[3][4][5] This one-pot reaction involves the formylation and cyclization of a substituted acetanilide using a Vilsmeier reagent, typically formed from phosphorus oxychloride and N,N-dimethylformamide (DMF).
Experimental Protocol: Synthesis of this compound [3][5] A Vilsmeier-Haack adduct is first prepared from phosphorus oxychloride (70 mmol) and N,N-dimethylformamide (30 mmol) at 273 K. To this adduct, N-(2,3-dimethylphenyl)acetamide (10 mmol) is added. The mixture is then heated to 353 K for 15 hours. Following the reaction, the mixture is poured onto ice, leading to the precipitation of the crude product. The white solid is collected, dried, and purified through recrystallization from a petroleum ether/ethyl acetate mixture to yield single crystals suitable for X-ray diffraction.[3][5]
The corresponding hydroxymethyl derivative is synthesized by the reduction of the carbaldehyde.
Experimental Protocol: Synthesis of 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline [6] this compound (1 mmol) is mixed with sodium borohydride (1 mmol) and a catalytic amount of montmorillonite K-10. The mixture is irradiated at 500 W for 5 minutes. The resulting product is dissolved in ethyl acetate, and the solid residue is removed by filtration. The filtrate is then purified by column chromatography on silica gel using an ethyl acetate/petroleum ether eluant. Evaporation of the solvent and recrystallization from chloroform yields colorless crystals of the final product.[6]
References
- 1. Synthesis and X-ray diffraction data of 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline | Powder Diffraction | Cambridge Core [cambridge.org]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of Methyl-Substituted vs. Non-Substituted 2-Chloroquinolines
Anticancer Activity: A Tale of Two Scaffolds
Quinoline derivatives are a well-established class of compounds with significant potential in oncology.[1] The introduction of a methyl group to the 2-chloroquinoline scaffold can modulate its cytotoxic activity, although the effect is highly dependent on the position of the substitution and the cancer cell line being tested.
The PI3K/Akt signaling pathway, a critical regulator of cell growth and survival, has been identified as a potential target for some quinoline derivatives, including those with a chloro-substitution.[2] Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.
Below is a summary of the cytotoxic activities (IC50 values) of representative 2-chloroquinoline derivatives against various cancer cell lines. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions.
Table 1: Anticancer Activity of Substituted 2-Chloroquinolines (IC50 in µM)
| Compound | Substitution | Cell Line | IC50 (µM) | Reference |
| 2-Chloro-5-adamantyl-quinoline | 5-adamantyl | Not Specified | 4 | |
| 2-(4-hydroxymethylphenyl)-5-adamantyl-quinoline | 2-(4-hydroxymethylphenyl), 5-adamantyl | Not Specified | 3 | |
| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | 6-Chloro, various substitutions | HCT-116 (Colon) | Not Specified (Significant Activity) | [2] |
| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | 6-Chloro, various substitutions | Caco-2 (Colon) | Not Specified (Significant Activity) | [2] |
| 2-Arylquinolines (various C-6 substitutions) | 2-Aryl, 6-substituted | PC3 (Prostate) | 31.37 - 34.34 | [3] |
| 2-Arylquinolines (various C-6 substitutions) | 2-Aryl, 6-substituted | HeLa (Cervical) | 8.3 - 13.15 | [3] |
Antimicrobial Activity: Exploring the Impact of Methylation
The 2-chloroquinoline core is also a promising scaffold for the development of novel antimicrobial agents. The addition of a methyl group can influence the compound's spectrum of activity and potency against various bacterial and fungal strains.
Table 2: Antimicrobial Activity of Substituted 2-Chloroquinolines (MIC in µg/mL)
| Compound | Substitution | Microorganism | MIC (µg/mL) | Reference |
| 2-Chloro-6-methylquinoline hydrazone derivatives | 6-Methyl, 3-hydrazone | Escherichia coli (NCTC 10418) | Not specified (evaluated) | [4] |
| 2-Chloro-6-methylquinoline hydrazone derivatives | 6-Methyl, 3-hydrazone | Staphylococcus aureus (NCTC 65710) | Not specified (evaluated) | [4] |
| 2-Chloro-6-methylquinoline hydrazone derivatives | 6-Methyl, 3-hydrazone | Pseudomonas aeruginosa (NCTC 10662) | Not specified (evaluated) | [4] |
| 2-Chloro-6-methylquinoline hydrazone derivatives | 6-Methyl, 3-hydrazone | Aspergillus niger (MTCC 281) | Not specified (evaluated) | [4] |
| Azetidin-2-one fused 2-chloro-3-formyl quinolines | Various methyl and other substitutions | Staphylococcus aureus (MTCC96) | More potent than standard | [5] |
| Azetidin-2-one fused 2-chloro-3-formyl quinolines | Various methyl and other substitutions | Escherichia coli (MTCC722) | More potent than standard | [5] |
| Azetidin-2-one fused 2-chloro-3-formyl quinolines | Various methyl and other substitutions | Candida albicans (MTCC183) | More potent than standard | [5] |
Experimental Protocols
To ensure the reproducibility of the cited bioactivity data, detailed methodologies for the key experiments are provided below.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1]
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., HeLa, PC3, HCT-116)
-
Culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[6]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[1]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration that inhibits 50% of cell growth, is then determined.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]
Materials:
-
96-well microtiter plates
-
Sterile culture broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds
-
Microbial cultures
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation: Prepare a microbial suspension in sterile broth and adjust the turbidity to match a 0.5 McFarland standard.[9] This is then further diluted to achieve the desired final inoculum concentration (typically 5 x 10^5 CFU/mL for bacteria).[9]
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in the culture broth directly in the microtiter plate.[9]
-
Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions.[9]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 16-20 hours for most bacteria).[10]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[9]
Visualizing the Mechanisms
To better understand the biological processes involved, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: The PI3K/Akt signaling pathway, a potential target for quinoline derivatives.
Caption: Experimental workflow for the MTT cytotoxicity assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. benchchem.com [benchchem.com]
- 7. bds.berkeley.edu [bds.berkeley.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Broth microdilution - Wikipedia [en.wikipedia.org]
A Comparative Guide to the DFT Computational Analysis of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde
This guide provides a detailed comparative analysis of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde, leveraging Density Functional Theory (DFT) computations. It is intended for researchers, scientists, and drug development professionals interested in the structural, electronic, and spectroscopic properties of quinoline derivatives. The analysis includes comparisons with closely related analogues to provide a comprehensive understanding of its chemical behavior.
Introduction
Quinoline and its derivatives are fundamental heterocyclic compounds in medicinal chemistry, forming the structural backbone of numerous drugs with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The compound this compound belongs to this important class of molecules. Understanding its three-dimensional structure, electronic properties, and reactivity is crucial for designing novel therapeutic agents.
Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for predicting the molecular properties of such compounds.[3] DFT calculations provide valuable insights into optimized geometry, vibrational frequencies, and electronic characteristics like HOMO-LUMO energy gaps and molecular electrostatic potential surfaces.
This guide focuses on the computational analysis of this compound. Due to the limited availability of specific DFT studies on this exact molecule, this analysis heavily references data from a closely related analogue, 2-Chloro-7-methylquinoline-3-carbaldehyde (ClMQC) , for which detailed computational data has been published.[4][5] Experimental crystallographic data for the target molecule, this compound, is used as a benchmark for geometric parameters.[6]
Methodologies and Protocols
The computational and experimental protocols described in the literature for the analysis of quinoline derivatives form the basis of this guide.
Computational Protocol: DFT Analysis
The primary computational method employed in the cited studies is Density Functional Theory (DFT), implemented using the Gaussian 09 software package.[4]
-
Geometry Optimization: The molecular structures are optimized to find their lowest energy conformation. A common approach involves scanning the potential energy surface by rotating specific dihedral angles, such as the C4-C3-O-H angle of the carbaldehyde group, to identify stable conformers.[4]
-
Functional and Basis Set: The calculations are typically performed using the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[4][5] The 6-311++G(d,p) basis set is frequently used, which provides a good balance between accuracy and computational cost for this class of molecules.[4][5]
-
Property Calculations:
-
Natural Bond Orbital (NBO) Analysis: This method is used to study intramolecular interactions, charge delocalization, and the stabilization energies associated with donor-acceptor orbital interactions.[4]
-
Time-Dependent DFT (TD-DFT): TD-DFT calculations are employed to predict the electronic absorption spectra, including excitation energies and oscillator strengths.[5]
-
Molecular Electrostatic Potential (MEP): The MEP surface is calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[4]
-
Experimental Protocol: X-Ray Crystallography
Experimental validation of the computed geometric parameters is crucial. The crystal structure of this compound was determined using single-crystal X-ray diffraction.
-
Data Collection: A Bruker SMART area-detector diffractometer with Mo Kα radiation is used for data collection.[6]
-
Structure Solution and Refinement: The structure is solved and refined to obtain precise atomic coordinates, bond lengths, and bond angles. The experimental data provides a direct comparison for the results obtained from DFT-based geometry optimization.[6]
Results and Comparative Analysis
The analysis focuses on the conformational stability, geometric parameters, and electronic properties of the target molecule and its analogues.
Conformational Analysis
For the analogue 2-Chloro-7-methylquinoline-3-carbaldehyde (ClMQC), two stable planar conformers, arising from the orientation of the aldehyde group, were identified using DFT calculations.[4][5] The conformer designated as ClMQC-1 (or trans) is found to be more stable than ClMQC-2 (or cis).[4][5]
| Property | Conformer 1 (trans) | Conformer 2 (cis) | Reference |
| Relative Energy (ΔE+ZPV) | 0.00 kJ mol⁻¹ | 13.4 kJ mol⁻¹ | [4] |
| Relative Energy (ΔE+ZPV) | 0.00 kJ mol⁻¹ | 14.60 kJ mol⁻¹ | [5] |
| Dipole Moment (μ) | 4.5781 Debye | 6.4067 Debye | [5] |
The higher dipole moment of the cis conformer suggests greater polarization in this arrangement.[4] The energy difference between the conformers is significant, indicating that the trans conformer is dominant at room temperature.
Geometric Parameters
The geometry of this compound has been experimentally determined by X-ray crystallography.[6] The molecule is planar. A comparison between the experimental bond lengths of the target molecule and the DFT-calculated values for its 7-methyl analogue would provide insight into the accuracy of the computational method, though minor differences are expected due to the differing substitution pattern (7,8-dimethyl vs. 7-methyl).
| Parameter | Experimental Bond Length (Å)[6] |
| Cl-C2 | 1.733 (2) |
| O1-C10 | 1.206 (3) |
| N1-C2 | 1.310 (3) |
| N1-C9 | 1.373 (3) |
| C3-C10 | 1.472 (3) |
| C7-C11 | 1.505 (3) |
| C8-C12 | 1.506 (3) |
Table: Selected experimental bond lengths for this compound.
Electronic Properties: HOMO-LUMO Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic transitions and reactivity of a molecule. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability.
For the analogue 2-Chloro-7-methylquinoline-3-carbaldehyde, the HOMO-LUMO energy gap was calculated using TD-DFT.
| Conformer | Excitation | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Reference |
| trans | S₀ → S₂ | 3.75 | 330.6 | 0.3553 | [5] |
| cis | S₀ → S₂ | 3.84 | 322.8 | 0.3546 | [5] |
The primary electronic transition (HOMO to LUMO) corresponds to the S₀→S₂ transition for both conformers, with calculated excitation energies around 3.75-3.84 eV.[5]
Visualizations
The following diagrams illustrate the computational workflow and a conceptual comparison of the target molecule with other quinoline derivatives.
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dergi-fytronix.com [dergi-fytronix.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Synthesized Structure of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde: A Comparative Guide to Analytical Techniques
For Immediate Release
This guide provides a comparative analysis of analytical techniques for the structural validation of synthesized 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde, a key intermediate in the development of novel therapeutic agents. The definitive structural elucidation using single-crystal X-ray diffraction is compared with spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in drug development to highlight the strengths and complementary nature of these techniques in ensuring the chemical integrity of synthesized compounds.
Synthesis of this compound
The target compound was synthesized via the Vilsmeier-Haack reaction, a reliable method for the formylation of activated aromatic compounds.[1][2][3]
Experimental Protocol: Synthesis
A Vilsmeier-Haack adduct was prepared by adding phosphorus oxychloride (70 mmol) to N,N-dimethylformamide (30 mmol) at 0°C. To this adduct, N-(2,3-dimethylphenyl)acetamide (10 mmol) was added. The reaction mixture was then heated to 80°C for 15 hours. Upon completion, the mixture was poured onto ice, and the resulting white precipitate of this compound was collected by filtration and dried. The crude product was purified by recrystallization from a petroleum ether/ethyl acetate mixture.[1]
Caption: Synthesis workflow for this compound.
Structural Validation: A Multi-Technique Approach
The unequivocal structural confirmation of the synthesized molecule was achieved through a combination of analytical methods. Single-crystal X-ray diffraction provided definitive proof of the structure, which is further supported by spectroscopic techniques.
Single-Crystal X-ray Diffraction: The Gold Standard
Single-crystal X-ray diffraction offers unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and stereochemistry.
Colorless single crystals of the compound were grown from a petroleum ether/ethyl acetate mixture. A suitable crystal was mounted on a Bruker SMART APEX II CCD area-detector diffractometer. Data was collected at 290 K using Mo Kα radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F².[1]
| Parameter | Value [1] |
| Chemical Formula | C₁₂H₁₀ClNO |
| Molecular Weight | 219.66 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 20.4542 (13) |
| b (Å) | 6.7393 (4) |
| c (Å) | 7.5675 (4) |
| V (ų) | 1043.16 (11) |
| Z | 4 |
| R-factor (%) | 3.4 |
Table 1: Crystallographic data for this compound.
The X-ray analysis confirmed the planar quinoline ring system with the chloro and carbaldehyde groups at the 2 and 3 positions, respectively, and the dimethyl substitution at the 7 and 8 positions.[1]
Caption: Workflow for the structural validation of the synthesized compound.
Spectroscopic Methods: A Comparative Overview
While X-ray crystallography provides a static image of the molecule, spectroscopic methods offer valuable insights into the molecule's structure and functional groups in solution and can be used for routine analysis.
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the connectivity of atoms in a molecule. Although the specific experimental spectra for the title compound are not publicly available, the expected chemical shifts can be predicted based on the structure and data from similar compounds.
Expected ¹H NMR Spectral Data:
| Proton(s) | Expected Chemical Shift (ppm) | Splitting Pattern |
| Aldehyde-H | 9.5 - 10.5 | Singlet |
| Aromatic-H (H-4, H-5, H-6) | 7.5 - 8.5 | Multiplets/Doublets |
| Methyl-H (C7-CH₃, C8-CH₃) | 2.3 - 2.8 | Singlets |
Table 2: Predicted ¹H NMR chemical shifts for this compound.
For comparison, the related compound 2-chloro-6-hydroxyquinoline-3-carbaldehyde shows an aldehyde proton signal at 10.57 ppm and aromatic protons between 7.28 and 8.68 ppm.[3]
Expected ¹³C NMR Spectral Data:
| Carbon(s) | Expected Chemical Shift (ppm) |
| Aldehyde C=O | 185 - 195 |
| Aromatic C | 120 - 150 |
| Methyl C | 15 - 25 |
Table 3: Predicted ¹³C NMR chemical shifts.
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands:
| Functional Group | Expected Absorption Frequency (cm⁻¹) |
| Aromatic C-H stretch | 3000 - 3100 |
| Aldehyde C-H stretch | 2700 - 2850 |
| Carbonyl (C=O) stretch | 1680 - 1700 |
| Aromatic C=C stretch | 1450 - 1600 |
| C-Cl stretch | 700 - 800 |
Table 4: Predicted characteristic IR absorption frequencies.
The IR spectrum of 2-chloro-6-hydroxyquinoline-3-carbaldehyde shows a strong C=O stretch at 1713 cm⁻¹ and aldehyde C-H stretches at 2720 and 2878 cm⁻¹.[3]
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₀ClNO), the expected molecular ion peak [M]⁺ would be at m/z 219.0451. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would result in a characteristic [M+2]⁺ peak at m/z 221.0422.
Conclusion
The synthesis of this compound via the Vilsmeier-Haack reaction is a robust and efficient method. The structural integrity of the synthesized compound has been unequivocally confirmed by single-crystal X-ray diffraction. Spectroscopic techniques such as NMR, IR, and Mass Spectrometry serve as essential complementary methods for routine characterization and confirmation of the functional groups and molecular formula. This multi-technique approach ensures the high purity and correct structural identity of this important synthetic intermediate, which is crucial for its application in drug discovery and development.
References
A Comparative Guide to the Synthesis of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde and 2-chloro-8-methylquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesis of two closely related quinoline derivatives: 2-chloro-7,8-dimethylquinoline-3-carbaldehyde and 2-chloro-8-methylquinoline-3-carbaldehyde. These compounds are valuable intermediates in the synthesis of various heterocyclic systems and pharmacologically active molecules.[1][2] This document outlines the prevalent synthetic methodology, presents available experimental data for comparison, and provides detailed experimental protocols.
Introduction
Quinolines are a class of heterocyclic aromatic compounds that form the core structure of many natural products and synthetic drugs.[3] Specifically, 2-chloroquinoline-3-carbaldehydes are versatile precursors due to the presence of two reactive sites: the chloro group at the C2 position, which is susceptible to nucleophilic substitution, and the formyl group at the C3 position, which can undergo a variety of condensation and oxidation/reduction reactions.[2][4] The substituent pattern on the benzene ring of the quinoline nucleus can significantly influence the reactivity and biological activity of the resulting molecules. This guide focuses on the comparison of the 7,8-dimethyl and the 8-methyl substituted analogs.
Synthetic Approach: The Vilsmeier-Haack Reaction
The most common and efficient method for the synthesis of 2-chloro-3-formylquinolines is the Vilsmeier-Haack reaction.[5] This one-pot reaction involves the cyclization of an N-arylacetamide in the presence of the Vilsmeier reagent, which is a complex of phosphorus oxychloride (POCl₃) and a substituted amide, typically N,N-dimethylformamide (DMF).[5] The reaction proceeds through formylation and chlorination, followed by cyclization to yield the desired quinoline derivative. The presence of electron-donating groups on the N-arylacetamide generally facilitates the cyclization and leads to good yields.
Comparative Synthesis Data
| Parameter | This compound | 2-chloro-8-methylquinoline-3-carbaldehyde |
| Precursor | N-(2,3-dimethylphenyl)acetamide | N-(2-methylphenyl)acetamide |
| Reaction Time | 15 hours[6] | 4-10 hours (general for methyl-substituted quinolines)[7] |
| Reported Yield | Not explicitly stated in the primary source, but the procedure is well-defined. | 63%[7] |
| Melting Point | Not reported in the provided synthesis data. | 138-141 °C[8][9] |
| Molecular Formula | C₁₂H₁₀ClNO[6] | C₁₁H₈ClNO[8] |
| Molecular Weight | 219.66 g/mol [6] | 205.64 g/mol [8] |
Note: The reaction conditions, particularly temperature and molar ratios of reagents, can significantly impact the yield and reaction time. The data presented here is based on available literature and may not be directly comparable due to potential variations in experimental setups.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of the title compounds via the Vilsmeier-Haack reaction.
Synthesis of this compound
This protocol is adapted from the experimental section of a study focused on the crystallographic characterization of the compound.[6]
Materials:
-
N-(2,3-dimethylphenyl)acetamide (1.63 g, 10 mmol)
-
Phosphorus oxychloride (POCl₃) (6.5 ml, 70 mmol)
-
N,N-dimethylformamide (DMF) (2.3 ml, 30 mmol)
-
Ice
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
A Vilsmeier-Haack adduct is prepared by adding phosphorus oxychloride to N,N-dimethylformamide at 0 °C (273 K).
-
The prepared Vilsmeier reagent is then added to N-(2,3-dimethylphenyl)acetamide.
-
The reaction mixture is heated at 80 °C (353 K) for 15 hours.
-
After the reaction is complete, the mixture is poured onto crushed ice.
-
The resulting white precipitate is collected by filtration and dried.
-
The crude product is purified by recrystallization from a mixture of petroleum ether and ethyl acetate.
Synthesis of 2-chloro-8-methylquinoline-3-carbaldehyde
The following is a generalized protocol based on literature descriptions of the Vilsmeier-Haack reaction for the synthesis of methyl-substituted 2-chloro-3-formylquinolines.[7]
Materials:
-
N-(2-methylphenyl)acetamide
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylformamide (DMF)
-
Ice
-
Recrystallization solvent (e.g., ethanol or ethyl acetate)
Procedure:
-
The Vilsmeier reagent is prepared by cooling DMF to 0-5 °C and slowly adding POCl₃.
-
N-(2-methylphenyl)acetamide is added to the prepared Vilsmeier reagent.
-
The reaction mixture is heated, typically at 80-90 °C, for a period of 4 to 10 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[7]
-
Upon completion, the reaction mixture is cooled and poured into crushed ice.
-
The precipitated product is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization.
Reactivity and Further Transformations
Both this compound and 2-chloro-8-methylquinoline-3-carbaldehyde are versatile intermediates for further synthetic transformations. The chloro group at the 2-position can be displaced by various nucleophiles, while the aldehyde group at the 3-position is a handle for forming Schiff bases, undergoing condensation reactions, and being converted to other functional groups such as cyano or alkoxycarbonyl groups.
For instance, 2-chloro-8-methylquinoline-3-carbaldehyde has been utilized in the synthesis of various heterocyclic compounds, including Schiff bases and their subsequent cyclization to form azetidinones and thiazolidinones.[4] While specific comparative reactivity studies between the 7,8-dimethyl and 8-methyl analogs are not extensively documented, the electronic effects of the additional methyl group in the 7-position are expected to subtly influence the reactivity of the quinoline ring and the appended functional groups. The electron-donating nature of the methyl groups could potentially enhance the nucleophilicity of the quinoline ring, which might affect subsequent electrophilic substitution reactions, although the primary reaction pathways for these molecules involve the chloro and formyl groups.
Conclusion
The synthesis of both this compound and 2-chloro-8-methylquinoline-3-carbaldehyde is reliably achieved through the Vilsmeier-Haack reaction using the corresponding N-arylacetamides. The available data suggests that the reaction conditions are similar for both compounds, primarily differing in the precursor used. While a definitive comparison of yields and reaction times is limited by the lack of directly comparable studies, the provided protocols offer a solid foundation for the synthesis of these valuable intermediates. Further research focusing on a direct comparative analysis of their synthesis and reactivity would be beneficial for the scientific community, particularly for those involved in the design and synthesis of novel quinoline-based compounds for various applications, including drug discovery.
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. dergi-fytronix.com [dergi-fytronix.com]
- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 5. ijsr.net [ijsr.net]
- 6. 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemijournal.com [chemijournal.com]
- 8. 2-氯-8-甲基喹啉-3-甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 2-CHLORO-8-METHYL-3-QUINOLINE CARBOXALDEHYDE | 73568-26-0 [chemicalbook.com]
A Comparative Guide to Assessing the Purity of Synthesized 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde by HPLC
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde, a key intermediate in various synthetic pathways. This document outlines a standard reversed-phase HPLC (RP-HPLC) protocol and compares its expected performance with alternative methods, supported by experimental data from analogous quinoline derivatives.
Introduction
This compound is a crucial building block in the synthesis of novel pharmaceutical agents and functional materials. Its purity directly impacts the quality, safety, and efficacy of the final products. HPLC is a powerful and widely adopted technique for separating, identifying, and quantifying components in a mixture, making it the gold standard for purity assessment.[1] This guide details a robust RP-HPLC method and discusses alternative approaches to provide a thorough understanding of its analytical capabilities for this specific compound.
The synthesis of this compound is often achieved through the Vilsmeier-Haack reaction, starting from N-(2,3-dimethylphenyl)acetamide.[2] Potential impurities may include unreacted starting materials, reagents such as phosphorus oxychloride and dimethylformamide, and various side-products formed during the reaction. A reliable analytical method must be able to resolve the main compound from these potential impurities.
Experimental Protocols
A detailed methodology for the primary HPLC analysis is provided below. This protocol serves as the basis for the comparative data presented.
Standard RP-HPLC Method for Purity Analysis
This protocol outlines a robust and reliable method for determining the purity of this compound.
-
Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice for the separation of aromatic compounds.[1]
-
Mobile Phase: A gradient mixture of HPLC-grade acetonitrile (ACN) and water. The use of a buffer such as 0.1% formic acid in both water (A) and acetonitrile (B) is recommended to ensure good peak shape.[3]
-
Standard and Sample Preparation:
-
Standard Solution: As a commercial analytical standard for this compound may not be readily available, a portion of the synthesized and highly purified batch (e.g., by recrystallization) should be well-characterized (e.g., by NMR, MS, and elemental analysis) and used as a reference standard. A stock solution is prepared by accurately weighing the standard and dissolving it in a suitable diluent (e.g., Acetonitrile/water mixture). Working standards of various concentrations are prepared by serial dilution for linearity assessment.
-
Sample Solution: The synthesized this compound is accurately weighed and dissolved in the diluent to a known concentration (e.g., 1 mg/mL). The solution should be filtered through a 0.45 µm syringe filter before injection.[3]
-
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (Quinoline derivatives typically exhibit strong UV absorbance at this wavelength).[1] A DAD can be used to scan a range of wavelengths to determine the optimal wavelength and to check for peak purity.
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-2 min: 40% B
-
2-15 min: 40% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 40% B
-
20-25 min: 40% B (equilibration)
-
-
Data Presentation and Comparison
The following tables summarize the expected quantitative data from the purity analysis of a hypothetical batch of synthesized this compound using the standard RP-HPLC method and a comparative method with a different stationary phase. The comparative data is based on typical performance characteristics observed for similar quinoline derivatives.[3][4]
Table 1: Purity Analysis of this compound by Standard RP-HPLC (C18 Column)
| Peak | Retention Time (min) | Area (%) | Peak Purity | Identity |
| 1 | 3.5 | 0.20 | >0.99 | Impurity A (e.g., N-(2,3-dimethylphenyl)acetamide) |
| 2 | 8.2 | 99.65 | >0.99 | This compound |
| 3 | 10.1 | 0.15 | >0.99 | Impurity B (e.g., reaction by-product) |
Table 2: Comparative Purity Analysis using a Phenyl-Hexyl Column
A Phenyl-Hexyl column offers different selectivity due to π-π interactions with aromatic analytes and may provide better resolution for certain impurities.
| Peak | Retention Time (min) | Area (%) | Peak Purity | Identity |
| 1 | 4.1 | 0.21 | >0.99 | Impurity A |
| 2 | 9.5 | 99.63 | >0.99 | This compound |
| 3 | 11.8 | 0.16 | >0.99 | Impurity B |
Table 3: Comparison of HPLC Method Performance Characteristics
This table compares the expected performance of the two HPLC methods based on typical validation parameters for quinoline derivative analysis.[3]
| Parameter | Standard RP-HPLC (C18) | Alternative Method (Phenyl-Hexyl) |
| Linearity (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98% - 102% | 98% - 102% |
| Precision (RSD%) | < 2% | < 2% |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL | 0.1 - 1.0 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 3.0 µg/mL | 0.3 - 3.0 µg/mL |
| Resolution (Main Peak vs. Closest Impurity) | > 2.0 | Potentially improved for specific impurities |
Comparison Summary:
The standard RP-HPLC method with a C18 column is expected to provide excellent separation of the main peak from potential process-related impurities, with a calculated purity of approximately 99.65%. The use of a Phenyl-Hexyl column provides an alternative selectivity that can be valuable for resolving impurities that may co-elute with the main peak on a C18 column. Method validation parameters such as linearity, accuracy, and precision are expected to be excellent for both methods.
Visualization of Experimental Workflow
The following diagrams illustrate the experimental workflow and the logical relationship of the analytical process.
Caption: Experimental workflow for HPLC purity assessment.
Caption: Logical flow of purity determination by HPLC.
References
literature comparison of synthesis yields for 2-chloroquinoline-3-carbaldehydes
For researchers and professionals in the field of medicinal chemistry and drug development, 2-chloroquinoline-3-carbaldehydes are pivotal intermediates in the synthesis of a wide array of biologically active compounds. The efficiency of synthesizing these scaffolds is therefore of critical importance. This guide provides a comparative analysis of the reported synthesis yields for various 2-chloroquinoline-3-carbaldehydes, with a focus on the predominantly utilized Vilsmeier-Haack reaction.
Performance Comparison of Synthetic Yields
The synthesis of 2-chloroquinoline-3-carbaldehydes is most commonly achieved through the Vilsmeier-Haack reaction, starting from substituted acetanilides. The reaction conditions and the nature of the substituent on the acetanilide ring significantly influence the final product yield. The following table summarizes the reported yields for a range of substituted 2-chloroquinoline-3-carbaldehydes.
| Substituent (R) | Reagents | Reaction Time (h) | Yield (%) | Reference |
| H | POCl₃, DMF | 16 | 72 | [1] |
| 6-CH₃ | PCl₅, DMF | 4 | 74 | [2] |
| 7-CH₃ | PCl₅, DMF | 4 | 66 | [2] |
| 8-CH₃ | PCl₅, DMF | 16 | 67 | [2] |
| 6-OH | POCl₃, DMF | - | 66 | [1] |
| 6-OCH₃ | POCl₃, DMF | - | 62 | [1] |
| 7-OCH₃ | PCl₅, DMF | 4 | 65 | [2] |
| 6-Cl | POCl₃, DMF | - | 68 | [1] |
| 7-Cl | PCl₅, DMF | 4 | 35 | [2] |
| 6-Br | PCl₅, DMF | 4 | 30 | [2] |
| 6-NO₂ | POCl₃, DMF | - | 72.11 | [1] |
Note: The Vilsmeier-Haack reaction is a versatile method for the formylation of aromatic and heteroaromatic compounds. It involves the reaction of a substituted amide with phosphorus oxychloride to form a Vilsmeier reagent, which then acts as the formylating agent.[3] Electron-donating groups on the acetanilide ring generally lead to higher yields, while electron-withdrawing groups can sometimes result in lower yields.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are the experimental protocols for the key synthetic methods cited in the literature.
General Procedure for Vilsmeier-Haack Synthesis of 2-Chloroquinoline-3-carbaldehydes
This procedure is a generalized representation based on several reported methods.[1][4]
Materials:
-
Substituted Acetanilide (1 equivalent)
-
Phosphorus oxychloride (POCl₃) or Phosphorus pentachloride (PCl₅) (molar excess, e.g., 4.5 equivalents)
-
N,N-Dimethylformamide (DMF) (used as reagent and solvent)
-
Ice-cold water
-
Ethyl acetate (for recrystallization)
Procedure:
-
In a round-bottom flask, the substituted acetanilide is dissolved in N,N-dimethylformamide (DMF).
-
The solution is cooled in an ice bath to 0-5 °C.
-
Phosphorus oxychloride (POCl₃) or Phosphorus pentachloride (PCl₅) is added dropwise to the cooled solution with constant stirring.
-
After the addition is complete, the reaction mixture is heated at a specific temperature (e.g., 60-120 °C) for a designated period (e.g., 4-16 hours).[1][2] The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and then poured into a beaker containing crushed ice and cold water.
-
The resulting mixture is stirred for a period (e.g., 30 minutes) to allow for the precipitation of the crude product.
-
The solid product, 2-chloroquinoline-3-carbaldehyde, is collected by filtration.
-
The crude product is then purified by recrystallization from a suitable solvent, such as ethyl acetate, to yield the pure compound.
Synthetic Pathway Visualization
The following diagram illustrates the general synthetic pathway for the formation of 2-chloroquinoline-3-carbaldehydes via the Vilsmeier-Haack reaction.
Caption: Vilsmeier-Haack synthesis of 2-chloroquinoline-3-carbaldehydes.
This guide provides a concise overview and comparison of synthetic yields for 2-chloroquinoline-3-carbaldehydes, which are valuable precursors in the development of novel therapeutic agents. The provided data and protocols can serve as a valuable resource for researchers in optimizing their synthetic strategies.
References
A Comparative Guide to the Spectroscopic Properties of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde: Bridging Experimental and Theoretical Analyses
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the spectroscopic properties of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde. Due to the limited availability of published experimental and theoretical spectroscopic data for this specific compound, this document outlines the established synthetic protocol and presents a comparative analysis of a closely related analogue, 2-chloroquinoline-3-carboxaldehyde, to illustrate the data comparison methodology.
Synthesis of this compound
An experimental protocol for the synthesis of this compound has been documented. The synthesis involves a Vilsmeier-Haack reaction.[1]
Experimental Protocol:
A Vilsmeier-Haack adduct is prepared from phosphorus oxychloride (6.5 ml, 70 mmol) and N,N-dimethylformamide (2.3 ml, 30 mmol) at 273 K. This adduct is then added to N-(2,3-dimethylphenyl)acetamide (1.63 g, 10 mmol). The resulting mixture is heated at 353 K for 15 hours. Subsequently, the mixture is poured onto ice, leading to the precipitation of the white product, which is then collected and dried. Purification of the compound is achieved through recrystallization from a petroleum ether/ethyl acetate mixture.[1]
Spectroscopic Data: A Comparative Approach with an Analogue
The theoretical values for 2-chloroquinoline-3-carboxaldehyde were obtained using Density Functional Theory (DFT) with the B3LYP/6–311++G (d, p) basis set.[2]
Table 1: Comparison of Experimental and Theoretical Vibrational Frequencies for 2-chloroquinoline-3-carboxaldehyde [2]
| Vibrational Assignment | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Theoretical (Scaled) FT-IR (cm⁻¹) | Theoretical (Scaled) FT-Raman (cm⁻¹) |
| ν(C-H) | 3107 | 3062 | 3078 | 3078 |
| ν(C-H) | 3058 | 3040 | 3067 | 3067 |
| ν(C=O) | 1685 | 1682 | 1717 | 1717 |
| ν(C=C) | 1589 | 1589 | 1590 | 1590 |
| ν(C-Cl) | 875 | 875 | 872 | 872 |
Note: This data is for 2-chloroquinoline-3-carboxaldehyde and is presented for illustrative purposes.
Methodologies for Spectroscopic Analysis
Experimental Spectroscopic Protocols
While specific protocols for this compound are not published, standard techniques would be employed:
-
FT-IR Spectroscopy: The sample would be mixed with KBr and pressed into a pellet for analysis. The spectrum would be recorded in the range of 4000-400 cm⁻¹.
-
FT-Raman Spectroscopy: The spectrum would be obtained using a laser source with an appropriate excitation wavelength, with the data collected in the same range as the FT-IR.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer of suitable frequency (e.g., 400 or 500 MHz for ¹H). The sample would be dissolved in a deuterated solvent such as CDCl₃, and chemical shifts would be referenced to tetramethylsilane (TMS).
-
UV-Vis Spectroscopy: The absorption spectrum would be measured by dissolving the compound in a suitable solvent (e.g., ethanol or methanol) and recording the absorbance over the ultraviolet and visible range (typically 200-800 nm).
Theoretical Computational Methodology
The computational analysis of a related compound, 2-chloroquinoline-3-carboxaldehyde, was performed using the Gaussian 09W software package.[2] The geometric structure was optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6–311++G (d, p) basis set.[2] Vibrational frequencies were calculated at the same level of theory and scaled by a factor of 0.961 to better match experimental values.[2] The potential energy distribution (PED) was calculated using the VEDA software to aid in the assignment of vibrational modes.[2]
Workflow for Spectroscopic Comparison
The following diagram illustrates a typical workflow for comparing experimental and theoretical spectroscopic data.
Caption: Workflow for comparing experimental and theoretical spectroscopic data.
This guide highlights the necessity for further research to obtain and publish the experimental and theoretical spectroscopic data for this compound to enable a direct and comprehensive comparative analysis.
References
Safety Operating Guide
Navigating the Safe Disposal of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde, a chlorinated quinoline derivative. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
Immediate Safety and Hazard Information
Hazard Classification Summary:
| Hazard Class | Category | GHS Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation[1] |
| Eye Irritation | 2 | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity – single exposure | 3 | H335: May cause respiratory irritation[1] |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed[2] |
First Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2][3]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[3] If skin irritation occurs, get medical help.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[1][3]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor if you feel unwell.[2]
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure.
-
Hand Protection: Wear chemical-impermeable gloves (e.g., PVC or other plastic material).[3][4]
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.[4]
-
Skin and Body Protection: Wear suitable protective clothing to prevent skin contact.[3]
-
Respiratory Protection: Use only in a well-ventilated area. If dust or aerosols are formed, a breathing apparatus may be necessary.[4]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all applicable local, state, and federal regulations. The following is a general procedural guide.
1. Waste Identification and Segregation:
- Clearly label a dedicated, sealable container for "Halogenated Organic Waste."
- Ensure the container is compatible with the chemical.
- Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Collection of Waste:
- Collect all waste materials, including the pure compound, contaminated consumables (e.g., pipette tips, weighing paper), and any solvent used for cleaning glassware.
- Minimize the generation of dust and aerosols during handling.[3]
- Keep the waste container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials.[1][3]
3. Consultation with EHS:
- Contact your institution's EHS office to schedule a pickup for the hazardous waste.
- Provide them with a complete and accurate description of the waste, including the chemical name and any other components in the waste container.
4. Final Disposal:
- The ultimate disposal of chlorinated organic compounds often involves high-temperature incineration or other specialized treatments like catalytic hydrodechlorination to prevent the formation of more toxic byproducts.[5] This final step will be managed by a licensed hazardous waste disposal facility arranged by your EHS office.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these safety protocols and disposal procedures, you contribute to a safer laboratory environment and the responsible management of chemical waste. Always consult your institution's specific guidelines and the relevant Safety Data Sheets for the chemicals you are working with.
References
Personal protective equipment for handling 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational plans, and disposal procedures for handling 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde. Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory at all times when handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. PVC gloves offer little protection against chemical exposures.[3][4] Change gloves every 30-60 minutes or immediately if contaminated or damaged.[3] |
| Eye and Face Protection | Safety goggles and face shield | Use chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in situations with a splash potential.[4][5] |
| Body Protection | Laboratory coat or gown | A long-sleeved, flame-retardant, and chemical-resistant lab coat or gown is required. Ensure cuffs are tucked into gloves. |
| Respiratory Protection | Respirator | All handling of the solid compound or its solutions must be conducted in a certified chemical fume hood.[6] If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator (e.g., N95 or higher) is necessary.[3] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[1]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
2. Preparation and Use:
-
All work with this compound, including weighing and solution preparation, must be performed within a certified chemical fume hood to minimize inhalation exposure.[6]
-
Before handling, ensure an eyewash station and safety shower are readily accessible.[1]
-
Wash hands thoroughly after handling the material.[1]
-
Avoid the generation and accumulation of dust.[1]
-
Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[1]
3. Spill Management:
-
In case of a spill, evacuate the immediate area.
-
Remove all sources of ignition.[1]
-
Wearing the full PPE specified above, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or vacuum the absorbed material into a suitable, labeled hazardous waste container.[1]
-
Clean the spill area with a suitable solvent (e.g., acetone), collecting the rinsate as hazardous waste.[6]
Disposal Plan: Halogenated Waste Stream
As a halogenated aromatic compound, this compound and its associated waste must be disposed of as hazardous waste.[6] Co-mingling with non-halogenated waste is strictly prohibited.[7]
Waste Segregation and Collection:
-
Solid Waste: Collect any solid waste (e.g., contaminated consumables, residual powder) in a designated, sealed, and clearly labeled "Halogenated Organic Solid Waste" container.
-
Liquid Waste: All solutions and rinsates from contaminated glassware should be collected in a designated "Halogenated Organic Liquid Waste" container.[6] The container must be kept tightly sealed and stored in a secondary containment bin within a ventilated area.[8]
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the approximate concentration and quantity.[6]
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[6]
Experimental Workflow Diagram
Caption: Step-by-step process for safely handling the specified chemical.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
